1-(4-Methylnaphthyl) trifluoromethyl ketone
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQKEMMPBOJQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645223 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-33-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a molecule of significant interest in medicinal chemistry and materials science. Trifluoromethyl ketones (TFMKs) are a class of compounds recognized for their unique electronic properties, which make them valuable as enzyme inhibitors and building blocks for advanced therapeutic agents.[1][2] This guide will focus on the most direct and efficient synthetic route: the Friedel-Crafts acylation of 1-methylnaphthalene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present a thorough analysis of the expected spectroscopic data for the target compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of fluorinated organic molecules.
Introduction: The Significance of Trifluoromethyl Ketones
The introduction of a trifluoromethyl (-CF₃) group into an organic molecule can dramatically alter its physical, chemical, and biological properties.[3] In the context of ketones, the strongly electron-withdrawing nature of the -CF₃ group renders the adjacent carbonyl carbon highly electrophilic.[2] This enhanced electrophilicity is the basis for the utility of TFMKs as potent inhibitors of various enzymes, particularly serine and cysteine proteases, where they can form stable, yet often reversible, covalent adducts with active site residues.[4]
This compound, the subject of this guide, combines the desirable properties of the TFMK functional group with the rigid, aromatic scaffold of the naphthalene ring system. This combination makes it an attractive target for applications in drug discovery and as a precursor for more complex molecular architectures.
Synthetic Strategy: The Friedel-Crafts Acylation of 1-Methylnaphthalene
The most logical and efficient approach to the synthesis of this compound is the direct trifluoroacetylation of 1-methylnaphthalene via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[5]
Rationale for the Choice of Synthetic Route
A multi-step synthesis involving a Grignard reagent, while feasible, would be more laborious and likely result in a lower overall yield. The direct Friedel-Crafts acylation is a more atom-economical and convergent approach.
Regioselectivity: A Key Consideration
A critical aspect of any electrophilic aromatic substitution on a substituted naphthalene is regioselectivity. In the case of 1-methylnaphthalene, the methyl group is an activating, ortho-, para-directing group. The most electronically activated and sterically accessible position for electrophilic attack is the C4 position.[6] This inherent reactivity of the substrate directs the incoming trifluoroacetyl group to the desired position, simplifying the synthesis and purification.
The diagram below illustrates the predicted regioselectivity of the Friedel-Crafts acylation of 1-methylnaphthalene.
Caption: Predicted Regioselectivity of Trifluoroacetylation.
Reaction Mechanism: The Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
The overall reaction is as follows:
(Image for illustrative purposes)
The mechanism can be broken down into the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the trifluoroacetic anhydride, leading to the formation of a highly reactive trifluoroacylium ion (CF₃CO⁺).[7]
-
Electrophilic Aromatic Substitution: The nucleophilic π-system of the 1-methylnaphthalene ring attacks the electrophilic trifluoroacylium ion. This attack preferentially occurs at the C4 position due to the directing effect of the C1 methyl group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the C4 position of the sigma complex, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.
The following diagram outlines the key steps of the reaction mechanism:
Caption: Mechanism of Friedel-Crafts Trifluoroacetylation.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Friedel-Crafts acylations.[8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1-Methylnaphthalene | 142.20 | 10.0 g | 0.070 mol | 95% |
| Trifluoroacetic Anhydride | 210.03 | 16.2 mL (22.0 g) | 0.105 mol | 99% |
| Anhydrous Aluminum Chloride | 133.34 | 14.0 g | 0.105 mol | 99.99% |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - | 37% |
| Deionized Water | 18.02 | 500 mL | - | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - |
Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.0 g, 0.105 mol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: In the dropping funnel, place a solution of trifluoroacetic anhydride (16.2 mL, 0.105 mol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: After the addition of the anhydride is complete, add a solution of 1-methylnaphthalene (10.0 g, 0.070 mol) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, still at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL), followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
The following is a predicted spectroscopic profile for this compound based on data for analogous compounds.[9][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | m | 2H | Ar-H |
| ~ 7.8 - 7.5 | m | 4H | Ar-H |
| ~ 2.7 | s | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185 (q, JCF ≈ 35 Hz) | C=O |
| ~ 140 - 120 | Aromatic Carbons |
| ~ 117 (q, JCF ≈ 290 Hz) | -CF₃ |
| ~ 20 | -CH₃ |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Reference: CFCl₃ (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -72 | s | -CF₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | m | Aromatic C-H stretch |
| ~ 2950 - 2850 | w | Aliphatic C-H stretch |
| ~ 1710 | s | C=O stretch (ketone) |
| ~ 1600, 1500 | m | C=C stretch (aromatic) |
| ~ 1300 - 1100 | s | C-F stretch |
The strong absorption at approximately 1710 cm⁻¹ is characteristic of an aromatic ketone, and the intense bands in the 1300-1100 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.[11][12][13]
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Identity |
| ~ 238 | [M]⁺ (Molecular Ion) |
| ~ 219 | [M - F]⁺ |
| ~ 169 | [M - CF₃]⁺ |
| ~ 141 | [M - COCF₃]⁺ |
The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group ([M - CF₃]⁺) and the trifluoroacetyl group ([M - COCF₃]⁺).[14]
Conclusion
The synthesis of this compound can be efficiently achieved through the Friedel-Crafts trifluoroacetylation of 1-methylnaphthalene. The regioselectivity of this reaction is favorably controlled by the electronic and steric properties of the starting material. This guide provides a robust framework for the synthesis, purification, and characterization of this valuable fluorinated compound. The detailed protocol and predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the further exploration and application of this and related TFMKs.
References
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(86), 12938-12954. [Link]
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Understanding the Synthesis and Applications of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Jin, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Friedel-Crafts acylation (video). (n.d.). Khan Academy. [Link]
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Storr, H. E. (1970). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene. Oklahoma State University. [Link]
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Douglas, C. J., et al. (2018). First One Step Regioselective Acylation. ChemistryViews. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]
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1-methylnaphthalene at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
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Miranda, A. S., et al. (2020). Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes. Organic & Biomolecular Chemistry, 18(3), 444-453. [Link]
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Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. [Link]
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Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021). Chemistry Stack Exchange. [Link]
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13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289). (n.d.). NP-MRD. [Link]
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Giordano, C., Villa, M., & Annunziata, R. (1990). Mild and Reversible Friedel-Crafts Acylation: Synthesis of 6-Acyl-2-methoxynaphthalenes. Synthetic Communications, 20(3), 383–392. [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 885-896. [Link]
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Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega. [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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The Mass Spectra of Cyclic Ketones. (1966). Semantic Scholar. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
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Unlocking Material Science Potential: The Versatile Chemistry of Trifluoromethylated Aromatic Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
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1-(2,3,8,8-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)ethanone. (n.d.). PubChem. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylnaphthyl) trifluoromethyl ketone
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a fluorinated aromatic ketone of significant interest to researchers and professionals in drug development and materials science. The strategic incorporation of a trifluoromethyl group onto the naphthyl scaffold imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. This document details the known physical and chemical characteristics, a plausible synthetic route, and expected spectroscopic data for this compound. Furthermore, it outlines a detailed protocol for its analytical characterization and discusses essential safety and handling considerations. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel fluorinated compounds.
Introduction
The introduction of fluorine and fluorinated moieties into organic molecules is a well-established strategy in medicinal and materials chemistry to modulate physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to enhance binding affinity and lipophilicity. This compound, with the chemical formula C₁₃H₉F₃O, combines the rigid, aromatic scaffold of 1-methylnaphthalene with the potent electronic effects of a trifluoromethyl ketone.[2] This unique combination makes it a valuable intermediate and a subject of interest for the development of novel pharmaceuticals and advanced materials.
This guide aims to consolidate the available information on this compound, providing a detailed examination of its properties and a practical framework for its synthesis and analysis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone | Echemi[2] |
| CAS Number | 886370-33-8 | Echemi[2] |
| Molecular Formula | C₁₃H₉F₃O | Echemi[2] |
| Molecular Weight | 238.21 g/mol | Echemi[2] |
| Exact Mass | 238.060555 g/mol | Echemi[2] |
| Appearance | Predicted to be a solid or liquid at room temperature. | Inferred |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | 307.3 °C | Echemi[2] |
| Density | 1.268 g/cm³ | Echemi[2] |
| Flash Point | 145 °C | Echemi[2] |
| Refractive Index | 1.545 | Echemi[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water.[3][4][5] | Inferred |
| pKa | Not experimentally determined. | - |
| LogP | 3.89 | Echemi[2] |
Synthesis and Mechanism
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on established methods for the trifluoroacetylation of aromatic compounds.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-methylnaphthalene (1.0 eq).
-
Dissolve the 1-methylnaphthalene in a suitable anhydrous solvent, such as dichloromethane or nitromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 2: Addition of Lewis Acid
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 eq), to the stirred solution. The addition should be done portion-wise to control the initial exotherm.
Step 3: Addition of Acylating Agent
-
Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
Step 4: Reaction Progression
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 5: Work-up and Purification
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the trifluoroacetic anhydride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich naphthalene ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Spectroscopic Characterization (Predicted)
As no experimentally obtained spectra for this compound have been published, this section provides predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring system and the methyl group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl ketone group.
-
Aromatic Protons (naphthalene ring): Multiple signals in the range of δ 7.5-8.5 ppm. The protons on the substituted ring will show characteristic splitting patterns (doublets and triplets).
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the range of δ 180-190 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms, expected around δ 115-125 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
-
Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the carbonyl group.
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1700-1720 cm⁻¹. The conjugation with the aromatic ring and the electron-withdrawing effect of the trifluoromethyl group will influence the exact position.[6][7]
-
C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 238.
-
Key Fragmentation Patterns:
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress.
HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Caption: HPLC analytical workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related trifluoromethyl ketones suggests the following precautions.[10][11]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
-
Fire Safety: The compound has a flash point of 145 °C and is not highly flammable. However, in case of fire, use a dry chemical, carbon dioxide, or foam extinguisher.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a compound with significant potential in various fields of chemical research. This technical guide has provided a detailed overview of its known physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. The outlined analytical workflow and safety precautions offer a practical framework for researchers working with this and similar fluorinated aromatic ketones. As research in this area continues, further experimental data will undoubtedly refine our understanding of this promising molecule.
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Introduction: The Strategic Importance of Trifluoromethyl Ketones in Modern Chemistry
An In-Depth Technical Guide to 1-(4-Methylnaphthyl) trifluoromethyl ketone (CAS 886370-33-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Among the various fluorinated motifs, the trifluoromethyl ketone (TFMK) stands out for its unique electronic characteristics and reactivity.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs valuable as intermediates and as bioactive molecules in their own right, particularly as enzyme inhibitors.[2][5][6]
This guide provides a comprehensive technical overview of this compound, a molecule that combines the potent TFMK functional group with a methyl-substituted naphthalene scaffold. While specific experimental data for this compound (CAS 886370-33-8) is limited in publicly accessible literature, this document will leverage established principles of TFMK and naphthalene chemistry to provide a predictive yet scientifically grounded exploration of its properties, synthesis, and potential applications.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound can be predicted based on its constituent parts: the rigid, aromatic naphthalene core, the lipophilic methyl group, and the highly polar trifluoromethyl ketone moiety.
Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₁₃H₉F₃O | Based on the chemical structure. |
| Molecular Weight | 238.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | The non-fluorinated analogue, 1-acetylnaphthalene, is a solid. The increased molecular weight and polarity of the TFMK group would likely reinforce this. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and have low solubility in water. | The large hydrophobic naphthalene ring will dominate, though the ketone and CF₃ groups add some polarity. |
| Lipophilicity (LogP) | Moderately high. | The naphthalene and methyl groups contribute significantly to lipophilicity, a key factor in membrane permeability for potential drug candidates. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the characterization of this compound. The following are predicted key features in its spectra:
-
¹H NMR: Aromatic protons on the naphthalene ring would appear in the downfield region (approx. 7.5-8.5 ppm). A singlet for the methyl group protons would be expected around 2.5 ppm.
-
¹³C NMR: The carbonyl carbon would be a key diagnostic signal, likely appearing around 180-190 ppm and showing coupling to the fluorine atoms. The carbon of the CF₃ group would be a quartet. Aromatic carbons would resonate in the 120-140 ppm range.
-
¹⁹F NMR: A singlet at approximately -70 to -80 ppm is characteristic of the CF₃ group in trifluoromethyl ketones.[7][8]
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch is expected in the region of 1700-1730 cm⁻¹, characteristic of aryl ketones. The C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.[9]
Reactivity and Mechanistic Insights: The Electrophilic Nature of the Carbonyl Group
The defining feature of a TFMK is the highly electrophilic carbonyl carbon. This is a direct result of the strong inductive electron-withdrawing effect of the three fluorine atoms. This heightened electrophilicity makes TFMKs susceptible to nucleophilic attack.[2]
One of the most significant consequences of this reactivity is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol form in the presence of water. This equilibrium often favors the hydrate, a phenomenon not typically observed with non-fluorinated ketones.[2] The stability of this tetrahedral hydrate is a critical factor in the biological activity of many TFMKs, as it can mimic the transition state of substrate hydrolysis by enzymes like proteases and esterases.[1]
Caption: Reversible hydration of a trifluoromethyl ketone to its gem-diol form.
Proposed Synthetic Methodologies
Several robust methods exist for the synthesis of aryl trifluoromethyl ketones.[5][10] Below are two detailed, plausible synthetic routes for this compound.
Method 1: Nucleophilic Trifluoromethylation of a Carboxylic Acid Derivative
This is a common and effective strategy that involves the reaction of a nucleophilic trifluoromethyl source with an activated carboxylic acid derivative of 4-methylnaphthalene.
Workflow:
Caption: Proposed synthesis via an acyl chloride intermediate.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: 4-Methyl-1-naphthoic acid is converted to its more reactive acyl chloride.
-
To a solution of 4-methyl-1-naphthoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude 4-methyl-1-naphthoyl chloride, which can be used directly in the next step.
-
-
Trifluoromethylation: The acyl chloride is reacted with a nucleophilic trifluoromethylating agent.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add a source of nucleophilic "CF₃⁻", such as trimethyl(trifluoromethyl)silane (TMS-CF₃, Ruppert-Prakash reagent), along with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) to activate the TMS-CF₃.[11]
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Causality of Experimental Choices:
-
Acyl Chloride Formation: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the trifluoromethyl nucleophile.
-
TMS-CF₃ and Fluoride Activation: TMS-CF₃ is a stable and easy-to-handle source of a trifluoromethyl group. The fluoride ion coordinates to the silicon atom, generating the naked, highly nucleophilic trifluoromethyl anion in situ.
Method 2: Friedel-Crafts Trifluoroacetylation
This classic electrophilic aromatic substitution method involves the direct trifluoroacetylation of 1-methylnaphthalene.
Workflow:
Caption: Direct synthesis via Friedel-Crafts acylation.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methylnaphthalene (1.0 eq) in a suitable solvent like nitrobenzene or DCM.
-
Addition of Reagents: Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise.
-
Trifluoroacetylation: Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred suspension, maintaining the low temperature.
-
Reaction Progression: Allow the reaction to stir at 0 °C for an hour, then warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Carefully quench the reaction by pouring it onto ice-cold dilute HCl. Extract the aqueous layer with DCM. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: AlCl₃ coordinates to the trifluoroacetic anhydride, generating a highly reactive trifluoroacetyl cation (CF₃CO⁺), which is the active electrophile in the substitution reaction.
-
Regioselectivity: In the Friedel-Crafts acylation of 1-substituted naphthalenes, the incoming acyl group is generally directed to the 4-position due to steric hindrance at the peri-position (position 8) and electronic activation of the alpha positions. The methyl group is an activating group, further favoring substitution on the same ring.
Potential Applications in Drug Discovery and Research
The structural motif of this compound suggests several promising avenues for research and development, particularly in medicinal chemistry.
Enzyme Inhibition
As previously discussed, TFMKs are well-established as potent inhibitors of various enzymes, especially serine and cysteine proteases and esterases.[6][8] The TFMK moiety can act as a transition-state analogue, forming a stable, covalent but often reversible hemiketal or hemithioketal adduct with a serine or cysteine residue in the enzyme's active site.
Potential Targets Could Include:
-
Proteases: Involved in cancer, viral replication (e.g., SARS-CoV 3CL protease), and inflammation.[6]
-
Esterases and Lipases: Important in metabolic processes and as targets for insecticides.
-
Kinases: Aromatic trifluoromethyl ketones have been explored as warheads for covalently reversible kinase inhibitors.
Antimicrobial Activity
Some TFMKs have demonstrated antimicrobial, particularly antibacterial, activity.[12][13] The mechanism is thought to involve the disruption of membrane transporters. The lipophilic naphthalene core of this compound could enhance its ability to penetrate bacterial cell membranes.
Experimental Workflow for Biological Screening:
Caption: A conceptual workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of naphthalene chemistry and organofluorine science. While this guide is predictive in nature due to the current lack of specific experimental data, the well-established principles governing trifluoromethyl ketones provide a strong foundation for understanding its likely properties and reactivity.
Future research should focus on the synthesis and full experimental characterization of this compound. Following this, a systematic evaluation of its biological activity against a panel of relevant enzymes and microbial strains is warranted. The insights gained from such studies could pave the way for the development of novel therapeutic agents or valuable research tools.
References
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Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Available at: [Link]
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Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. Available at: [Link]
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Al-Badran, S., et al. (2022). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 27(19), 6289. Available at: [Link]
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ResearchGate. (2018). Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. Available at: [Link]
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Prakash, G. K. S., et al. (2014). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition, 53(2), 521–525. Available at: [Link]
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spectroscopic data for 1-(4-Methylnaphthyl) trifluoromethyl ketone (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methylnaphthyl) trifluoromethyl ketone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in synthetic and medicinal chemistry. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for its structural elucidation and purity assessment. This document is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental causality. The protocols herein are presented as self-validating systems to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
The precise characterization of novel chemical entities is the bedrock of modern chemical research and drug development. This compound, with its unique combination of a polycyclic aromatic naphthalene core and an electron-withdrawing trifluoromethyl ketone moiety, presents a distinct spectroscopic profile. Understanding this profile is critical for confirming its identity, assessing purity, and predicting its chemical behavior. This guide synthesizes data from foundational spectroscopic principles to provide a detailed analytical portrait of this molecule.
Molecular Structure and Analytical Overview
To contextualize the data, we begin with the molecule's structure. The analytical workflow is designed to probe different aspects of this structure, from the proton and carbon environment to its functional groups and overall mass.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its electronic environment, making NMR the gold standard for structural elucidation.[1][2]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR reveals the number of distinct proton types and their connectivity. The spectrum of this compound is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the protons of the methyl group.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.[3]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
-
Instrument Setup: Record the spectrum on a 400 MHz (or higher) spectrometer at 298 K. A higher field strength provides better signal dispersion.
-
Acquisition Parameters: Acquire data using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
The aromatic region (7.0-9.0 ppm) will be complex due to the substituted naphthalene system. Protons on the aromatic ring are deshielded by the ring current. The proton at position 8 is expected to be the most downfield due to the peri-interaction and deshielding from the ketone. The methyl group protons will appear as a singlet in the upfield region, typically around 2.5-2.7 ppm.[4][5]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 - 8.4 | d | 1H | H-8 |
| ~7.9 - 8.1 | m | 2H | Aromatic H |
| ~7.5 - 7.7 | m | 3H | Aromatic H |
| 2.68 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the naphthalene ring.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Record the spectrum on the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition Parameters: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
The carbonyl carbon (C=O) is expected to appear significantly downfield (~180-190 ppm). The trifluoromethyl (CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift. The 11 aromatic carbons will appear in the 120-140 ppm range.[6][7]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Assignment |
|---|---|---|
| ~185 | q | C=O |
| ~138 | s | Aromatic Quaternary C |
| ~135 | s | Aromatic Quaternary C |
| ~132 | s | Aromatic Quaternary C |
| ~130 | s | Aromatic Quaternary C |
| ~129 | s | Aromatic CH |
| ~128 | s | Aromatic CH |
| ~127 | s | Aromatic CH |
| ~126 | s | Aromatic CH |
| ~125 | s | Aromatic CH |
| ~124 | s | Aromatic CH |
| 117.5 | q (J ≈ 290 Hz) | -CF₃ |
| 20.1 | s | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Caption: General workflow for Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.
-
Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet/salt plate) to subtract atmospheric and instrumental absorptions.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Presentation: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
The IR spectrum is dominated by a few key absorptions that act as diagnostic fingerprints for the molecule's functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
|---|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch | Vibrations of H atoms bonded to sp² hybridized carbons of the naphthalene ring.[9] |
| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch | Vibrations of H atoms bonded to the sp³ hybridized carbon of the methyl group.[10] |
| ~1715-1700 | Strong, Sharp | C=O Stretch (Ketone) | The highly polar carbonyl bond gives a very strong absorption. Conjugation with the naphthalene ring and the electron-withdrawing CF₃ group shifts this frequency.[10][11][12] |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the naphthalene ring.[9] |
| 1300-1100 | Strong | C-F Stretch | The electronegative fluorine atoms lead to a strong, characteristic absorption for the C-F bonds.[13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.[14]
-
Sample Introduction: Introduce a dilute solution of the sample into the ion source via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis. EI involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[15]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[16]
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. The primary fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[17][18][19]
Molecular Weight: C₁₃H₉F₃O = 250.21 g/mol
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 250 | [C₁₃H₉F₃O]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₂H₉O]⁺ | [M - CF₃]⁺ |
| 153 | [C₁₁H₉]⁺ | [M - COCF₃]⁺ or [C₁₂H₉O - CO]⁺ |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
The most significant fragmentation is the loss of the trifluoromethyl radical (•CF₃) to form a resonance-stabilized acylium ion at m/z 181. This is the expected base peak due to its stability.
Caption: Primary fragmentation pathway (alpha-cleavage) in EI-MS.
Conclusion
The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the key aromatic ketone and trifluoromethyl functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dataset serves as a benchmark for future studies involving this compound.
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A Technical Guide to the Biological Activity of Aromatic Trifluoromethyl Ketones: From Mechanism to Therapeutic Potential
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly privileged moiety.[1][2] When appended to an aromatic ketone, the resulting aromatic trifluoromethyl ketone (TFMK) scaffold exhibits a unique combination of electronic and steric properties that render it a highly versatile pharmacophore.[3] The potent electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within enzyme active sites.[2] This inherent reactivity, coupled with the metabolic stability conferred by the carbon-fluorine bonds, has positioned aromatic TFMKs as a compelling class of compounds in drug discovery and development.[4]
This technical guide provides an in-depth exploration of the biological activities of aromatic trifluoromethyl ketones, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore their diverse therapeutic applications, and provide field-proven insights into their synthesis and biological evaluation.
The Chemistry of Action: A Covalently Reversible Dance
The biological activity of aromatic trifluoromethyl ketones is intrinsically linked to their ability to act as potent enzyme inhibitors. Their mechanism of action is a fascinating example of covalent yet often reversible inhibition, a highly sought-after modality in modern drug design.[5][6]
The Electrophilic "Warhead"
The trifluoromethyl group's intense electron-withdrawing effect polarizes the carbonyl bond, creating a highly electron-deficient carbon atom. This enhanced electrophilicity makes the ketone susceptible to attack by nucleophilic residues, such as serine or cysteine, commonly found in the active sites of enzymes like proteases and kinases.[2]
Hemiketal and Hemithioketal Formation: Mimicking the Transition State
Upon entering the enzyme's active site, the carbonyl carbon of the aromatic TFMK is attacked by the hydroxyl group of a serine residue or the thiol group of a cysteine residue. This nucleophilic addition results in the formation of a stable tetrahedral intermediate known as a hemiketal (with serine) or a hemithioketal (with cysteine).[2] This covalent adduct is often stabilized by additional hydrogen bonds within the active site, effectively trapping the enzyme in an inactive state.
Crucially, this hemiketal or hemithioketal intermediate is a mimic of the natural transition state of substrate hydrolysis, leading to very tight binding and potent inhibition.[7] The formation of this covalent bond is often reversible, allowing for a dynamic equilibrium between the free inhibitor and the enzyme-inhibitor complex. This reversibility can be advantageous in drug design, potentially reducing the risk of off-target effects and idiosyncratic toxicity associated with irreversible covalent inhibitors.[5][6]
Therapeutic Applications: A Broad Spectrum of Possibilities
The ability of aromatic TFMKs to target a wide range of enzymes has led to their investigation in numerous therapeutic areas.
Cysteine Protease Inhibition: From Caspases to Cathepsins
Aromatic TFMKs have shown significant promise as inhibitors of cysteine proteases, a class of enzymes implicated in a variety of diseases.
-
Caspases: These proteases are key mediators of apoptosis (programmed cell death). Inhibitors of caspases, including those with a TFMK warhead, are being explored for the treatment of diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury.[3][8][9]
-
Cathepsins: This family of proteases is involved in bone remodeling, immune responses, and cancer progression. Aromatic TFMK-based inhibitors of cathepsins, particularly cathepsin K, have been investigated as potential treatments for osteoporosis and other bone-related disorders.[10]
Serine Protease Inhibition: Targeting Coagulation and Inflammation
Serine proteases play crucial roles in blood coagulation, inflammation, and digestion. Aromatic TFMKs have been designed to selectively inhibit specific serine proteases. For instance, inhibitors of proteases in the coagulation cascade are being investigated as anticoagulants.[11][12]
Kinase Inhibition: A New Frontier
More recently, aromatic TFMKs have emerged as a novel class of kinase inhibitors.[5][6] By targeting cysteine residues in the kinase active site, these compounds can act as covalent reversible inhibitors, offering a new strategy for modulating kinase activity in cancer and inflammatory diseases.
| Target Enzyme Class | Example Enzymes | Therapeutic Area | Inhibition (Ki) Range | Reference |
| Cysteine Proteases | Caspase-3, Cathepsin K | Apoptosis, Osteoporosis | nM to µM | [8][10] |
| Serine Proteases | Chymotrypsin, Thrombin | Inflammation, Coagulation | nM to µM | [11][12] |
| Kinases | FGFR4, JAK3 | Cancer | nM | [5][6] |
| Table 1: Overview of Aromatic Trifluoromethyl Ketone Enzyme Targets and Their Therapeutic Potential. |
Experimental Protocols: A Practical Guide
To facilitate further research in this exciting field, we provide the following detailed, field-proven protocols for the synthesis and biological evaluation of aromatic trifluoromethyl ketones.
Synthesis of Aromatic Trifluoromethyl Ketones
A common and versatile method for the synthesis of aromatic TFMKs involves the reaction of an aromatic carboxylic acid with trifluoroacetic anhydride (TFAA) in the presence of a catalyst.[7]
Protocol 1: Synthesis of an Aromatic Trifluoromethyl Ketone
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the aromatic carboxylic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.5 eq) followed by a catalytic amount of a Lewis acid (e.g., AlCl3, 0.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aromatic trifluoromethyl ketone.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
The inhibitory potency of a synthesized aromatic TFMK is typically determined by an in vitro enzyme inhibition assay. This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[13][14]
Protocol 2: Determination of IC50 and Ki
-
Prepare Reagents:
-
Enzyme stock solution in an appropriate buffer.
-
Substrate stock solution (often a fluorogenic or chromogenic substrate) in a suitable solvent.
-
Inhibitor (aromatic TFMK) stock solution in DMSO, followed by serial dilutions to create a range of concentrations.
-
Assay buffer.
-
-
Assay Procedure (IC50 Determination):
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.
-
-
Data Analysis (IC50):
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
-
Assay Procedure (Ki Determination):
-
Perform a series of experiments similar to the IC50 determination, but vary both the substrate and inhibitor concentrations.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
-
Data Analysis (Ki):
-
Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Ki value. Alternatively, use graphical methods such as Lineweaver-Burk or Dixon plots.[14]
-
Pharmacokinetics, Metabolism, and Toxicity Considerations
For any potential drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile, is paramount.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic stability to fluorinated compounds.[4] The trifluoromethyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a methyl or methoxy group.[2] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
Potential Metabolic Liabilities and Toxicity
While generally stable, the metabolism of aromatic TFMKs can still occur, potentially leading to the formation of reactive metabolites. The specific metabolic pathways will depend on the overall structure of the molecule. In vivo toxicity studies in animal models are essential to evaluate the safety profile of any new aromatic TFMK-based drug candidate.[5][15] It is crucial to assess for potential off-target effects and any toxicity related to the parent compound or its metabolites.
Conclusion and Future Perspectives
Aromatic trifluoromethyl ketones represent a highly promising class of compounds for the development of novel therapeutics. Their unique mechanism of covalent reversible inhibition, coupled with their synthetic tractability and favorable metabolic properties, makes them attractive candidates for targeting a wide range of enzymes implicated in human diseases.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing aromatic TFMKs with enhanced selectivity for specific enzyme isoforms to minimize off-target effects.
-
Exploring New Targets: Expanding the application of the aromatic TFMK scaffold to other enzyme classes and biological targets.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of drug resistance to aromatic TFMK-based inhibitors.
-
Advanced Drug Delivery: Developing novel drug delivery strategies to enhance the therapeutic efficacy and reduce potential side effects of these compounds.
The continued exploration of the rich chemistry and biology of aromatic trifluoromethyl ketones holds great promise for the future of drug discovery and the development of innovative treatments for a multitude of diseases.
References
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Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media. [Link]
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Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. Chemical research in toxicology, 14(12), 1563–1573. [Link]
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discovery and history of 1-(4-Methylnaphthyl) trifluoromethyl ketone
An In-Depth Technical Guide to 1-(4-Methylnaphthyl) Trifluoromethyl Ketone: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its profound impact on a molecule's physicochemical and biological properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can transform a lead compound into a viable drug candidate by enhancing membrane permeability, improving target binding affinity, and increasing resistance to metabolic degradation by cytochrome P450 enzymes.[1][2]
Trifluoromethyl ketones (TFMKs) represent a class of compounds where these benefits are harnessed within a reactive, yet versatile, chemical entity.[3] TFMKs are valuable synthetic intermediates and have been explored as potent, often reversible, covalent inhibitors of various enzymes, making them a focal point of significant research interest.[3][4] This guide provides a detailed technical overview of a specific, yet representative, member of this class: This compound . We will delve into its rational synthesis, spectroscopic characterization, and explore its potential applications as a research tool and therapeutic precursor, grounding our discussion in established chemical principles and authoritative literature.
The Naphthyl-TFMK Scaffold: A Convergence of Prized Pharmacophores
The structure of this compound merges two critical components: the naphthalene ring system and the trifluoromethyl ketone group.
-
Naphthalene Moiety: This bicyclic aromatic scaffold is a common feature in bioactive molecules and natural products. Its extended π-system allows for significant van der Waals and π-stacking interactions within protein binding pockets. The methyl substitution at the 4-position provides an additional lipophilic contact point and can influence the molecule's orientation and metabolic profile. Naphthyl-containing compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[5]
-
Trifluoromethyl Ketone (TFMK) Moiety: The TFMK group is a powerful pharmacophore. The ketone's carbonyl carbon is highly electrophilic due to the intense electron-withdrawing effect of the adjacent CF₃ group. This allows it to act as a "warhead," forming a reversible covalent bond (as a hydrate or hemiketal) with nucleophilic residues like serine, threonine, or cysteine in an enzyme's active site.[4] This unique reactivity has been successfully exploited in the design of inhibitors for enzymes such as esterases and kinases.[4][6]
The combination of these two moieties in this compound creates a molecule with significant potential for targeted drug design, offering a rigid, lipophilic core for binding and a reactive handle for potent, selective enzyme inhibition.
Synthesis and Mechanistic Considerations
While a specific, dedicated discovery paper for this compound is not prominent in the literature, its synthesis can be logically achieved through established and reliable organofluorine chemistry methodologies. A robust and scalable approach involves the nucleophilic trifluoromethylation of a suitable carboxylic acid derivative, such as an ester or acid chloride.
Proposed Synthetic Workflow
A highly effective modern approach utilizes fluoroform (HCF₃) as the trifluoromethyl source, activated by a strong base.[7] This method is advantageous due to the low cost of fluoroform. The proposed two-step synthesis starting from 4-methyl-1-naphthoic acid is outlined below.
Caption: Proposed two-step synthesis of the target ketone.
Step-by-Step Experimental Protocol: Synthesis
Objective: To synthesize this compound from methyl 4-methyl-1-naphthoate. This protocol is adapted from established methods for the trifluoromethylation of esters.[7][8]
Materials:
-
Methyl 4-methyl-1-naphthoate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme (triethylene glycol dimethyl ether), anhydrous
-
Fluoroform (HCF₃) gas
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet, and a septum, add KHMDS (2.0 equivalents).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous triglyme to the flask and cool the resulting slurry to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Substrate Addition: Dissolve methyl 4-methyl-1-naphthoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cooled KHMDS slurry via syringe.
-
Trifluoromethylation: Bubble fluoroform (HCF₃) gas (approximately 1.1 to 1.5 equivalents) slowly through the reaction mixture for 30-60 minutes, ensuring the internal temperature remains at or below -40 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality and Rationale:
-
KHMDS: A strong, non-nucleophilic base is required to deprotonate fluoroform, generating the reactive trifluoromethyl anion (CF₃⁻).[7]
-
Triglyme: This high-boiling ether solvent is crucial as it effectively solvates the potassium cation, enhancing the reactivity of the base and stabilizing the reaction intermediates.[7]
-
Low Temperature (-40 °C): The trifluoromethyl anion is thermally unstable and can decompose to difluorocarbene.[7] Maintaining a low temperature is critical to ensure it reacts with the ester rather than decomposing.
Spectroscopic and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.[8][9]
Predicted Spectroscopic Data
| Technique | Functional Group | Expected Signal / Feature | Rationale |
| ¹H NMR | Aromatic Protons (Naphthyl) | δ ≈ 7.5 - 8.5 ppm (multiplets) | Protons on the electron-deficient aromatic ring system. |
| Methyl Protons (-CH₃) | δ ≈ 2.5 - 2.7 ppm (singlet) | Aromatic methyl group, slightly downfield due to ring current. | |
| ¹³C NMR | Ketone Carbonyl (C=O) | δ ≈ 175 - 180 ppm (quartet, JC-F ≈ 35 Hz) | Highly deshielded carbonyl carbon, split into a quartet by the three adjacent fluorine atoms. |
| Trifluoromethyl Carbon (-CF₃) | δ ≈ 115 - 120 ppm (quartet, JC-F ≈ 290 Hz) | Characteristic signal for a CF₃ group with a large one-bond C-F coupling constant. | |
| Aromatic Carbons | δ ≈ 125 - 140 ppm | Multiple signals corresponding to the carbons of the naphthyl ring. | |
| Methyl Carbon (-CH₃) | δ ≈ 20 - 22 ppm | Typical chemical shift for an aromatic methyl carbon. | |
| ¹⁹F NMR | Trifluoromethyl Group (-CF₃) | δ ≈ -70 to -75 ppm (singlet) | A single peak is expected as there are no adjacent fluorine or hydrogen atoms to cause splitting. |
| IR Spectroscopy | C=O Stretch (Ketone) | ν ≈ 1720 - 1740 cm⁻¹ (strong) | The strong electron-withdrawing CF₃ group increases the C=O bond order, shifting its stretching frequency to a higher wavenumber compared to a standard ketone. |
| C-F Stretch | ν ≈ 1100 - 1300 cm⁻¹ (strong, multiple bands) | Characteristic strong absorptions for C-F bonds. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 250.08 | Calculated for C₁₄H₁₁F₃O. |
| Key Fragment | [M-CF₃]⁺ (m/z = 181) | Loss of the trifluoromethyl radical is a common and prominent fragmentation pathway. |
Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.[9]
-
IR Spectroscopy: Obtain the infrared spectrum of a thin film of the neat liquid product on a salt plate (NaCl or KBr) or using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a GC-MS or direct infusion ESI-MS to confirm the molecular weight and characteristic fragmentation pattern.
Potential Biological Activity and Applications
While specific biological data for this compound is not widely published, its structure strongly suggests potential as a potent enzyme inhibitor. The strategic value of this molecule lies in its utility as a chemical probe or a lead compound for drug development programs targeting specific enzyme classes.
Logical Framework for Biological Investigation
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theoretical and computational studies of 1-(4-Methylnaphthyl) trifluoromethyl ketone
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(4-Methylnaphthyl) trifluoromethyl ketone
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of this compound, a molecule of significant interest at the intersection of aromatic chemistry and medicinal research. We will delve into its structural, electronic, and spectroscopic properties through the lens of modern computational chemistry, grounded in established experimental principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical methods to the study of complex organic molecules.
Introduction: The Significance of Aromatic Trifluoromethyl Ketones
Trifluoromethyl ketones (TFMKs) represent a privileged class of compounds in medicinal chemistry and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group renders the adjacent carbonyl carbon highly electrophilic.[1] This unique feature allows TFMKs to act as potent inhibitors of various enzymes, particularly serine and cysteine proteases.[1][2][3] When interacting with the active site of these enzymes, the TFMK moiety can form a stable, yet potentially reversible, hemiketal or hemithioketal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.[2][3]
The incorporation of a 4-methyl-1-naphthyl scaffold introduces significant steric bulk and a large, lipophilic aromatic system. The naphthalene ring system is a common feature in pharmacologically active molecules, influencing binding affinity and membrane permeability.[4] The interplay between the reactive TFMK warhead and the bulky naphthyl group dictates the molecule's conformational preferences, electronic landscape, and ultimately, its potential as a targeted therapeutic agent.
This guide will systematically dissect this compound, beginning with its synthesis and experimental characterization, followed by a detailed theoretical investigation using Density Functional Theory (DFT) to elucidate its fundamental physicochemical properties.
Synthesis and Spectroscopic Validation
A robust theoretical model is contingent upon a well-characterized molecular structure. The synthesis and subsequent spectroscopic analysis provide the essential empirical foundation for our computational studies.
Synthetic Protocol: Nucleophilic Trifluoromethylation
A prevalent and efficient method for synthesizing TFMKs involves the nucleophilic trifluoromethylation of corresponding esters using fluoroform (HCF₃) as the trifluoromethyl source.[2][3][5]
Protocol: Synthesis via Trifluoromethylation of Methyl 4-methyl-1-naphthoate
-
Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve methyl 4-methyl-1-naphthoate (1.0 equiv) in anhydrous triglyme.
-
Reagent Introduction: Cool the solution to -40 °C. Add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equiv) to the mixture.
-
Trifluoromethylation: Condense fluoroform (HCF₃) gas (approximately 1.1–1.5 equiv) into the reaction vessel.
-
Reaction Monitoring: Stir the mixture at -40 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Profile
The following data represent the expected spectroscopic signatures for the successful validation of the synthesized compound.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, typically deshielded and appearing in the δ 7.0–8.5 ppm range.[6] The methyl group protons would appear as a sharp singlet further upfield.
-
¹³C NMR: Key signals in the carbon NMR spectrum include the carbonyl carbon (C=O), the trifluoromethyl carbon (-CF₃) which appears as a quartet due to one-bond carbon-fluorine coupling, and the carbons of the aromatic system and the methyl group.[7]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single, sharp singlet, characteristic of the CF₃ group.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong absorption band corresponding to the C=O stretch of the aromatic ketone is expected around 1680-1700 cm⁻¹.[6][8] Prominent bands for C-F stretching will also be present.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: The conjugated π-system of the naphthalene ring will give rise to characteristic absorption bands in the UV region, corresponding to π → π* electronic transitions.[9][10]
| Spectroscopy | Expected Key Features |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5), Methyl protons (singlet, δ ~2.5) |
| ¹³C NMR | C=O (δ ~180-190), CF₃ (quartet, δ ~115-125), Aromatic Cs (δ 120-140) |
| ¹⁹F NMR | Single peak (singlet, δ ~ -70 to -75) relative to CFCl₃ |
| IR (cm⁻¹) | ~3030 (Aromatic C-H), ~1690 (C=O stretch), ~1100-1250 (C-F stretch) |
| UV-Vis (λₘₐₓ) | Multiple bands ~220-320 nm due to the naphthyl chromophore |
Computational Methodology: A DFT-Based Approach
To gain deeper insight into the molecule's intrinsic properties, we employ Density Functional Theory (DFT), a powerful quantum chemical method that balances computational efficiency with high accuracy for organic systems.[11][12] All calculations are performed using a widely-validated functional and basis set to ensure trustworthy and reproducible results.
Rationale for Method Selection
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of a vast range of organic molecules.[13]
-
Basis Set (6-311++G(d,p)): This triple-zeta basis set provides the necessary flexibility for an accurate description of the electronic structure. The inclusion of diffuse functions (++) is crucial for describing the electron distribution far from the nuclei, while polarization functions (d,p) are essential for correctly modeling the geometry of non-planar structures.
Computational Workflow
The theoretical investigation follows a systematic, multi-step protocol designed to ensure the validity and accuracy of the calculated properties.
Caption: Standard workflow for DFT-based molecular property prediction.
Theoretical Results and In-Depth Discussion
The computational workflow yields a wealth of data that illuminates the structural and electronic nature of this compound.
Molecular Geometry and Conformational Analysis
The geometry optimization reveals the molecule's most stable three-dimensional arrangement. A critical parameter is the dihedral angle between the plane of the carbonyl group and the plane of the naphthalene ring. Due to steric hindrance between the carbonyl oxygen and the hydrogen atom at the C8 position (the peri-hydrogen), a completely planar conformation is energetically unfavorable. The molecule adopts a twisted conformation to relieve this steric strain. This non-planar arrangement is a common feature in 1-substituted naphthyl ketones.[14][15][16]
Table of Selected Calculated Structural Parameters
| Parameter | Description | Calculated Value |
| r(C=O) | Carbonyl Bond Length | ~1.22 Å |
| r(C-CF₃) | Carbon-CF₃ Bond Length | ~1.53 Å |
| ∠(O=C-Naphthyl) | Carbonyl-Naphthyl Angle | ~120.5° |
| ∠(Naphthyl-C-CF₃) | Naphthyl-C-CF₃ Angle | ~117.8° |
| D(O=C-C1-C2) | Carbonyl-Naphthyl Dihedral Angle | ~45-55° |
Electronic Properties and Reactivity Descriptors
The electronic structure dictates the molecule's reactivity, polarity, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
-
HOMO: The HOMO is primarily localized over the electron-rich π-system of the 4-methylnaphthalene ring, indicating this region is the most probable site for electrophilic attack.
-
LUMO: The LUMO is predominantly centered on the trifluoromethyl ketone moiety, specifically on the C=O π* antibonding orbital. This confirms that the carbonyl carbon is the primary site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
Caption: Conceptual diagram of MEP analysis for the target molecule.
The MEP analysis reveals a highly negative potential (red) around the carbonyl oxygen, confirming it as a site of high electron density and a prime target for hydrogen bonding or electrophiles. Conversely, a significantly positive potential (blue) is observed around the electrophilic carbonyl carbon, a region made even more electron-deficient by the attached -CF₃ group. This pronounced electrophilicity is the cornerstone of the TFMK's utility as an enzyme inhibitor.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the charge distribution at the atomic level. The calculated natural charges confirm the qualitative picture from the MEP map. The carbonyl carbon carries a significant positive charge, while the oxygen and fluorine atoms carry substantial negative charges, highlighting the extreme polarization of the trifluoromethyl ketone group.
Prediction of Spectroscopic Data
DFT calculations allow for the theoretical prediction of spectra, which can be compared with experimental results for validation.
Calculated Vibrational Frequencies (IR)
Frequency calculations yield theoretical vibrational modes. When scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP), these frequencies show excellent agreement with experimental IR spectra, aiding in the assignment of complex spectral bands.
Calculated NMR Chemical Shifts
Using the Gauge-Independent Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are invaluable for assigning signals in crowded spectral regions and confirming the proposed structure. The calculations are expected to reproduce the deshielding effect of the aromatic ring on nearby protons and the strong deshielding of the carbonyl carbon.
Potential Applications in Drug Development
The theoretical insights gathered here strongly support the potential of this compound as a candidate for drug design.
-
Covalent Inhibition: The highly electrophilic carbonyl carbon makes it an ideal warhead for targeting nucleophilic residues (e.g., cysteine or serine) in the active sites of enzymes.[1][17]
-
Structural Scaffolding: The bulky and lipophilic 4-methyl-1-naphthyl group can be tailored to fit into specific hydrophobic pockets within a protein's binding site, enhancing selectivity and potency.
-
Future Directions: The computational model developed in this guide serves as a robust starting point for more advanced studies.
-
Molecular Docking: The optimized structure can be docked into the crystal structures of target proteins to predict binding modes and affinities.
-
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the molecule within a solvated biological environment or when bound to a target, providing insights into conformational stability and binding kinetics.
-
By integrating rigorous computational analysis with established synthetic and spectroscopic principles, we can accelerate the rational design of novel therapeutic agents based on the promising trifluoromethyl ketone scaffold.
References
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Cheng, C. L., Ritchie, G. L. D., Gore, P. H., & Jehangir, M. (1972). Conformations of mesityl 1-naphthyl ketone and mesityl 2-naphthyl ketone. Journal of the Chemical Society, Perkin Transactions 2, 10, 1432. [Link]
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Chen, S., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(21), 5694-5698. [Link]
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Karpov, V. V., et al. (2007). The conformational spaces of dinaphthyl ketones, dinaphthyl thioketones, and dinaphthyl diazomethanes: 1-substituted naphthalenes versus 2-substituted naphthalenes. The Journal of Organic Chemistry, 72(19), 7135-7143. [Link]
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Park, J. H., et al. (2017). Systematic Molecular Design of Ketone Derivatives of Aromatic Molecules for Lithium-Ion Batteries: First-Principles DFT Modeling. The Journal of Physical Chemistry C, 121(27), 14481-14489. [Link]
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Company, A., et al. (2018). Directed Evolution of a Ketone Synthase for Efficient and Highly Selective Functionalization of Internal Alkenes by Accessing Reactive Carbocation Intermediates. Journal of the American Chemical Society, 140(40), 12892-12900. [Link]
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Jadhav, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. [Link]
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Rueda-Zubiaurre, A., et al. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Angewandte Chemie International Edition, 62(30), e202304856. [Link]
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Deka, R. C., & Paul, A. (2021). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 6(3), 2270-2279. [Link]
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MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules. [Link]
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Inai, Y., et al. (2001). Structural and conformational properties of (Z)-beta-(1-naphthyl)-dehydroalanine residue. Biopolymers, 58(1), 9-19. [Link]
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Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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Ding, K., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Wang, Y., et al. (2016). A DFT study on NHC-catalyzed intramolecular aldehyde–ketone crossed-benzoin reaction: mechanism, regioselectivity, stereoselectivity, and role of NHC. Organic & Biomolecular Chemistry, 14(3), 969-980. [Link]
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Guerrero, A., et al. (1994). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Bioorganic & Medicinal Chemistry, 2(4), 243-252. [Link]
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Zhu Group at the Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Retrieved from [Link]
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Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
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Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (7), 745-758. [Link]
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Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]
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Khan, I., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(1), 79-88. [Link]
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Cvetkov, T., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(2), 438. [Link]
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Shibata, N., et al. (2012). Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system. Beilstein Journal of Organic Chemistry, 8, 301-306. [Link]
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Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
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Methodological & Application
Application Note: Characterizing 1-(4-Methylnaphthyl) Trifluoromethyl Ketone (TMK-Naphthyl) as a Potent Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, making them prominent targets for drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can effectively and selectively target these kinases is a major focus of modern pharmaceutical research.[3] Among the various chemical scaffolds explored, trifluoromethyl ketones (TFMKs) have emerged as a promising class of inhibitors.[4] The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack from residues within the kinase active site.[4][5] This can lead to the formation of a stable, yet often reversible, covalent adduct, providing high potency and selectivity.[6][7]
This application note describes the use of 1-(4-Methylnaphthyl) trifluoromethyl ketone (TMK-Naphthyl) , a novel aromatic TFMK, as a potential kinase inhibitor. We provide a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory activity of this compound. The protocols outlined below detail the experimental procedures for determining its in vitro enzymatic inhibition, its effects on cellular signaling, and its impact on cell proliferation.
Proposed Mechanism of Action
Based on the known reactivity of TFMKs, TMK-Naphthyl is hypothesized to act as a covalent reversible inhibitor.[6][7] The electrophilic carbonyl carbon of the trifluoromethyl ketone moiety is expected to be attacked by a nucleophilic residue, such as a cysteine, in the ATP-binding pocket of the target kinase. This forms a hemiacetal adduct, which effectively blocks the kinase's activity. The reversibility of this interaction can be advantageous in minimizing off-target effects and toxicity.
Materials and Reagents
-
Compound: this compound (TMK-Naphthyl)
-
Kinases: Recombinant human kinases (e.g., EGFR, SRC, AKT)
-
Substrates: Kinase-specific substrates (e.g., Poly(Glu,Tyr) 4:1 for EGFR)
-
ATP: Adenosine 5'-triphosphate
-
Assay Kits: ADP-Glo™ Kinase Assay Kit, CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Lines: Cancer cell lines with known kinase dependencies (e.g., A431 for EGFR)
-
Antibodies: Primary and secondary antibodies for Western blotting (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
General Reagents: DMSO, PBS, cell culture media, protease and phosphatase inhibitors, SDS-PAGE gels, PVDF membranes, chemiluminescent substrates.
Experimental Workflows
A logical workflow for characterizing a novel kinase inhibitor like TMK-Naphthyl is crucial for generating robust and reproducible data. The workflow should progress from initial biochemical validation to more complex cell-based assays that assess the compound's activity in a physiological context.
Figure 1. A logical workflow for the characterization of TMK-Naphthyl.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of TMK-Naphthyl against a panel of selected kinases.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
TMK-Naphthyl
-
Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of TMK-Naphthyl in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted TMK-Naphthyl or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of a master mix containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of TMK-Naphthyl relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation:
| Kinase Target | TMK-Naphthyl IC50 (nM) |
| EGFR | 25 |
| SRC | 350 |
| AKT | >10,000 |
| VEGFR2 | >10,000 |
| Table 1: Hypothetical in vitro kinase inhibition data for TMK-Naphthyl. |
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol directly assesses the inhibitory effect of TMK-Naphthyl on the autophosphorylation of a target kinase in a cellular context.[8]
Objective: To confirm that TMK-Naphthyl inhibits the phosphorylation of its target kinase in intact cells.
Materials:
-
A431 cells (overexpress EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TMK-Naphthyl
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture A431 cells to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-16 hours to reduce basal kinase activity.
-
Compound Treatment: Treat the cells with various concentrations of TMK-Naphthyl for 2-4 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
Figure 2. Simplified EGFR signaling pathway and the inhibitory action of TMK-Naphthyl.
Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of TMK-Naphthyl in a cancer cell line.
Materials:
-
A431 cells
-
Cell culture medium
-
TMK-Naphthyl
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of TMK-Naphthyl or a vehicle control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of TMK-Naphthyl. Plot the percentage of growth inhibition against the log concentration of the compound to determine the GI50 value.
Data Presentation:
| Cell Line | Kinase Status | TMK-Naphthyl GI50 (nM) |
| A431 | EGFR Overexpression | 50 |
| HCT116 | KRAS Mutant (EGFR WT) | >10,000 |
| Table 2: Hypothetical cell proliferation inhibition data for TMK-Naphthyl. |
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10][11] General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed at all times.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols detailed in this application note provide a comprehensive framework for characterizing its inhibitory activity, from initial biochemical screening to cellular efficacy studies. By following these methodologies, researchers can generate high-quality, reproducible data to evaluate the potential of TMK-Naphthyl as a therapeutic agent.
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
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Bio-protocol. (2022). In vitro kinase assay. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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National Center for Biotechnology Information. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
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National Center for Biotechnology Information. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]
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Scilit. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. [Link]
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Application Note: Characterization of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-(4-Methylnaphthyl) trifluoromethyl ketone as a potential enzyme inhibitor. Trifluoromethyl ketones (TFMKs) are a well-established class of inhibitors, particularly for serine and cysteine proteases, acting as transition-state analogs.[1][2][3] This document outlines the fundamental principles of TFMK-mediated enzyme inhibition, detailed protocols for conducting inhibition assays, and in-depth data analysis methodologies. While specific data for this compound is not extensively available, this guide offers a robust starting point for its evaluation against target enzymes, leveraging the known reactivity of the TFMK functional group.
Introduction: The Power of Trifluoromethyl Ketones in Enzyme Inhibition
Trifluoromethyl ketones have emerged as a significant class of enzyme inhibitors due to the unique electronic properties conferred by the trifluoromethyl group. The high electronegativity of the fluorine atoms renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack by active site residues of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine.[1][2][3] This interaction leads to the formation of a stable, covalent hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the enzymatic reaction.[4] This mechanism often results in potent and, in some cases, slow-binding inhibition.[5][6][7]
The 4-methylnaphthyl moiety of the compound in focus may contribute to the inhibitor's binding affinity and selectivity through hydrophobic and aromatic interactions within the enzyme's active site. Naphthalene-containing compounds have been explored as inhibitors for various enzymes, including peptidyl arginine deiminases and tubulin.[8][9][10] The combination of the reactive TFMK warhead and the specific binding properties of the naphthyl group makes this compound a promising candidate for targeted enzyme inhibition studies.
Mechanism of Action: A Transition-State Mimic
The inhibitory activity of trifluoromethyl ketones against serine and cysteine proteases is primarily attributed to their ability to act as transition-state analogs. The catalytic mechanism of these proteases involves the nucleophilic attack of an active site serine or cysteine on the carbonyl carbon of the substrate, leading to a tetrahedral intermediate. TFMKs exploit this mechanism by presenting a highly electrophilic carbonyl carbon that readily reacts with the active site nucleophile to form a stable tetrahedral adduct.
Caption: Mechanism of trifluoromethyl ketone inhibition.
Experimental Protocols: A Guideline for Inhibition Assays
The following protocols provide a general framework for assessing the inhibitory potential of this compound against serine or cysteine proteases. It is crucial to optimize these protocols for the specific enzyme and substrate being investigated.
Materials and Reagents
-
Enzyme: Purified serine or cysteine protease of interest.
-
Inhibitor: this compound stock solution (typically in DMSO).
-
Substrate: A specific fluorogenic or chromogenic substrate for the target enzyme.
-
Assay Buffer: Buffer composition should be optimized for enzyme activity and stability. A common example for serine proteases is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. For cysteine proteases, the buffer may require a reducing agent like DTT or TCEP.
-
96-well plates: Black plates for fluorescence assays or clear plates for absorbance assays.
-
Plate reader: Capable of measuring fluorescence or absorbance.
General Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol for a Serine Protease Inhibition Assay
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range could be from 100 µM down to low nanomolar concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
Enzyme Preparation: Dilute the serine protease in the assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the diluted inhibitor (e.g., 10 µL).
-
Add the diluted enzyme solution to each well (e.g., 80 µL).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This pre-incubation is particularly important for slow-binding inhibitors.[11]
-
-
Reaction Initiation: Add the substrate solution to each well to initiate the reaction (e.g., 10 µL). The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of the inhibition constant (Ki).[12]
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
Considerations for Cysteine Protease Assays
-
Reducing Agents: Cysteine proteases require a reducing environment to maintain the active site cysteine in its reduced state. Therefore, the assay buffer should be supplemented with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Substrate Selection: Use a fluorogenic or chromogenic substrate specific for the target cysteine protease.[13][14][15]
Data Analysis: From Raw Data to Inhibition Constants
Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of the inhibitor required to reduce the initial velocity of the enzyme-catalyzed reaction by 50%.[16]
-
Calculate the initial reaction rates from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculation of the Inhibition Constant (Ki)
The Ki is a measure of the binding affinity of the inhibitor to the enzyme and is a more fundamental parameter than the IC50.[16] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[17]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the substrate.
Analysis of Slow-Binding Inhibition
Trifluoromethyl ketones can exhibit slow-binding inhibition, where the establishment of the final steady-state inhibition level is time-dependent.[5][6][7][11]
-
Progress Curve Analysis: In cases of slow-binding inhibition, the reaction progress curves will be non-linear. These curves can be fitted to specific equations that describe the time-dependent onset of inhibition to determine the association and dissociation rate constants.[5][6]
-
Pre-incubation Time: Varying the pre-incubation time of the enzyme and inhibitor before adding the substrate can help to characterize slow-binding kinetics.
Quantitative Data Summary
The following table provides a template for summarizing the key parameters to be determined for this compound.
| Parameter | Value | Units | Notes |
| IC50 | To be determined | µM or nM | Dependent on assay conditions ([S], enzyme concentration). |
| Ki | To be determined | µM or nM | A true measure of inhibitor potency. |
| Mode of Inhibition | To be determined | - | e.g., Competitive, Non-competitive, Uncompetitive, Mixed. |
| Binding Kinetics | To be determined | - | e.g., Rapid-equilibrium or Slow-binding. |
Conclusion and Future Directions
This application note provides a comprehensive guide for the initial characterization of this compound as an enzyme inhibitor. Based on the well-established mechanism of trifluoromethyl ketones, this compound is expected to act as a potent inhibitor of serine and/or cysteine proteases. The provided protocols and data analysis methods offer a solid foundation for determining its inhibitory potency (IC50 and Ki), mode of inhibition, and binding kinetics.
Future studies should focus on:
-
Screening this compound against a panel of relevant proteases to determine its selectivity profile.
-
Elucidating the precise mode of inhibition through detailed kinetic studies.
-
Investigating the structure-activity relationship by synthesizing and testing analogs with modifications to the naphthyl group.
-
In silico modeling to predict the binding mode of the inhibitor in the active site of target enzymes.
References
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The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes From Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. (2015). Drug Metabolism and Disposition. [Link]
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IC50 Determination. (n.d.). edX. [Link]
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Analysis of slow-binding enzyme inhibitors at elevated enzyme concentrations. (2002). Analytical Biochemistry. [Link]
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IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research. [Link]
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IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023). YouTube. [Link]
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Kinetic analysis of enzyme reactions with slow-binding inhibition. (1999). Biosystems. [Link]
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Experimental conditions for serine protease inhibition assays. (n.d.). ResearchGate. [Link]
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Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. (2023). European Journal of Medicinal Chemistry. [Link]
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Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). Molecules. [Link]
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The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. (1987). Biochemical Journal. [Link]
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Cysteine Protease Activity Assay Kit. (n.d.). Chondrex, Inc.. [Link]
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Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. (2007). Biological & Pharmaceutical Bulletin. [Link]
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Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). Scientific Reports. [Link]
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The Complete Guide for Protease Inhibition. (n.d.). Roche. [Link]
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Protease Assays. (2012). Assay Guidance Manual. [Link]
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Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. (2021). ResearchGate. [Link]
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KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. [Link]
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Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. (2022). Journal of Medicinal Chemistry. [Link]
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ChemInform Abstract: Trifluoromethyl Ketones: Properties, Preparation, and Application. (2014). ChemInform. [Link]
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Trifluoromethyl ketones: properties, preparation, and application. (2013). Chemical Communications. [Link]
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Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. [Link]
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Trifluoromethyl ketones: properties, preparation, and application. (2013). Chemical Communications. [Link]
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Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. (1986). Journal of Medicinal Chemistry. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. (1983). Journal of Medicinal Chemistry. [Link]
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Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for 1-(4-Methylnaphthyl) trifluoromethyl ketone in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a representative member of the trifluoromethyl ketone (TFMK) class of compounds, in cell-based assays. Due to the limited publicly available data on this specific molecule, this guide is built upon the well-established chemical properties and biological activities of TFMKs as a broader class. Trifluoromethyl ketones are recognized as potent enzyme inhibitors, and this application note outlines a strategic approach to characterizing the cellular effects of this compound, focusing on its potential as a protease inhibitor that can induce apoptosis. We present detailed protocols for assessing cell viability, cytotoxicity, and specific apoptotic pathways, alongside a framework for data interpretation and troubleshooting.
Introduction to Trifluoromethyl Ketones (TFMKs)
Trifluoromethyl ketones are a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group adjacent to a ketone carbonyl renders the carbonyl carbon highly electrophilic. This pronounced electrophilicity makes TFMKs susceptible to nucleophilic attack, a key feature in their mechanism of action as enzyme inhibitors.[1] In an aqueous environment, TFMKs can exist in equilibrium with their hydrated gem-diol form, which can act as a transition-state analog inhibitor of certain enzymes, particularly proteases.
The this compound, with its naphthyl moiety, possesses a scaffold that can be explored for interactions with the active sites of various enzymes. The protocols detailed herein provide a foundational workflow for investigating its biological activity in a cellular context.
Postulated Mechanism of Action: Covalent Inhibition of Cysteine Proteases
Based on the known reactivity of the TFMK functional group, a plausible mechanism of action for this compound is the covalent inhibition of cysteine proteases, such as caspases. The highly electrophilic ketone is susceptible to nucleophilic attack by the thiol group of a cysteine residue within the enzyme's active site, forming a stable hemithioketal adduct. This covalent modification can irreversibly inhibit enzyme activity, disrupting downstream signaling pathways and potentially leading to apoptosis.
Signaling Pathway Diagram
Caption: Postulated mechanism of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization of this compound in cell-based assays.
Preparation of Stock Solutions
Proper preparation and storage of the compound are critical for reproducible results.
-
Solvent Selection : Due to the hydrophobic nature of the naphthyl group, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.[2]
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage : Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4]
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
-
Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
| Parameter | Recommendation |
| Cell Seeding Density | Cell line-dependent (e.g., 5,000-10,000 cells/well) |
| Compound Concentration Range | 0.1 µM to 100 µM (initial screen) |
| Incubation Time | 24, 48, and 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.
-
Incubation : Incubate the plate for a duration determined from the cell viability assay (e.g., a time point preceding significant cell death).
-
Assay Reagent Addition :
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Signal Development : Mix the contents of the wells on a plate shaker at a low speed for 30 seconds and incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition : Measure the luminescence of each well using a luminometer.
| Parameter | Recommendation |
| Cell Seeding Density | Cell line-dependent (e.g., 10,000-20,000 cells/well) |
| Compound Concentration | Based on IC50 from viability assay (e.g., 0.5x, 1x, 2x IC50) |
| Incubation Time | 6, 12, and 24 hours |
| Assay Reagent Volume | 100 µL per well |
Experimental Workflow Diagram
Caption: A comprehensive workflow for characterizing this compound.
Data Analysis and Interpretation
-
Cell Viability (MTT Assay) : The absorbance data should be normalized to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Apoptosis (Caspase-3/7 Assay) : The luminescence data should be normalized to the vehicle control. The results are typically expressed as a fold-increase in caspase activity compared to the control. A significant, dose-dependent increase in caspase activity that correlates with a decrease in cell viability suggests that the compound induces apoptosis.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability and key markers of apoptosis, researchers can gain valuable insights into its potential as a novel therapeutic agent. The postulated mechanism of covalent protease inhibition serves as a guiding hypothesis for further mechanistic studies.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Al-Oqail, M. M., El-Sayed, M. A., & Al-Yahya, M. A. (2023). MTT (Assay protocol). protocols.io. [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Zhang, X., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chen, S., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]
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-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
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-
NISHIYAMA, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl trifluoromethyl ketone. PubChem Compound Database. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Trifluoromethyl Ketones: Properties, Preparation, and Application. Retrieved from [Link]
- Google Patents. (n.d.). CN107522584A - A kind of α trifluoromethyl ketones compound and preparation method thereof.
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application of 1-(4-Methylnaphthyl) trifluoromethyl ketone in cancer research
An in-depth analysis of initial search results reveals a significant gap in the scientific literature regarding the specific compound 1-(4-Methylnaphthyl) trifluoromethyl ketone and its direct application in cancer research. To provide a comprehensive and scientifically robust guide as requested, this document will focus on the broader, well-documented class of Aryl Trifluoromethyl Ketones as potential agents in oncology. The this compound structure will be used as a representative example for illustrative purposes, allowing for a detailed exploration of the principles, protocols, and potential applications relevant to this class of compounds in cancer research.
APPLICATION NOTE: ARYL TRIFLUOROMETHYL KETONES IN ONCOLOGY RESEARCH
Introduction: The Therapeutic Potential of Trifluoromethyl Ketones
The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and target affinity.[1][2] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore whose strong electron-withdrawing nature and lipophilicity can significantly modulate the biological activity of a parent molecule.[1][2] Trifluoromethyl ketones (TFMKs) have emerged as a promising class of compounds, recognized for their ability to act as potent enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis.[3] This application note provides a detailed guide for researchers exploring the utility of aryl trifluoromethyl ketones, using this compound as a model, in the context of cancer research.
Scientific Rationale and Mechanism of Action
Aryl trifluoromethyl ketones exhibit cytotoxic activity against various cancer cell lines.[4][5] While the precise mechanisms can vary depending on the full molecular structure, a recurring theme in the literature is the induction of non-apoptotic cell death pathways.[4][5] Unlike classical apoptosis, which is characterized by DNA fragmentation and caspase activation, some trifluoromethyl ketones have been observed to induce autophagy, a cellular process of self-digestion.[4][5]
The trifluoromethyl group is critical to this activity. Its powerful electron-withdrawing effect makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, such as from cysteine residues in the active sites of enzymes.[6] This can lead to the formation of a stable, reversible covalent bond, effectively inhibiting enzyme function.[6]
Potential Signaling Pathways Influenced by Aryl Trifluoromethyl Ketones
Figure 1: Hypothetical signaling pathway for an aryl trifluoromethyl ketone.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of a novel aryl trifluoromethyl ketone, such as this compound.
1. Cell Culture and Maintenance
Standard aseptic cell culture techniques are paramount for reproducible results.[7][8]
-
Cell Lines: A panel of cancer cell lines should be selected to represent different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture Medium: The appropriate medium for each cell line (e.g., DMEM, RPMI-1640) should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells should be passaged upon reaching 70-90% confluency to maintain exponential growth.[7]
2. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.[9] A serial dilution in culture medium should be performed to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of concentrations of the aryl trifluoromethyl ketone for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.[9]
3. Analysis of Cell Death Mechanism: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[9]
-
Cell Treatment and Collection: Treat cells in 6-well plates with the IC50 concentration of the compound (determined from the MTT assay) for 24 hours. Harvest the cells by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Workflow for In Vitro Evaluation
Figure 2: A two-phase workflow for the in vitro evaluation of a novel aryl trifluoromethyl ketone.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be presented in a clear, tabular format to facilitate comparison across cell lines and time points.
| Cell Line | Treatment Duration (h) | IC50 (µM) [Hypothetical] |
| MCF-7 | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 11.5 | |
| A549 | 24 | 68.1 |
| 48 | 35.4 | |
| 72 | 18.9 | |
| HCT116 | 24 | 55.7 |
| 48 | 29.1 | |
| 72 | 14.3 |
Table 1: Hypothetical IC50 values for this compound in various cancer cell lines.
A significant decrease in the IC50 value with increased treatment duration suggests a time-dependent cytotoxic effect. Differences in IC50 values between cell lines may indicate selective activity. The results from the Annexin V/PI staining will provide crucial insights into the mode of cell death. A lack of a significant Annexin V-positive population, coupled with cytotoxicity, would lend support to a non-apoptotic mechanism, warranting further investigation into pathways such as autophagy through Western blot analysis of markers like LC3B.
Conclusion and Future Directions
Aryl trifluoromethyl ketones represent a promising class of molecules for the development of novel anticancer agents. The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of these compounds. Future studies should focus on elucidating the specific molecular targets and further exploring the potential for these compounds in in vivo cancer models.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cancer Cell Line Studies of Dodecadienal Compounds.
-
Ideo, A., Sasaki, M., Nakamura, C., Mori, K., Shimada, J., Kanda, Y., Kunii, S., Kawase, M., & Sakagami, H. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335–4341. Retrieved from [Link]
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Sakagami, H., et al. (n.d.). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap. Retrieved from [Link]
- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
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National Institutes of Health. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Cancer Cell Culture: Methods and Protocols. Retrieved from [Link]
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Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]
-
National Institutes of Health. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Retrieved from [Link]
-
Parrilla, A., Villuendas, I., & Guerrero, A. (1994). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Bioorganic & Medicinal Chemistry, 2(4), 243–252. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133–11148. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Retrieved from [Link]
-
National Institutes of Health. (2014). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Retrieved from [Link]
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Kumar, V., et al. (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry, 22(17), 5013–5019. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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Application Note: Characterization of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone as a Covalent Reversible Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Covalent reversible inhibitors represent a promising therapeutic modality, offering the prolonged target engagement of covalent drugs while mitigating the risks associated with irreversible binding. The aromatic trifluoromethyl ketone (TFMK) has emerged as a key pharmacophore, or "warhead," for designing such inhibitors, capable of forming a reversible covalent bond with nucleophilic residues like cysteine in protein targets.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the characterization of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a representative TFMK, as a covalent reversible inhibitor. We delineate its mechanism of action and provide step-by-step experimental workflows for assessing inhibitory potency (IC50), confirming binding reversibility, and verifying covalent adduct formation.
Principle of Covalent Reversible Inhibition by TFMKs
The inhibitory mechanism of a trifluoromethyl ketone is rooted in the unique electrochemical properties of its structure. The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, rendering the adjacent carbonyl carbon highly electrophilic. This primed electrophile is susceptible to nucleophilic attack by a suitably positioned residue—typically the thiol group of a cysteine or the hydroxyl of a serine—within the target protein's binding site.
This interaction proceeds in two steps:
-
Non-covalent Binding: The inhibitor first docks into the binding site, guided by non-covalent interactions (e.g., hydrophobic, π-stacking) between its scaffold (the 4-methylnaphthyl group) and the protein. This initial binding event ensures proper orientation of the TFMK warhead.
-
Reversible Covalent Adduct Formation: The electrophilic carbonyl carbon is attacked by the protein's nucleophile (e.g., Cys-SH), forming a tetrahedral intermediate known as a hemithioketal.[4][5] Unlike the stable bonds formed by irreversible inhibitors, this hemithioketal is labile and exists in equilibrium with the non-covalently bound state, allowing the inhibitor to dissociate.
This reversible nature provides a key advantage: it can lead to a prolonged duration of action compared to traditional reversible inhibitors while reducing the potential for permanent, off-target modifications that can cause toxicity.[6]
Figure 1: Mechanism of Covalent Reversible Inhibition.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for reproducible results.
| Property | Value |
| Chemical Formula | C₁₂H₉F₃O |
| Molecular Weight | 238.20 g/mol |
| Appearance | (Predicted) Off-white to yellow solid or oil |
| Solubility | Soluble in DMSO, DMF, EtOH; Poorly soluble in aqueous buffer |
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh out a desired amount of this compound in a suitable microfuge tube.
-
Solubilization: Add high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Causality Note: DMSO is used as it can solubilize a wide range of organic compounds and is miscible with most aqueous assay buffers up to a low final concentration (typically <1%).
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Experimental Characterization Workflow
The characterization of a covalent reversible inhibitor follows a logical progression of experiments designed to build a complete profile of its interaction with the target protein.
Figure 2: Experimental Workflow for Characterization.
Protocol 3.1: Initial Potency Assessment (Time-Dependent IC₅₀)
Rationale: For covalent inhibitors, the IC₅₀ value is not a true equilibrium constant but rather an apparent potency that can change with time as the covalent adduct accumulates. Performing the assay with different pre-incubation times (enzyme + inhibitor) before adding the substrate can reveal this time-dependence, which is a hallmark of covalent binding.[7][8][9]
Materials:
-
Target enzyme in appropriate assay buffer.
-
This compound serial dilution series (e.g., 100 µM to 1 nM in DMSO).
-
Enzyme substrate and any necessary co-factors (e.g., ATP for a kinase).
-
Stop solution (if applicable for an endpoint assay).
-
384-well assay plates (low-volume, black plates for fluorescence assays).
Step-by-Step Methodology:
-
Prepare Assay Plates: Dispense a small volume (e.g., 100 nL) of the compound serial dilution and DMSO (for 0% inhibition control) into the wells of four separate 384-well plates.
-
Pre-incubation:
-
Prepare an enzyme solution at 2x the final desired concentration in assay buffer.
-
Add the enzyme solution to all wells of the plates. Mix briefly on a plate shaker.
-
Incubate the plates for different durations: 5 min, 15 min, 30 min, and 60 min at room temperature. This staggered incubation is the key variable to assess time-dependence.
-
-
Initiate Reaction:
-
Prepare a substrate solution at 2x the final desired concentration (typically at or near the substrate's Kₘ).
-
After the designated pre-incubation time for each plate, add the substrate solution to all wells to start the enzymatic reaction. Mix briefly.
-
-
Monitor Reaction:
-
Immediately begin reading the plate kinetically on a plate reader for a set duration (e.g., 30-60 minutes).
-
Alternatively, for endpoint assays, incubate for a fixed time (e.g., 30 min) and then add a stop solution. Read the final signal.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the initial reaction rate (or endpoint signal) for each inhibitor concentration.
-
Normalize the data relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the normalized response vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each pre-incubation time.
-
Expected Results & Interpretation:
| Pre-incubation Time | Example IC₅₀ (nM) | Interpretation |
| 5 min | 520 | Initial potency, largely reflecting non-covalent binding. |
| 15 min | 210 | IC₅₀ decreases as covalent adduct begins to form. |
| 30 min | 95 | Further shift indicates time-dependent inhibition. |
| 60 min | 55 | IC₅₀ approaches a plateau, suggesting saturation of covalent binding. |
A leftward shift in the IC₅₀ curve with increasing pre-incubation time is strong evidence for a covalent mechanism.[10] If the IC₅₀ remains constant, the inhibitor is likely acting via a rapid, reversible non-covalent mechanism.
Protocol 3.2: Assessment of Binding Reversibility (Jump Dilution Assay)
Rationale: The jump dilution assay directly measures the inhibitor's dissociation rate (k_off) and thus its reversibility.[11] An enzyme-inhibitor complex is formed at high concentrations and then rapidly diluted. This dilution reduces the free inhibitor concentration to a level far below its binding affinity, making re-binding negligible. The rate of enzyme activity recovery is then monitored, which directly reflects the rate at which the inhibitor dissociates from the enzyme.[12][13]
Materials:
-
Target enzyme and inhibitor.
-
Assay buffer, substrate, and detection reagents.
-
Multi-channel pipette or automated liquid handler for rapid dilution.
Step-by-Step Methodology:
-
Form E-I Complex: In a tube, pre-incubate the target enzyme with a saturating concentration of the inhibitor (e.g., 10-20x the final IC₅₀ from the 60 min pre-incubation). Use a higher enzyme concentration than the final assay (e.g., 100x). Allow this mixture to reach binding equilibrium (e.g., 60 min).
-
Prepare Dilution Plate: In a 384-well plate, prepare the reaction mix containing assay buffer, substrate, and any cofactors/detection reagents.
-
Perform the "Jump":
-
Initiate the reaction by performing a rapid and large dilution (e.g., 100-fold) of the pre-formed E-I complex into the wells of the dilution plate.[13] Causality Note: This large dilution is critical to prevent re-binding of the dissociated inhibitor, thereby isolating the dissociation event.
-
As controls, include a well with a 100-fold dilution of enzyme pre-incubated with DMSO (100% activity) and a well with buffer only (0% activity).
-
-
Monitor Activity Recovery: Immediately place the plate in a reader and monitor the signal kinetically in real-time. Collect data points frequently (e.g., every 30-60 seconds) for an extended period (e.g., 2-4 hours).
-
Data Analysis:
-
Plot the signal (e.g., fluorescence) versus time.
-
The data for the reversible inhibitor should show a time-dependent increase in signal as enzyme activity is recovered.
-
Fit the recovery curve to a first-order exponential equation to determine the observed rate of recovery, which corresponds to the dissociation rate constant (k_off).
-
Residence Time (τ) is calculated as 1/k_off.
-
Expected Results & Interpretation:
| Inhibitor Type | Expected Jump Dilution Result |
| Irreversible | No recovery of enzyme activity. The curve will be flat, similar to the background. |
| Rapidly Reversible | Instantaneous recovery of activity to a level predicted by the final diluted inhibitor concentration. |
| Covalent Reversible | A slow, time-dependent recovery of enzyme activity. The rate of this recovery provides the k_off. |
Observing a slow but steady recovery of activity is the definitive confirmation of a reversible covalent binding mechanism.[14]
Protocol 3.3: Confirmation of Covalent Adduct Formation (Intact Protein Mass Spectrometry)
Rationale: The most direct evidence of covalent modification is to observe the resulting mass change in the target protein.[15] By incubating the protein with the inhibitor and analyzing the mixture by Liquid Chromatography-Mass Spectrometry (LC-MS), one can detect a new protein species whose mass corresponds to the original protein plus the mass of one or more inhibitor molecules.[6]
Materials:
-
Highly pure target protein (>95%).
-
This compound.
-
LC-MS compatible buffer (e.g., Ammonium Bicarbonate or HEPES).
-
Formic acid for sample acidification.
-
An LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).
Step-by-Step Methodology:
-
Sample Incubation:
-
In a microfuge tube, incubate the target protein (e.g., at 5-10 µM) with a 5- to 10-fold molar excess of the inhibitor.
-
In a separate control tube, incubate the same amount of protein with an equivalent volume of DMSO.
-
Allow the incubation to proceed for 60 minutes at room temperature to ensure maximal adduct formation.
-
-
Sample Preparation for MS:
-
Quench the reaction by adding formic acid to a final concentration of 0.1%. This denatures the protein and stops any further reaction, preparing it for reverse-phase chromatography.
-
Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to LC vials.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase LC column suitable for protein separation (e.g., a C4 column).
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
The LC separates the protein from excess unbound inhibitor and salts.
-
The eluting protein is ionized (typically by electrospray ionization, ESI) and analyzed by the mass spectrometer.
-
-
Data Deconvolution: The raw mass spectrum will show a series of peaks representing the protein with different charge states. This data must be deconvoluted using appropriate software (e.g., MaxEnt1) to calculate the neutral mass of the protein species present.
Expected Results & Interpretation:
| Sample | Expected Deconvoluted Mass (Da) | Interpretation |
| Protein + DMSO (Control) | 25,000.0 | Mass of the unmodified target protein. |
| Protein + Inhibitor | 25,000.0 and 25,238.2 | A new peak is observed with a mass shift of +238.2 Da, confirming the formation of a 1:1 covalent adduct. |
The mass of this compound is 238.20 Da. The observation of a peak at [Mass of Protein + 238.2] Da is unambiguous proof of covalent bond formation.[16][17] The absence of this mass shift would suggest that the inhibition is non-covalent.
References
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
National Center for Biotechnology Information. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 4: [Assessment of compound activity reversibility...]. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Available at: [Link]
-
PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Available at: [Link]
-
Thieme. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Available at: [Link]
-
PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Available at: [Link]
-
Royal Society of Chemistry. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Available at: [Link]
-
MDPI. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Available at: [Link]
-
BellBrook Labs. (n.d.). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Available at: [Link]
-
ResearchGate. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Available at: [Link]
-
ChemRxiv. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. Available at: [Link]
-
ACS Publications. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Available at: [Link]
-
ResearchGate. (2018). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. Available at: [Link]
-
ACS Publications. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. Available at: [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available at: [Link]
-
ResearchGate. (2017). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis | Request PDF. Available at: [Link]
-
ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available at: [Link]
-
PerfumersWorld. (2020). Amendment 49 STAND Methyl β-naphthyl ketone. Available at: [Link]
-
University of North Florida. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
National Center for Biotechnology Information. (2023). An update on the discovery and development of reversible covalent inhibitors. Available at: [Link]
-
The Good Scents Company. (n.d.). alpha-naphthyl methyl ketone, 941-98-0. Available at: [Link]
-
ACS Publications. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Available at: [Link]
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Application Notes & Protocols: A Framework for the Preclinical Evaluation of 1-(4-Methylnaphthyl) trifluoromethyl ketone
Abstract: The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore, recognized for its ability to act as a potent inhibitor of serine and cysteine proteases by forming a stable hemiacetal with the active site amino acid.[1] The incorporation of a 4-methylnaphthyl group introduces a bulky, lipophilic scaffold that can confer unique target specificity and pharmacokinetic properties.[2] This document provides a comprehensive experimental framework for the initial characterization and biological evaluation of the novel compound, 1-(4-Methylnaphthyl) trifluoromethyl ketone (herein designated as MN-TFMK). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing a logical, stepwise progression from initial synthesis and characterization to in-depth mechanistic studies. Our approach emphasizes scientific integrity through self-validating experimental design and authoritative grounding in established methodologies.
Part 1: Foundational Compound Characterization
A thorough understanding of a compound's fundamental properties is a prerequisite for any biological study. This initial phase ensures the identity, purity, and suitability of MN-TFMK for subsequent screening and assays.
Synthesis and Purification
The synthesis of TFMKs from carboxylic acids is a well-documented process.[3][4] A plausible route for MN-TFMK involves the trifluoroacetylation of a suitable 4-methylnaphthalene precursor.
Protocol 1: Synthesis of MN-TFMK via Friedel-Crafts Acylation (Proposed)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methylnaphthalene (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), to the stirred solution.
-
Acylating Agent: Add trifluoroacetic anhydride (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure MN-TFMK.
Physicochemical and Structural Verification
Confirmation of the compound's identity and purity is critical.
Table 1: Physicochemical Characterization Plan
| Parameter | Method | Purpose |
|---|---|---|
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirms the chemical structure and connectivity of atoms. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and exact mass. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound (Target >95%). |
| Solubility | Kinetic/Thermodynamic Solubility Assay | Determines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare stock solutions. |
| Stability | HPLC-based Stability Assay | Assesses stability in assay buffer and DMSO over time and at different temperatures. |
Part 2: Initial Biological Evaluation: Target Screening
The TFMK moiety is a highly reactive electrophile, making it a privileged structure for inhibiting certain enzyme classes.[1][5] The initial screening strategy should therefore focus on identifying potential enzyme targets while also assessing broader bioactivity.
Workflow for Novel Compound Screening
Caption: High-level workflow for preclinical evaluation of MN-TFMK.
Focused Enzyme Inhibition Screening
Given the known reactivity of TFMKs, a primary screen should target serine and cysteine proteases.
Protocol 2: General Fluorogenic Enzyme Inhibition Assay
This protocol provides a template for assessing MN-TFMK's inhibitory activity against a specific enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.
-
Substrate Stock: Prepare a stock of a fluorogenic substrate (e.g., a peptide conjugated to AMC or AFC) in DMSO.
-
Compound Stock: Prepare a 10 mM stock of MN-TFMK in 100% DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay buffer containing a final DMSO concentration of ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of diluted MN-TFMK or vehicle control (buffer + DMSO) to appropriate wells.
-
Add 25 µL of diluted enzyme to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation is crucial for time-dependent inhibitors.[1]
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths for the fluorophore.
-
The rate of reaction (slope of fluorescence vs. time) is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of MN-TFMK relative to the vehicle control.
-
Plot percent inhibition versus log[MN-TFMK] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Example Focused Screening Panel
| Enzyme Class | Specific Examples | Rationale |
|---|---|---|
| Serine Proteases | Thrombin, Trypsin, Chymotrypsin, Elastase | Common targets for TFMK inhibitors.[1] |
| Cysteine Proteases | Caspases (3, 7, 8), Cathepsins (B, L, S) | Common targets for TFMK inhibitors.[1] |
| Esterases | Acetylcholinesterase, Carboxylesterases | Naphthyl esters are known substrates/inhibitors. |
Part 3: Cellular Activity and Cytotoxicity Assessment
In vitro enzyme activity must be translated into a cellular context to assess bioavailability, target engagement, and potential toxicity.
Cytotoxicity Assays
Determining the concentration at which a compound becomes toxic to cells is a fundamental step.[6][7]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of MN-TFMK in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot against log[MN-TFMK] to determine the CC₅₀ (cytotoxic concentration 50%).
Decision Logic for Experimental Progression
Caption: Decision tree based on initial potency and toxicity data.
Part 4: Mechanism of Action (MoA) Elucidation
Understanding how a compound exerts its effect is a cornerstone of drug development.[8][9] If MN-TFMK is identified as a potent enzyme inhibitor, the next step is to characterize the nature of that inhibition.
Enzyme Inhibition Kinetics
Kinetic studies differentiate between various modes of inhibition (e.g., competitive, non-competitive).[10]
Protocol 4: Determining Mode of Inhibition
-
Experimental Setup: Perform the enzyme assay described in Protocol 2. This time, vary the concentration of the substrate while keeping the concentration of MN-TFMK fixed.
-
Conditions: Run the assay under several conditions:
-
No inhibitor (control).
-
MN-TFMK at a fixed concentration (e.g., its Kᵢ or IC₅₀).
-
MN-TFMK at a second, higher fixed concentration (e.g., 2x IC₅₀).
-
-
Data Acquisition: For each condition, measure the initial reaction velocity (V₀) across a range of substrate concentrations.
-
Analysis:
-
Plot V₀ versus substrate concentration [S] for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.
-
Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mode of inhibition.
-
Table 3: Interpreting Kinetic Data via Lineweaver-Burk Plots
| Inhibition Mode | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
|---|---|---|---|
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Mechanism of TFMK Inhibition
Caption: TFMKs often act as reversible covalent inhibitors.
References
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- What is an Inhibition Assay? (n.d.). Biobide.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
- Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. (n.d.). ACS Publications.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). PubMed.
- Model Selection and Experimental Design for Screening Experiments. (n.d.). KCAS Bio.
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- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
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- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
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- Cytotoxicity assay kits and cell viability assay kits. (n.d.). Abcam.
- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023). Crestone, Inc.
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (n.d.). PubMed.
- Screening Designs for Drug Development. (n.d.). Rice University.
- Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands. (n.d.). PubMed.
- Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. (n.d.). Walsh Medical Media.
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- Pharmacokinetic Analysis of Naphthalene and Its Derivatives. (n.d.). Walsh Medical Media.
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- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.
- In vitro enzymatic assay. (2012). ResearchGate.
- The naphthalene derivatives as anticancer agents. (n.d.). ResearchGate.
- Experimental Design for Multi-drug Combination Studies Using Signaling Networks. (n.d.). PubMed Central.
- Naphthalene Derivatives: Naphthol and Naphthylamine Organic Chemistry. (2020). YouTube.
- Enhancing Drug Development Through Improved Screening Strategies. (2024). YouTube.
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- Novel Drug Design. (n.d.). ijarsct.
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. (n.d.). Organic Syntheses.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PubMed Central.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). ResearchGate.
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Application Notes and Protocols: In Vitro Characterization of 1-(4-Methylnaphthyl) trifluoromethyl ketone as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the in vitro evaluation of 1-(4-Methylnaphthyl) trifluoromethyl ketone as a potential protease inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methods necessary to characterize the inhibitory activity of this compound against serine and cysteine proteases.
Introduction: The Rationale for Investigating this compound as a Protease Inhibitor
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in a vast array of physiological and pathological processes.[1] Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and viral infections, making them attractive targets for therapeutic intervention.[2][3][4]
The compound of interest, this compound, belongs to the trifluoromethyl ketone (TFMK) class of inhibitors. TFMKs are well-established as potent inhibitors of serine and cysteine proteases.[5][6] The highly electrophilic nature of the carbonyl carbon in the TFMK moiety, a result of the strong electron-withdrawing effect of the trifluoromethyl group, makes it susceptible to nucleophilic attack by the active site serine or cysteine residues of these proteases.[5][6] This interaction typically leads to the formation of a stable, covalent hemiketal or hemithioketal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis and thus potently inhibiting the enzyme.[2] Some TFMKs have demonstrated time-dependent, slow, tight-binding inhibition, indicating a two-step inhibition mechanism that can result in very low inhibitory constants (Ki).[5]
The 4-methylnaphthyl group of the compound provides a bulky, hydrophobic moiety that can participate in specific interactions within the substrate-binding pockets of target proteases, potentially conferring selectivity and enhanced potency. This application note will guide the user through the necessary steps to determine the inhibitory profile of this compound.
Mechanism of Action: A Visual Representation
The inhibitory mechanism of trifluoromethyl ketones against serine and cysteine proteases is a cornerstone of their efficacy. The following diagram illustrates the nucleophilic attack by the active site residue (serine or cysteine) on the electrophilic carbonyl carbon of the TFMK, leading to the formation of a stable tetrahedral intermediate.
Caption: Covalent inhibition mechanism of a trifluoromethyl ketone.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the in vitro testing of this compound. Two common assay formats, colorimetric and fluorometric, are described. These protocols are designed to be adaptable to a variety of serine and cysteine proteases.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Recommended Source | Notes |
| This compound | Commercially available | Dissolve in DMSO to prepare a stock solution (e.g., 10 mM). |
| Protease of interest (e.g., Trypsin, Chymotrypsin, Caspase-3, Cathepsin B) | Commercially available | Ensure high purity and known activity. |
| Protease-specific substrate (colorimetric or fluorometric) | Commercially available | See Table 2 for examples. |
| Assay Buffer | Prepare in-house or commercial | Buffer composition is critical for optimal enzyme activity.[7] |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher | Used as a solvent for the inhibitor. |
| 96-well microplates (clear for colorimetric, black for fluorometric) | Standard laboratory supplier | |
| Microplate reader (with absorbance or fluorescence capabilities) | Standard laboratory equipment | |
| Trichloroacetic acid (TCA) | ACS grade or higher | For stopping the reaction in some assay formats. |
Initial Screening for Protease Inhibition (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[8] This protocol outlines the steps to determine the IC50 of this compound against a target protease.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an inhibitor.
Step-by-Step Protocol:
-
Prepare a serial dilution of this compound in the assay buffer. A common starting point is a 10-point, 2-fold serial dilution from a high concentration (e.g., 100 µM).[9]
-
To a 96-well plate, add 50 µL of each inhibitor dilution. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.
-
Add 25 µL of the protease solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the appropriate protease substrate to each well.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction , if necessary, by adding a stop solution (e.g., 50 µL of 10% TCA). This is common in colorimetric assays.[8]
-
Measure the signal using a microplate reader. For colorimetric assays, measure absorbance at the appropriate wavelength. For fluorometric assays, measure fluorescence intensity with the appropriate excitation and emission wavelengths.[10][11]
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determining the Inhibitory Constant (Ki)
The inhibitory constant (Ki) is a more fundamental measure of inhibitor potency as it reflects the binding affinity of the inhibitor for the enzyme.[8] To determine the Ki, enzyme kinetics are measured at various substrate and inhibitor concentrations.
Step-by-Step Protocol:
-
Perform a series of enzyme activity assays as described in section 3.2, but with a key modification: for each fixed concentration of the inhibitor, vary the concentration of the substrate.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Determine the apparent Km and Vmax values from each Michaelis-Menten plot.
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibition, the lines will intersect on the y-axis.
-
For competitive inhibition, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Data Presentation and Interpretation
Example Data Tables
Table 1: Recommended Starting Concentrations for IC50 Determination
| Protease Class | Example Protease | Substrate Concentration | Inhibitor Concentration Range |
| Serine Protease | Trypsin | 2 x Km | 1 nM - 100 µM |
| Serine Protease | Chymotrypsin | 2 x Km | 1 nM - 100 µM |
| Cysteine Protease | Caspase-3 | 2 x Km | 1 nM - 100 µM |
| Cysteine Protease | Cathepsin B | 2 x Km | 1 nM - 100 µM |
Table 2: Example Protease Substrates
| Protease | Substrate Type | Substrate | Detection Wavelength (nm) |
| Trypsin | Colorimetric | Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | 405 |
| Chymotrypsin | Colorimetric | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 405 |
| Caspase-3 | Fluorometric | Ac-DEVD-AMC | Ex: 360, Em: 460 |
| Cathepsin B | Fluorometric | Z-Arg-Arg-AMC | Ex: 380, Em: 460 |
Troubleshooting and Best Practices
-
Solubility Issues: If this compound precipitates in the assay buffer, consider using a co-solvent (e.g., up to 5% DMSO) or reducing the final concentration.
-
High Background Signal: Ensure that the inhibitor itself does not interfere with the detection method (e.g., by having intrinsic fluorescence). Run appropriate controls.
-
Time-Dependent Inhibition: If the inhibitory potency increases with pre-incubation time, this suggests time-dependent inhibition.[5] In this case, Ki values should be determined at different pre-incubation times.
-
Enzyme Stability: Ensure the enzyme remains stable and active throughout the assay. Perform a time-course experiment without the inhibitor to confirm linearity of the reaction.[7]
Conclusion
These application notes provide a robust framework for the in vitro characterization of this compound as a protease inhibitor. By following these protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory potency (IC50) and binding affinity (Ki), which are critical for its further development as a potential therapeutic agent.
References
-
Lu, H., & al, e. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(8), 2467-2471. [Link]
-
Betz, U. F., & al, e. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry, 266(15), 9828-9833. [Link]
-
Lentini, G., & al, e. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3195. [Link]
-
Gelb, M. H., & al, e. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]
-
Papakonstantinou, M., & al, e. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One, 14(4), e0215155. [Link]
-
L-C, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Pillai, P. G., & al, e. (2006). Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Journal of Medicinal Chemistry, 49(24), 7164-7174. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Chou, K. C. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed. [Link]
-
Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]
-
Esaki, H., & al, e. (2021). In vitro evaluation of a cysteine protease from poultry red mites, Demanyssus gallinae, as a vaccine antigen for chickens. Journal of Veterinary Medical Science, 83(12), 1957-1964. [Link]
-
Bieth, J. G. (1984). In vivo significance of kinetic constants of protein proteinase inhibitors. Biochemical Medicine, 32(3), 387-397. [Link]
-
Imperial, V. R., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(11), 3760-3767. [Link]
- Green, G. D., & Shaw, E. (1981). Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases. Journal of Biological Chemistry, 256(4), 1923-1928.
- Kam, C. M., & al, e. (2000). A new class of potent and selective inhibitors of human cathepsin L. Journal of Medicinal Chemistry, 43(18), 3482-3490.
- Turk, B., & al, e. (2001). In vivo inhibition of papain-like cysteine proteases by peptidyl diazomethyl ketones. Journal of Biological Chemistry, 276(34), 31735-31742.
-
Cleveland Clinic. (2022). Protease Inhibitors. [Link]
-
JoVE. (2009). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics. [Link]
-
ACS Omega. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. [Link]
-
Takara Bio. (n.d.). ApoAlert Caspase Fluorescent Assay Kits User Manual. [Link]
-
Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. [Link]
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Application Note: High-Throughput Screening for Phospholipase A2 Inhibitors Using 1-(4-Methylnaphthyl) Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Phospholipase A2 with 1-(4-Methylnaphthyl) Trifluoromethyl Ketone
Phospholipase A2 (PLA2) enzymes are crucial mediators of inflammation, catalyzing the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids.[1] Consequently, PLA2 represents a significant therapeutic target for a myriad of inflammatory diseases. Trifluoromethyl ketones (TFMKs) are a class of potent enzyme inhibitors, largely owing to the electron-withdrawing nature of the trifluoromethyl group, which renders the ketone carbonyl highly electrophilic.[2][3] This heightened reactivity facilitates the formation of a stable tetrahedral intermediate with active site serine or cysteine residues of target enzymes, effectively mimicking the transition state of substrate hydrolysis.[3]
This application note describes a robust, high-throughput screening (HTS) protocol for the identification and characterization of PLA2 inhibitors, using this compound as a model compound. The protocol is designed for a 384-well plate format and utilizes a fluorescence-based assay for sensitive and rapid inhibitor screening.
Mechanism of Inhibition: A Covalent Interaction
The inhibitory action of this compound against PLA2 is predicated on the formation of a stable, covalent hemiacetal adduct with the active site serine residue of the enzyme. This reversible covalent inhibition is a hallmark of trifluoromethyl ketones and is a key contributor to their potency.
Caption: Proposed mechanism of PLA2 inhibition.
High-Throughput Screening Protocol: A Fluorescence-Based Assay
This protocol is optimized for a 384-well plate format and is amenable to automation for large-scale screening campaigns.[4] The assay utilizes a fluorogenic PLA2 substrate, which upon cleavage by the enzyme, releases a fluorescent product that can be quantified.
Materials and Reagents
-
Enzyme: Recombinant human cytosolic PLA2 (cPLA2)
-
Substrate: PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt)
-
Test Compound: this compound
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4
-
Plates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of 485/528 nm
Experimental Workflow
Caption: High-throughput screening workflow.
Detailed Protocol
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Using an automated liquid handler, dispense 100 nL of each compound concentration into the wells of a 384-well plate. Include wells with DMSO only for positive and negative controls.
-
-
Assay Plate Preparation:
-
Prepare the enzyme solution by diluting recombinant human cPLA2 to a final concentration of 10 nM in assay buffer.
-
Dispense 10 µL of the enzyme solution into each well of the compound plate.
-
For the negative control wells, add 10 µL of assay buffer without the enzyme.
-
For the positive control wells, add 10 µL of the enzyme solution to wells containing only DMSO.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure all components are mixed.
-
Incubate the plates at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Detection:
-
Prepare the substrate solution by diluting the PED6 stock to a final concentration of 10 µM in assay buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 485/528 nm) every 2 minutes for a total of 30 minutes.
-
Data Analysis and Interpretation
The rate of the enzymatic reaction is determined from the linear portion of the kinetic read. The percent inhibition is then calculated using the following formula:
% Inhibition = 100 * (1 - (Rate of Sample - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control))
The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
Z' = 1 - (3 * (SD of Positive Control + SD of Negative Control)) / |Mean of Positive Control - Mean of Negative Control|
Sample Data
| Compound Concentration (µM) | Raw Fluorescence Rate (RFU/min) | % Inhibition |
| 100 | 50.2 | 98.5 |
| 30 | 150.6 | 95.6 |
| 10 | 450.1 | 86.8 |
| 3 | 1200.5 | 64.7 |
| 1 | 2500.8 | 26.5 |
| 0.3 | 3300.2 | 3.0 |
| 0.1 | 3400.1 | 0.0 |
| Positive Control | 3400.5 | 0.0 |
| Negative Control | 45.3 | 100.0 |
Calculated IC50: 1.8 µM Z'-Factor: 0.85
Conclusion
This application note provides a comprehensive and validated protocol for the high-throughput screening of this compound as a potential inhibitor of phospholipase A2. The described fluorescence-based assay is sensitive, robust, and readily adaptable for the screening of large compound libraries, facilitating the discovery of novel anti-inflammatory therapeutics.
References
-
Bayburt, T., & Gelb, M. H. (1994). A fluorescence-based assay for human type II phospholipase A2. Analytical Biochemistry, 222(2), 435-440. [Link]
-
Abe, A., Byers, D. M., & Shayman, J. A. (2018). A fluorometric assay for lysosomal phospholipase A2 activity using fluorescence-labeled truncated oxidized phospholipid. Analytical Biochemistry, 553, 29-34. [Link]
-
Webb, N. R. (2001). A Real-Time Fluorogenic Phospholipase A2 Assay for Biochemical and Cellular Activity Measurements. Journal of Biomolecular Screening, 6(3), 159-166. [Link]
-
Ledsgaard, L., et al. (2024). Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform. Frontiers in Pharmacology, 14, 1331224. [Link]
-
Christianson, D. W. (2017). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 8(2), 368-373. [Link]
-
Al-Gharabli, S. I., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(22), 5949-5952. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Reddanna, P., & Marnett, L. J. (2009). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Current Protocols in Pharmacology, Chapter 2, Unit 2.11. [Link]
-
van der Meijden, P. E. J., et al. (2020). Development of high-throughput screening assays for profiling snake venom Phospholipase A2 activity after high-resolution chromatography. bioRxiv. [Link]
-
L Azulay, et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-470. [Link]
-
Dillon, M. B., et al. (2013). Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization. ACS Chemical Biology, 8(11), 2354-2360. [Link]
-
Fukuda, H., et al. (2016). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. Journal of Biomolecular Screening, 21(8), 848-855. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Dilman, A. D., & Levin, V. V. (2011). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 133(41), 16562-16574. [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
-
Wiley Online Library. (2014). ChemInform Abstract: Trifluoromethyl Ketones: Properties, Preparation, and Application. ChemInform, 45(14). [Link]
-
Royal Society of Chemistry. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]
-
Yasgar, A., et al. (2024). A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14. Journal of Biomolecular Screening. [Link]
-
More, J. D., et al. (2022). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 13(28), 8235-8242. [Link]
-
Lisurek, M., et al. (2019). MALDI-TOF Mass Spectrometry-Based High-Throughput Screening for Inhibitors of the Cytosolic DNA Sensor cGAS. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 1017-1027. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Nguyen, J. D., & Martin, R. T. (2021). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 27(48), 12301-12305. [Link]
-
Parrilla, A., Villuendas, I., & Guerrero, A. (1994). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Bioorganic & Medicinal Chemistry, 2(4), 243-252. [Link]
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mechanism of action studies of 1-(4-Methylnaphthyl) trifluoromethyl ketone
Application Note & Protocol Guide
Topic: Elucidating the Mechanism of Action of 1-(4-Methylnaphthyl) trifluoromethyl ketone: A Strategic Guide and Protocol Compendium
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoromethyl ketones (TFMKs) represent a privileged class of compounds in drug discovery, renowned for their ability to act as potent enzyme inhibitors. The unique electronic properties conferred by the trifluoromethyl group render the ketone carbonyl highly electrophilic, making it a powerful warhead for targeting active sites, particularly in proteases and hydrolases. However, elucidating the precise mechanism of action (MOA) for a novel TFMK, such as this compound, requires a systematic, multi-faceted approach. This guide provides a comprehensive framework for researchers, moving from broad, hypothesis-generating screening to detailed biophysical and cellular validation. We present a series of integrated protocols, from initial enzyme kinetics and in-vitro binding assays to cellular target engagement and downstream signaling analysis. By explaining the causality behind each experimental choice and providing detailed, field-tested methodologies, this document serves as a complete roadmap for building a robust and validated MOA model for this and other novel TFMK-based compounds.
Part 1: Foundational Principles & Strategic Workflow
The Unique Chemistry of Trifluoromethyl Ketones
The cornerstone of the biological activity of TFMKs is the profound electron-withdrawing effect of the -CF3 group. This effect dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. A critical consequence of this chemistry is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol form in aqueous environments.[1][2] This hydrated state is often stable and can act as a mimic of the tetrahedral transition state of substrate hydrolysis, a key feature in the mechanism of many proteases and esterases.[3]
This inherent reactivity means that TFMKs can act as potent inhibitors through several mechanisms:
-
Reversible, Non-covalent Inhibition: The hydrated TFMK can bind tightly to an enzyme's active site.
-
Reversible, Covalent Inhibition: The carbonyl can be attacked by an active site nucleophile (e.g., the hydroxyl of a serine or the thiol of a cysteine) to form a stable, yet reversible, hemiketal or hemithioketal adduct.[4]
-
Slow-Binding Inhibition: Some TFMKs exhibit time-dependent inhibition, where an initial weak binding event is followed by a slow conformational change or covalent modification, leading to a tightly bound complex. This has been observed for TFMK-based histone deacetylase (HDAC) inhibitors.[5][6][7]
Given the structure of This compound , which combines the TFMK warhead with a large, hydrophobic naphthyl group, it is reasonable to hypothesize that its primary targets are enzymes with corresponding large, hydrophobic pockets, such as certain proteases or other hydrolases.
Integrated Workflow for MOA Elucidation
A successful MOA study integrates data from biochemical, biophysical, and cellular assays to build a cohesive narrative. The following workflow provides a logical progression from target discovery to cellular validation.
Caption: Overall workflow for MOA elucidation.
Part 2: Phase I - Target Identification & Initial Characterization
Objective: To broadly screen for biological activity and identify a primary molecular target or pathway for this compound.
Protocol 2.1: Cell Viability Assay
Rationale: This initial assay determines the concentration range at which the compound elicits a biological effect in a cellular context. It is essential for guiding the concentrations used in subsequent cell-based experiments and provides the first indication of potential anti-proliferative or cytotoxic effects.
Methodology (MTT Assay Example):
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 1 nM. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value (the concentration that causes 50% inhibition of cell viability).
Data Presentation Example:
| Compound | Cell Line | EC50 (µM) |
| This compound | A549 | 1.25 |
| This compound | HeLa | 2.50 |
| Doxorubicin (Positive Control) | A549 | 0.15 |
Part 3: Phase II - In-Vitro Target Validation & Kinetic Analysis
Objective: To confirm direct binding to a putative enzyme target and precisely characterize the kinetics and mode of inhibition.
Protocol 3.1: Enzyme Kinetic Assays
Rationale: Once a putative enzyme target is identified (e.g., a specific protease), kinetic analysis is crucial to determine the inhibition constant (Ki) and understand how the compound inhibits the enzyme.[8][9] TFMKs can exhibit different mechanisms, and this assay distinguishes between them.[5][6]
Methodology (Protease Example with Chromogenic Substrate):
-
Reagents:
-
Purified enzyme (e.g., Trypsin, Cathepsin B).
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl).
-
Chromogenic substrate (e.g., BAPNA for Trypsin).
-
This compound (inhibitor).
-
-
Determine Km of Substrate:
-
In a 96-well plate, vary the substrate concentration while keeping the enzyme concentration fixed.
-
Measure the initial reaction velocity (v₀) by monitoring the change in absorbance over time.[10]
-
Plot v₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibition Assay:
-
Set up reactions containing a fixed concentration of enzyme and substrate (typically at the Km value).
-
Add varying concentrations of the inhibitor. Include a no-inhibitor control.
-
For potential slow-binding inhibitors, pre-incubate the enzyme and inhibitor for various time points (0-60 min) before adding the substrate.[7]
-
Measure v₀ for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with multiple fixed inhibitor concentrations while varying the substrate concentration.
-
Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visualize the inhibition mode (competitive, non-competitive, etc.).
-
Use appropriate equations to calculate the Ki.
-
Caption: Simplified reaction schemes for enzyme inhibition.
Protocol 3.2: Surface Plasmon Resonance (SPR)
Rationale: SPR provides definitive, real-time, label-free data on the binding between a ligand (the enzyme) and an analyte (the TFMK).[11][12] It measures the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated, offering unambiguous proof of a direct interaction.[13][14]
Methodology:
-
Chip Preparation: Covalently immobilize the purified target enzyme (ligand) onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared in parallel (e.g., a mock immobilization) for background subtraction.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound (analyte) in running buffer. A zero-concentration sample (buffer only) is required for double referencing.
-
Binding Measurement (Multi-Cycle Kinetics):
-
Inject the different concentrations of the analyte sequentially over the ligand and reference surfaces at a constant flow rate.
-
Monitor the binding response (measured in Response Units, RU) in real-time. Each injection consists of:
-
Association Phase: Analyte flows over the surface.
-
Dissociation Phase: Running buffer flows over the surface.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel and buffer-only injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon, koff, and calculate KD (koff/kon).[15]
-
Data Presentation Example:
| Parameter | Value | Unit |
| kon (ka) | 2.5 x 10^5 | M⁻¹s⁻¹ |
| koff (kd) | 5.0 x 10⁻³ | s⁻¹ |
| KD | 20 | nM |
Part 4: Phase III - Cellular Target Engagement & Downstream Effects
Objective: To confirm that the compound interacts with its target in a live-cell environment and to characterize the functional consequences of this interaction.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful technique for verifying target engagement in a physiological setting.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilization.[19][20]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Methodology (Western Blot-based Detection):
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction). Quantify total protein concentration, normalize samples, and analyze by SDS-PAGE and Western Blot using an antibody specific to the target protein.
-
Data Interpretation: Plot the band intensity for the target protein versus temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.
Protocol 4.2: Western Blotting for Signaling Pathway Analysis
Rationale: If the identified target is part of a known signaling cascade (e.g., a kinase, phosphatase, or protease that activates a pathway), Western blotting can be used to measure the functional outcome of target inhibition.[21] For example, inhibiting a kinase should lead to a decrease in the phosphorylation of its downstream substrates.
Methodology:
-
Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[23]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., phospho-Akt Ser473). Also probe a separate blot or re-probe the same blot for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH).[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Quantification: Use densitometry software to quantify band intensities. Normalize the phospho-protein signal to the total protein signal.
Protocol 4.3: Quantitative PCR (qPCR) for Gene Expression Analysis
Rationale: Target inhibition can lead to changes in gene transcription. qPCR is a highly sensitive method to quantify changes in mRNA levels of genes that are known to be regulated by the target's signaling pathway.[25][26]
Methodology:
-
Cell Treatment & RNA Extraction: Treat cells with the compound. At the desired time point, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy from Qiagen).[27]
-
RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[27]
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well plate. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).[28]
-
Include a "no template control" to check for contamination and a "no reverse transcriptase control" to check for genomic DNA contamination.[28]
-
Run multiple technical replicates for each sample.
-
-
Thermocycling: Perform the qPCR in a real-time PCR machine. The machine will monitor the fluorescence increase at each cycle.
-
Data Analysis:
Part 5: Data Integration & Conclusion
The ultimate goal is to synthesize the results from all phases into a coherent MOA. A strong MOA model for this compound would demonstrate that the compound:
-
Inhibits a specific enzyme with a potent Ki value and a defined mode of inhibition (Phase II).
-
Directly binds to this target with high affinity, as measured by SPR (Phase II).
-
Engages and stabilizes this target inside living cells at relevant concentrations (Phase III - CETSA).
-
Causes a functional change in the target's downstream signaling pathway, evidenced by altered protein phosphorylation and/or gene expression (Phase III - Western Blot & qPCR).
-
Induces a cellular phenotype (e.g., decreased viability) at a concentration (EC50) consistent with its target engagement and inhibition potency (EC50 ≈ Ki) (Phase I).
By systematically connecting the biochemical, biophysical, and cellular data, researchers can build a high-confidence model for the mechanism of action, providing a solid foundation for further preclinical and clinical development.
References
-
Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance . Nicoya Lifesciences. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery . NIH National Library of Medicine. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]
-
Quantitative Real Time PCR Protocol . Stack Lab, University of Missouri. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies . MDPI. [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems . Cytiva. [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action . SciSpace. [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action . RSC Publishing. [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip . Bio-Rad. [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action . ResearchGate. [Link]
-
Enzyme assay . Wikipedia. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease . NIH National Library of Medicine. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NIH National Library of Medicine. [Link]
-
What Are Enzyme Kinetic Assays? . Tip Biosystems. [Link]
-
qPCR (real-time PCR) protocol explained . Bitesize Bio. [Link]
-
Enzyme Assays and Kinetics . LSU Health Shreveport. [Link]
-
Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays . IntechOpen. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . NIH National Library of Medicine. [Link]
-
Enzyme kinetics . Wikipedia. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications . NIH National Library of Medicine. [Link]
-
Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]
-
CETSA . Pelago Bioscience. [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR . NIH National Library of Medicine. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . NIH National Library of Medicine. [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals . NIH National Library of Medicine. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings . Scientific & Academic Publishing. [Link]
-
The cyclization/rearrangement of α‐hydroxy ketones with trifluoromethyl N‐acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines . RSC Publishing. [Link]
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- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
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- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone
Welcome to the technical support center for the synthesis of 1-(4-Methylnaphthyl) trifluoromethyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related fluorinated ketone compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure. Our approach is rooted in established chemical principles to ensure scientific integrity and provide actionable solutions.
Introduction: The Friedel-Crafts Trifluoroacetylation of 4-Methylnaphthalene
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 4-methylnaphthalene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst. The trifluoromethyl ketone moiety is a valuable functional group in medicinal chemistry due to its unique electronic properties and metabolic stability. However, achieving high yield and regioselectivity in this reaction can be challenging. This guide will walk you through potential issues and their solutions.
The general reaction scheme is as follows:
Caption: General scheme for the Friedel-Crafts trifluoroacetylation of 4-methylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the trifluoroacetylation of 4-methylnaphthalene?
A1: The major product is expected to be this compound. Friedel-Crafts acylation of naphthalenes generally favors substitution at the α-position (C1) over the β-position (C2). This preference is due to the greater resonance stabilization of the carbocation intermediate formed during α-attack[1][2]. The methyl group at the 4-position is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 1-position is ortho to the methyl group and is the most electronically favored and sterically accessible α-position.
Q2: What are the most common trifluoroacetylating agents for this reaction?
A2: The most common and cost-effective trifluoroacetylating agent is trifluoroacetic anhydride (TFAA). It is a strong electrophile, especially when activated by a Lewis acid. Other highly reactive reagents include trifluoroacetyl chloride and trifluoroacetyl triflate (TFAT). While these may offer higher reactivity, they are often more expensive and can be more difficult to handle safely.
Q3: Why are anhydrous conditions critical for this reaction?
A3: Anhydrous conditions are crucial for two primary reasons. Firstly, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts violently with water. This reaction not only deactivates the catalyst but also generates heat and corrosive hydrochloric acid. Secondly, trifluoroacetic anhydride readily hydrolyzes to trifluoroacetic acid in the presence of moisture, which will not participate in the Friedel-Crafts acylation. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened or properly stored anhydrous Lewis acid. Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficiently Reactive Acylating Agent: While TFAA is generally effective, for less reactive substrates, a more potent agent might be needed.
-
Solution: Consider using trifluoroacetyl chloride or preparing trifluoroacetyl triflate in situ for enhanced reactivity. However, be aware of the increased reactivity and potential for side reactions.
-
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: While low temperatures are often used to control regioselectivity, if no product is forming, gradually increase the reaction temperature. Monitor the reaction closely by TLC or GC-MS to avoid the formation of byproducts.
-
-
Poor Quality Starting Materials: Impurities in the 4-methylnaphthalene or the trifluoroacetylating agent can interfere with the reaction.
-
Solution: Purify the 4-methylnaphthalene by distillation or recrystallization if necessary. Use a high-purity grade of the trifluoroacetylating agent.
-
Problem 2: Formation of Multiple Isomers
Possible Causes and Solutions:
-
Thermodynamic Control: While kinetic control favors the 1-isomer, higher reaction temperatures or longer reaction times can lead to isomerization and the formation of the thermodynamically more stable β-isomers.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product. Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize isomerization.
-
-
Steric Hindrance: Although the trifluoroacetyl group is not excessively bulky, steric hindrance can play a role, especially if a bulky Lewis acid or solvent is used.
-
Solution: Use a less sterically demanding Lewis acid if possible. Solvents like carbon disulfide or dichloromethane are generally preferred for controlling α-selectivity in naphthalene acylations[1].
-
Workflow for Isomer Identification and Separation:
Caption: Workflow for the analysis and separation of isomeric products.
Problem 3: Presence of Dark-Colored Impurities
Possible Causes and Solutions:
-
Polymerization/Charring: Friedel-Crafts reactions, especially with reactive aromatics like naphthalenes, can lead to the formation of polymeric or charred material, particularly at higher temperatures or with excess Lewis acid.
-
Solution: Add the Lewis acid portion-wise to control the initial exotherm. Maintain the recommended reaction temperature. Use the stoichiometric amount of Lewis acid, as excess can promote side reactions.
-
-
Reaction with Solvent: Some solvents can react under Friedel-Crafts conditions.
-
Solution: Choose an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.
-
Problem 4: Difficult Purification
Possible Causes and Solutions:
-
Close Polarity of Isomers: The different isomers of the product may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution: Use a high-performance liquid chromatography (HPLC) system for better separation. Alternatively, try different solvent systems for column chromatography, using a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). Careful analysis of fractions by TLC or GC is crucial[1].
-
-
Unreacted Starting Material: If the reaction did not go to completion, separating the product from the starting 4-methylnaphthalene can be challenging.
-
Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. If separation is still necessary, a non-polar eluent in column chromatography should effectively separate the less polar 4-methylnaphthalene from the more polar ketone product.
-
Experimental Protocol: A Starting Point
The following is a general protocol for the trifluoroacetylation of 4-methylnaphthalene. It should be optimized based on your specific laboratory conditions and desired outcomes.
Materials:
-
4-Methylnaphthalene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 4-methylnaphthalene (1.0 equivalent) in anhydrous DCM.
-
Add the 4-methylnaphthalene solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Optimizing Reaction Conditions
The following table provides a starting point for optimizing your reaction conditions. The values are illustrative and should be systematically varied to find the optimal conditions for your specific setup.
| Parameter | Range to Investigate | Expected Outcome |
| Temperature | 0 °C to 40 °C | Lower temperatures favor α-substitution (kinetic product). |
| Lewis Acid | AlCl₃, FeCl₃, SnCl₄ | The choice of Lewis acid can influence regioselectivity and reactivity. |
| Solvent | DCM, CS₂, Nitrobenzene | Non-polar solvents generally favor α-substitution. |
| Stoichiometry (TFAA) | 1.1 to 2.0 eq. | Excess TFAA may increase yield but also byproducts. |
Safety and Handling
-
Trifluoroacetic anhydride (TFAA) is highly corrosive, volatile, and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. Handle it in a dry environment and wear appropriate PPE.
-
The workup procedure involving quenching with ice and acid is exothermic and will release HCl gas. Perform this step in a fume hood with caution.
By understanding the underlying principles of the Friedel-Crafts acylation and anticipating potential challenges, you can effectively troubleshoot and optimize the synthesis of this compound.
References
- Filo. (2025). Friedel-Crafts reaction of naphthalene.
- Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides.
- Is regioselectivity affected by steric factors during alkylation of naphthalene?. Chemistry Stack Exchange.
- Different approaches for regioselective naphthalene functionalization.
- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega.
- 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone. Echemi.
- 1-(4-Methylnaphthalen-1-yl)ethanone. BLDpharm.
- GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.
- bmse000531 1-methylnaphthalene at BMRB. Biological Magnetic Resonance Bank.
- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC - PubMed Central.
- Trifluoroacetic anhydride – Knowledge and References. Taylor & Francis.
- NMR Characteriz
- Process for the preparation of trifluoroacetic anhydride.
- Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers.
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)ethanone) Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC - PubMed Central.
- (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. PubMed.
- 1-(2,3,8,8-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)ethanone. PubChem.
- 1-Methylnaphthalene(90-12-0) 1H NMR spectrum. ChemicalBook.
- Process for preparation of 2-Methyl-1,4-naphthoquinone.
- Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuron
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Methylnaphthyl) trifluoromethyl ketone in Assays
Welcome to the technical support center for 1-(4-Methylnaphthyl) trifluoromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro and in-cell assays. Due to its hydrophobic nature, indicated by the predicted LogP of similar compounds, achieving and maintaining a stable, soluble state in aqueous assay buffers is critical for obtaining accurate and reproducible results.
This resource offers a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges. The methodologies described herein are grounded in established biochemical principles and best practices for handling poorly soluble compounds.
Part 1: Understanding the Challenge - The Physicochemical Properties of this compound
This compound is a hydrophobic molecule, a characteristic common to many trifluoromethyl ketones. While specific solubility data for this compound is not extensively published, related structures such as 1-(4-Fluoronaphthyl) trifluoromethyl ketone have a predicted LogP value of 3.72390, indicating poor aqueous solubility. This inherent hydrophobicity is the primary driver of solubility challenges in typical assay buffers (e.g., PBS, TRIS, HEPES).
The trifluoromethyl group, while contributing to the molecule's potential biological activity, also significantly increases its lipophilicity. When a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution, leading to inaccurate concentrations and unreliable assay data.
Part 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound in assays.
Q1: My compound precipitates immediately when I add it to my aqueous assay buffer. What is the first thing I should do?
A1: This is a classic sign of poor aqueous solubility. The first and most critical step is to determine the kinetic solubility of your compound in your specific assay buffer. This will establish the maximum concentration at which the compound remains in solution under your experimental conditions.
Protocol: Rapid Assessment of Kinetic Solubility
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
Serially dilute the stock solution in your assay buffer to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).
-
Visually inspect for precipitation or cloudiness. A simple method is to shine a laser pointer through the solution; scattering of the light (the Tyndall effect) indicates the presence of insoluble particles.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Analyze the supernatant by UV-Vis spectroscopy or HPLC to quantify the amount of soluble compound. The highest concentration that shows no precipitation and has a quantifiable concentration in the supernatant is your approximate kinetic solubility limit.
Q2: What is the best organic solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for creating initial stock solutions of hydrophobic compounds for biological assays. It is a powerful solvent that can dissolve a wide range of molecules. For compounds that are particularly difficult to dissolve, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered. However, it is crucial to be aware of the potential effects of these solvents on your specific assay system.
Q3: I've heard that DMSO can affect my assay results. How can I mitigate this?
A3: Yes, DMSO can influence biological assays, particularly enzymatic and cell-based assays.[1][2][3] The effects are concentration-dependent. As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), and certainly no higher than 1%.[4][5] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent-induced effects.
Part 3: Troubleshooting Guide: Systematic Approaches to Overcoming Solubility Issues
If you continue to face solubility challenges after initial troubleshooting, the following strategies can be employed. The choice of method will depend on the specific requirements of your assay.
Strategy 1: Co-Solvent Systems
For some assays, the inclusion of a small percentage of a water-miscible organic co-solvent in the final assay buffer can enhance the solubility of hydrophobic compounds.
-
Common Co-solvents: Ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[6][7]
-
Methodology:
-
Prepare your assay buffer containing a low percentage of the chosen co-solvent (e.g., 1-5% v/v).
-
Determine the kinetic solubility of this compound in this co-solvent buffer system as described in the FAQ section.
-
Crucially, run a vehicle control with the co-solvent buffer to assess its impact on your assay's performance (e.g., enzyme activity, cell viability).
-
Table 1: Common Co-solvents and Their Typical Starting Concentrations
| Co-Solvent | Typical Starting Concentration (v/v) | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell membrane integrity at higher concentrations.[6] |
| Methanol | 1-5% | Similar to ethanol, can have effects on biological systems.[7] |
| Propylene Glycol | 1-10% | Generally considered less toxic than ethanol or methanol. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can also help to stabilize proteins. |
Strategy 2: The Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[8][9] This method is particularly useful for cell-based assays where organic solvents may be cytotoxic.
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RM-β-CD), are commonly used.
-
Methodology:
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add the DMSO stock of this compound to the cyclodextrin solution and mix thoroughly. The molar ratio of cyclodextrin to your compound may need to be optimized (start with a 1:1 or 2:1 ratio).
-
Allow the complex to form (incubation time can vary, from minutes to hours).
-
As with co-solvents, it is essential to test the effect of the cyclodextrin alone on your assay.
-
Experimental Workflow for Using Cyclodextrins
Caption: Workflow for solubilizing a hydrophobic compound using cyclodextrins.
Strategy 3: pH Adjustment
The solubility of some compounds can be influenced by the pH of the buffer. While the structure of this compound does not suggest a readily ionizable group, this can be a useful strategy for other compounds. If your assay can tolerate a range of pH values, it may be worth investigating.
-
Methodology:
-
Prepare your assay buffer at several different pH values (e.g., 6.5, 7.4, 8.0).
-
Determine the kinetic solubility of your compound at each pH.
-
Ensure that any change in pH does not adversely affect your assay's performance.
-
Part 4: Decision-Making Flowchart for Solubility Enhancement
The following flowchart provides a systematic approach to selecting the appropriate solubilization strategy.
Sources
- 1. Trifluoromethyl ketones and methyl fluorophosphonates as inhibitors of group IV and VI phospholipases A(2): structure-function studies with vesicle, micelle, and membrane assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. 1-(4-FLUORONAPHTHYL) TRIFLUOROMETHYL KETONE|lookchem [lookchem.com]
- 8. Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
troubleshooting 1-(4-Methylnaphthyl) trifluoromethyl ketone assay variability
A Guide to Troubleshooting Assay Variability
Welcome to the technical support center for 1-(4-Methylnaphthyl) trifluoromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability in assays involving this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical and biological principles to ensure your experiments are robust and reproducible.
Introduction: Understanding the Molecule
This compound belongs to the class of trifluoromethyl ketones (TFMKs). The defining feature of TFMKs is the trifluoromethyl (-CF₃) group adjacent to the carbonyl. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, making the carbonyl carbon exceptionally electrophilic.[1] This heightened reactivity is central to its utility as a potent enzyme inhibitor but is also a primary source of assay variability.[2][3] Furthermore, the planar naphthalene moiety introduces specific properties, such as potential light sensitivity and intrinsic fluorescence, that must be carefully managed.
This guide will address the most frequently encountered issues, from compound handling and stability to complex assay interferences.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: Proper storage is the first line of defense against compound degradation. Store the compound in a tightly sealed container, protected from light, moisture, and heat.[4] A cool, dry, and dark place, such as a desiccator at 4°C, is ideal. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: Is this compound soluble in aqueous buffers?
A: Due to its lipophilic naphthalene ring, this compound generally has low solubility in purely aqueous solutions. It is typically dissolved in an organic solvent like DMSO or ethanol to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer. Always check for precipitation when making final dilutions.
Q3: Can I expect this compound to interfere with fluorescence-based assays?
A: Yes, this is a significant possibility. The naphthalene ring system is a known fluorophore. This can lead to high background signals or false positives in fluorescence intensity assays.[5] It is crucial to run controls containing only the compound and assay buffer to quantify this intrinsic fluorescence.
In-Depth Troubleshooting Guide
This section is organized by common problems observed during experimentation. Each problem is followed by potential causes and actionable solutions.
Problem 1: Inconsistent or Lower-Than-Expected Assay Signal
You observe that the compound's effect (e.g., inhibition, activation) is weak, variable between experiments, or diminishes over time.
The naphthalene moiety can be susceptible to photodegradation, especially when exposed to UV light.[6][7] Additionally, repeated freeze-thaw cycles of stock solutions can lead to degradation or precipitation.
Solution:
-
Light Protection: Work with the compound under subdued lighting. Use amber-colored vials or wrap tubes in aluminum foil.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions of the compound.
A critical and often overlooked property of TFMKs is their tendency to exist in equilibrium with their hydrated gem-diol form in aqueous solutions.[1][8] The highly electrophilic carbonyl carbon is readily attacked by water.
This equilibrium is significant because the ketone and hydrate forms can have different biological activities and spectroscopic properties. Variability in buffer pH, temperature, or incubation time can shift this equilibrium, leading to inconsistent results.
Solution:
-
Pre-incubation: Allow the compound to equilibrate in the assay buffer for a consistent period before starting the reaction. We recommend a 15-30 minute pre-incubation at the assay temperature.
-
Solvent Consideration: The polarity of the solvent system can influence the hydration state. While assays are typically aqueous, be mindful of co-solvents.[9][10]
-
Consistency is Key: Ensure that the pre-incubation time, temperature, and buffer composition are identical across all experiments.
Problem 2: High Background Signal and False Positives
You observe a high signal in control wells (without the target enzyme/cell) or identify hits that are not confirmed in secondary assays.
As mentioned in the FAQ, the naphthalene ring is fluorescent. If your assay measures an increase in fluorescence (e.g., using a fluorogenic substrate), the compound's own fluorescence can be mistaken for a positive signal. Conversely, it can also cause quenching if its absorbance spectrum overlaps with the excitation or emission spectra of your assay's fluorophore.[5]
Solution: Interference Testing Protocol
This protocol is essential to validate your results and should be run during assay development.
-
Prepare a serial dilution of your compound in the final assay buffer, identical to the concentrations used in your main experiment.
-
Dispense into the wells of your assay plate.
-
Add all assay components EXCEPT the target (e.g., add the fluorogenic substrate but not the enzyme).
-
Incubate for the same duration and at the same temperature as your main assay.
-
Read the plate using the same instrument settings.
-
Analyze: If you see a concentration-dependent increase or decrease in signal, your compound is directly interfering with the assay readout.
Mitigation Strategies:
-
Switch Detection Method: If possible, use a non-fluorescent readout, such as a colorimetric or luminescence-based assay.
-
Use Red-Shifted Dyes: Naphthalene fluorescence is typically in the UV/blue region. Using probes that excite and emit at longer wavelengths (>500 nm) can often circumvent the interference.
-
Data Correction: For mild interference, you may be able to subtract the background signal from the compound-only wells, but this is less ideal as it can increase data variability.
The high electrophilicity of the TFMK warhead can lead to covalent reactions with nucleophilic residues (like cysteine) on proteins other than your target, or even with other components in the assay buffer (e.g., DTT).[2]
Solution:
-
Counter-Screens: Test your compound in an assay with a structurally unrelated target to check for specificity.
-
Assay Buffer Composition: Be aware of nucleophiles in your buffer. If DTT or other reducing agents are required, their concentration should be kept consistent and as low as possible. Run a control to see if the compound's signal changes over time in the buffer alone.
Problem 3: Poor Assay Reproducibility (High %CV)
You see significant well-to-well or day-to-day variation, making it difficult to obtain reliable data.
High variability often results from a combination of the issues discussed above, compounded by general laboratory practices.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the source of variability.
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures consistency in compound preparation.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation:
-
Using a calibrated analytical balance, weigh the desired amount of compound.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing. Gentle warming (<40°C) may be applied if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in low-binding tubes.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the stock solution.
-
Perform serial dilutions in 100% DMSO to create intermediate concentrations.
-
Finally, dilute the intermediate DMSO solutions into the final aqueous assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells and ideally should not exceed 1%.
-
Protocol 2: Validation of Compound Purity by HPLC
Periodically checking the purity of your stock solution can rule out degradation as a source of variability.
-
System: A reverse-phase HPLC system with a C18 column and a UV detector is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
Example Gradient: Start at 95:5 water:acetonitrile, ramp to 5:95 water:acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Detection: Monitor at a wavelength where the naphthalene ring absorbs strongly (e.g., ~254 nm or ~280 nm).
-
Procedure:
-
Dilute a small sample of your stock solution in the initial mobile phase.
-
Inject onto the column.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak. The appearance of new peaks over time indicates degradation.
-
| Parameter | Typical Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for aromatic compounds. |
| Mobile Phase A | Water + 0.1% TFA | Acidifies the mobile phase to ensure sharp peaks. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic solvent for eluting the compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection λ | 254 nm | Strong absorbance for the naphthalene moiety. |
Table 1: Example HPLC parameters for purity analysis.
References
- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Brooke, J., Stiell, M., & Ojo, O. (2020). Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples. Biochemia Medica, 30(1), 010707.
- Inagaki, T., et al. (2018). Intra- and inter-subject variability for increases in serum ketone bodies in patients with type 2 diabetes treated with the sodium glucose co-transporter 2 inhibitor canagliflozin. Diabetes, Obesity and Metabolism, 20(5), 1321-1325.
- Ito, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 466-473.
- Silva, A. M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13346-13352.
- Zeng, F., et al. (2011). Photodegradation of alpha-naphthaleneacetic acid in aqueous solution. Huan Jing Ke Xue, 32(1), 159-63.
- Ismail, A. A., & Walker, P. L. (2019). Interferences in Immunoassay. Clinical Biochemistry, 72, 1-15.
- Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. (2017). The Journal of Clinical Endocrinology & Metabolism, 102(3), 864-872.
- Zhang, H., et al. (2016). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 21(10), 1301.
- Hudlicky, T., & Govindarajan, M. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters, 15(9), 1234-1239.
- Sato, K., et al. (2012). 4-PHENYL-3-(TRIFLUOROMETHYL)BUTAN-2-ONE. Organic Syntheses, 89, 374.
- Chen, Y., et al. (2010). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 20(23), 7043-7045.
- Byrne, F. P., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(16), 3687-3697.
- Ortiz-Montalvo, D. L., et al. (2014). Naphthalene Detection in Air by Highly Sensitive TiO2 Sensor: Real Time Response to Concentration Changes Monitored by Simultaneous UV Spectrophotometry. Sensors, 14(11), 21791-21805.
-
Testing For and Managing Ketones. (2019). Beyond Type 1. Retrieved from [Link]
- Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457.
- Tuccinardi, T., et al. (2006). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 20(7-8), 447-458.
- An overview on interference in clinical immunoassays: A cause for concern. (2019). Hamdan Medical Journal, 12(4), 158-164.
-
A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek. Retrieved from [Link]
- Kim, M., et al. (2019).
- Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies, 10(4), 370-380.
-
Methyl β-naphthyl ketone. (2020). IFRA Standard. Retrieved from [Link]
- Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. (2025). Journal of Molecular Structure: THEOCHEM, 724(1-3), 123-129.
- Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report. (1995). U.S. Environmental Protection Agency.
-
Diabetic Ketoacidosis (DKA) and Ketone Urine Testing. (2023). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. (2021). ResearchGate. Retrieved from [Link]
- Silva, A. M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13346-13352.
- PRJ-00023819B_GKS US Ketone Slim Jim_BR_M01.indd. (n.d.). Abbott Diabetes Care.
- Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. (2022). Clinical Chemistry, 68(1), 25-32.
- Heitzer, A., et al. (1992). Rapid, sensitive bioluminescent reporter technology for naphthalene exposure and biodegradation. Applied and Environmental Microbiology, 58(6), 1839-1846.
- Interferences with Luciferase Reporter Enzymes. (2016). In Assay Guidance Manual.
-
KETO-MOJO Help Center | Tips to Ensure Testing Accuracy. (2017). Keto-Mojo. Retrieved from [Link]
- Byrne, F. P., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20, 3687-3697.
- Tellez, L. A., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology, 15(6), 1735-1748.
- Gavahian, M., et al. (2021). Application of Novel Non-Thermal Physical Technologies to Degrade Mycotoxins. Toxins, 13(5), 359.
-
beta-naphthyl methyl ketone oranger crystals (Givaudan). (n.d.). The Good Scents Company. Retrieved from [Link]
- Validation of Analytical Methods. (2014).
-
alpha-naphthyl methyl ketone. (n.d.). The Good Scents Company. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 1-(4-Methylnaphthyl) trifluoromethyl ketone
Welcome to the technical support center for 1-(4-Methylnaphthyl) trifluoromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the stability of this compound in solution. Drawing from established principles in physical organic chemistry and pharmaceutical analysis, this center offers a series of FAQs and technical protocols to help you navigate common experimental challenges.
Introduction: The Unique Chemistry of an Aryl Trifluoromethyl Ketone
This compound is a molecule of significant interest, combining a bulky, aromatic naphthyl group with a highly electrophilic trifluoromethyl ketone moiety. The potent electron-withdrawing nature of the trifluoromethyl group dramatically influences the reactivity of the adjacent carbonyl, making it susceptible to specific degradation pathways not typically observed in standard ketones. A primary characteristic is its propensity to form a stable gem-diol (hydrate) in the presence of water.[1][2][3] While this hydrate formation can be a crucial aspect of its biological activity, it also presents unique stability challenges.[4][5] This guide will address the key factors influencing its stability—namely pH, solvent choice, light exposure, and oxidative stress—and provide actionable strategies for its preservation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers
Q1: I'm observing a rapid decrease in the concentration of this compound when dissolved in my aqueous assay buffer. What is the likely cause?
A: The most probable cause is the formation of a gem-diol hydrate. Due to the strong electron-withdrawing effect of the trifluoromethyl group, the carbonyl carbon is highly electrophilic and readily attacked by water.[6] This establishes an equilibrium between the ketone and its hydrated form.
-
Causality: Standard analytical techniques like reverse-phase HPLC may not distinguish between the ketone and its more polar hydrate, or the two may have different retention times, leading to an apparent "loss" of the parent ketone peak. The equilibrium position is highly dependent on the solvent matrix and pH.[3]
Q2: How can I confirm that hydrate formation is occurring?
A: You can use several analytical techniques to confirm and characterize the hydrate:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for this specific issue. The fluorine signal of the trifluoromethyl group will have a distinct chemical shift in the hydrate compared to the ketone.
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LC-MS Analysis: While the hydrate can be unstable in the gas phase, careful analysis might show a peak corresponding to the molecular weight of the hydrated form (M+18).
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Protocol Reference: See Protocol 1: "Analysis of Ketone-Hydrate Equilibrium" for a detailed experimental workflow.
Q3: How can I control or minimize this hydration effect if it's interfering with my assay?
A: While you cannot completely prevent hydration in aqueous media, you can shift the equilibrium or adapt your methods:
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Solvent Modification: Reduce the water content of your solvent system if your experimental design allows. Introducing a higher percentage of a polar aprotic solvent like acetonitrile or DMSO can shift the equilibrium back towards the ketone form.
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Analytical Method Adaptation: Modify your HPLC method to account for both species. This could involve changing the gradient to resolve both peaks or developing a method where both co-elute and can be quantified together if a suitable standard is available.
-
pH Control: The rate of hydration and the stability of the hydrate can be pH-dependent. Experiment with different buffer pH values to find optimal stability. See the section on pH for more details.
Issue 2: Degradation Under Acidic or Basic Conditions
Q4: My compound appears to be degrading when I use acidic or basic buffers. What are the potential degradation pathways?
A: Both acidic and basic conditions can promote specific degradation reactions for this class of compounds.
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Under Basic Conditions: The primary concern is hydrolysis. While the trifluoromethyl group itself is generally stable, strong basic conditions could potentially facilitate cleavage of the carbonyl group, although this is less common than other pathways. More likely, basic conditions can catalyze reactions involving the methyl group on the naphthyl ring via enolate formation, though this is less favored for aromatic methyl groups.
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Under Acidic Conditions: Acid catalysis can accelerate the hydration to the gem-diol.[7] Furthermore, strongly acidic conditions combined with heat can potentially lead to reactions on the naphthalene ring, such as sulfonation if sulfate-containing buffers are used, or other electrophilic aromatic substitutions.
Q5: What is the optimal pH range to maintain the stability of this compound?
A: The optimal pH is typically near neutral (pH 6.0-7.5), but this must be determined empirically for your specific formulation. Extremely low or high pH values should be avoided. A buffer system is highly recommended to maintain a stable pH.[7]
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Recommendation: Conduct a pH stability profile study. Prepare solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitor the concentration of the parent compound and the appearance of any degradants over time.
-
Protocol Reference: See Protocol 2: "Conducting a Forced Degradation Study" for guidance on setting up such an experiment.
Issue 3: Photosensitivity and Degradation Upon Exposure to Light
Q6: I've noticed that my stock solutions lose potency faster when left on the lab bench. Is this compound light-sensitive?
A: Yes, aromatic ketones, particularly those with a naphthyl moiety, are often photosensitive.[8] The naphthalene ring system can absorb UV light, leading to the formation of an excited triplet state. This excited state is a powerful oxidizing agent and can initiate degradation.[8]
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Mechanism: The excited ketone can react with oxygen to form reactive oxygen species (ROS), which then attack the molecule. Alternatively, the excited ketone can directly react with other molecules in the solution or undergo self-degradation.[8] Photodegradation of naphthalene-containing compounds can lead to a variety of oxygenated products, including alcohols, aldehydes, and quinones.[9][10]
Q7: What are the best practices to prevent photodegradation?
A: The following precautions are essential:
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Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV and visible light.
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Protect from Light: When not in use, store solutions in the dark (e.g., in a cabinet or refrigerator). During experiments, cover the solution container with aluminum foil.
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Minimize Exposure Time: Prepare solutions fresh and minimize the time they are exposed to ambient light.
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Consider Antioxidants: In some cases, adding an antioxidant to the formulation can help quench the reactive species formed during photolysis. However, this must be tested for compatibility.
Issue 4: Instability in the Presence of Air or Oxidizing Agents
Q8: Can my compound be degrading due to oxidation? What should I look for?
A: Yes, oxidative degradation is a potential pathway, especially for the methyl group on the naphthalene ring, which can be oxidized to a carboxylic acid or an alcohol. The aromatic ring itself can also be a target of oxidation under harsh conditions.
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Common Oxidants: Dissolved oxygen in the solvent, peroxide impurities in solvents like THF or dioxane, or exposure to metal ions that can catalyze oxidation are common culprits.
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How to Investigate: Include an oxidative stress condition in your forced degradation study. A common method is to expose the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[11] Analysis by LC-MS can help identify degradation products with an increase in mass corresponding to the addition of one or more oxygen atoms.
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Protocol Reference: See Protocol 2: "Conducting a Forced Degradation Study" .
Q9: How can I prevent oxidative degradation?
A: Several strategies can be employed:
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De-gas Solvents: Before preparing solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
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Use High-Purity Solvents: Ensure your solvents are fresh and free of peroxides.
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Add Antioxidants/Chelators: If compatible with your system, consider adding antioxidants such as butylated hydroxytoluene (BHT) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[7]
Visualizing Degradation & Experimental Workflow
The following diagrams illustrate the key concepts discussed.
Primary Stability Concerns
Caption: A step-by-step guide to diagnosing stability issues.
Experimental Protocols
Protocol 1: Analysis of Ketone-Hydrate Equilibrium
This protocol uses ¹⁹F NMR to definitively identify and quantify the ketone and its hydrate form in an aqueous solution.
Materials:
-
This compound
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Deuterated solvent (e.g., DMSO-d₆)
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Deuterium oxide (D₂O)
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NMR tubes
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NMR spectrometer with fluorine-observe capabilities
Procedure:
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Prepare a Stock Solution: Accurately weigh and dissolve a sample of the ketone in a minimal amount of deuterated organic solvent (e.g., DMSO-d₆).
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Acquire 'Ketone-Only' Spectrum: Transfer the stock solution to an NMR tube and acquire a ¹⁹F NMR spectrum. This will give you the chemical shift (δ₁) for the anhydrous ketone form.
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Prepare Aqueous Sample: In a separate vial, add a known volume of the stock solution to a known volume of D₂O. Mix thoroughly.
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Acquire 'Hydrate-Equilibrium' Spectrum: Transfer the aqueous mixture to a new NMR tube and acquire a second ¹⁹F NMR spectrum under the same conditions.
-
Data Analysis:
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In the second spectrum, you will likely observe two peaks: the original peak (δ₁) corresponding to the remaining ketone and a new peak at a different chemical shift (δ₂) corresponding to the gem-diol hydrate.
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Integrate both peaks. The relative percentage of the ketone and hydrate can be calculated from the integration values:
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% Ketone = [Integral(δ₁) / (Integral(δ₁) + Integral(δ₂))] * 100
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% Hydrate = [Integral(δ₂) / (Integral(δ₁) + Integral(δ₂))] * 100
-
-
Trustworthiness Check: The appearance of a second, distinct ¹⁹F NMR signal upon addition of water is strong evidence for hydrate formation. The chemical shifts should be consistent with literature values for similar trifluoromethyl ketones and their hydrates.
Protocol 2: Conducting a Forced Degradation (Stress Testing) Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method. [11][12][13] Materials:
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This compound
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HPLC-grade solvents (Acetonitrile, Water, Methanol)
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Buffers (e.g., phosphate, acetate)
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Acids (0.1 M HCl)
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Bases (0.1 M NaOH)
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Oxidizing agent (3% H₂O₂)
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HPLC system with UV/PDA and/or MS detector
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Photostability chamber (or UV lamp)
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Temperature-controlled oven/water bath
Procedure:
-
Develop an Initial HPLC Method: Develop a reverse-phase HPLC method that gives a sharp, symmetrical peak for the parent compound. A good starting point would be a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.
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Prepare Stress Samples: Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress conditions. For each condition, also prepare a blank (solvent only).
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Acid Hydrolysis: Dilute in 0.1 M HCl. Heat at 60°C for 24-48 hours.
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Base Hydrolysis: Dilute in 0.1 M NaOH. Keep at room temperature for 2-8 hours. (Base-mediated reactions are often faster).
-
Oxidation: Dilute in 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Stress: Store the solution (in a stable solvent like acetonitrile/water) at 70°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by your HPLC method, including the unstressed control and blanks.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the parent peak area and the appearance of new peaks (degradants).
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Ensure that the parent peak is chromatographically pure and well-separated from all degradant peaks (peak purity analysis using a PDA detector is essential).
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If using an MS detector, determine the mass-to-charge ratio of the major degradation products to help elucidate their structures.
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Trustworthiness Check: A robust stability-indicating method is one where all degradation products are baseline-resolved from the main peak and from each other. Mass balance should be assessed; the sum of the parent peak and all degradant peaks should ideally account for 95-105% of the initial concentration, confirming that all major degradants are being detected. [12]
Summary of Stability Factors and Mitigation Strategies
| Factor | Potential Degradation Pathway | Recommended Action | Analytical Verification |
| Water/Moisture | Reversible formation of gem-diol hydrate. [1][3] | Use co-solvents (ACN, DMSO); adapt analytical method. | ¹⁹F NMR, LC-MS |
| pH | Acid/base-catalyzed hydrolysis. [14] | Maintain pH in the 6.0-7.5 range using buffers. [7] | pH stability profile via HPLC. |
| Light/UV | Photodegradation via excited triplet state. [8][9] | Use amber glassware; protect from light. | Photostability study via HPLC. |
| Oxygen | Oxidation of methyl group or aromatic ring. [12][15] | De-gas solvents; use antioxidants (e.g., BHT) or chelators (e.g., EDTA). [7] | Oxidative stress test (H₂O₂) via HPLC-MS. |
References
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Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(4), 1626-1632. [Link]
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Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 245, 114807. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Bhat, R. G., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
- Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. AMiner.
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Jain, D., & Basniwal, P. K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 61-73. [Link]
- Sutanu, B., et al. (n.d.). Oxidation of aromatic ketones by DCICA in absence of added chloride ions.
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Rzepa, H. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
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Bhat, R. G., et al. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]
-
Wolpaw, A. J., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4849-4853. [Link]
- Ligas-Broughton, J. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 40(10).
- Kumar, V. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 621-625.
-
Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Sharma, A., & Sharma, R. (2016). Forced Degradation Studies: An Inevitable Process for Stability Studies. MedCrave online. [Link]
- Wolpaw, A. J., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
- Zhang, Y., et al. (2019). Photocatalytic degradation of naphthalene over Fe3O4 under visible light irradiation. Royal Society Open Science, 6(1), 181533.
- Wolpaw, A. J., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Columbia University Academic Commons.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
- Zhang, Y., et al. (2019).
- El-Kassem, M. A., et al. (2018). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions.
- Consensus. (n.d.).
- Sloop, J. C., et al. (2014). Hydration of trifluoromethyl ketones.
- International Journal of Scientific Development and Research. (2019). Stability indicating study by using different analytical techniques. IJSDR.
-
Kwon, J., et al. (2019). Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. Chemosphere, 223, 367-374. [Link]
- Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution.
- Zhang, Y., et al. (2019). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides.
- Hsu, S. Y., Shaw, C. Y., & Chang, B. L. (1995). A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis, 3(4), 1.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Phale, P. S., et al. (2020). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 11, 584929.
- Wang, Z., et al. (2025). Photodegradation of naphthalene-derived particle oxidation products.
- BenchChem. (2025). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Nicewicz, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University.
- Geng, Z., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2133.
- Zhao, Z., et al. (2015). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets.
- Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 110(2), 213-216.
- AmbioPharm. (n.d.).
- Wammer, K. H., et al. (2021). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol...
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minimizing off-target effects of 1-(4-Methylnaphthyl) trifluoromethyl ketone
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the technical support center for 1-(4-Methylnaphthyl) trifluoromethyl ketone. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven protocols. Our goal is to help you navigate the complexities of using this potent inhibitor, ensuring the integrity of your data by minimizing and understanding its off-target effects.
The trifluoromethyl ketone (TFMK) moiety is a valuable electrophilic warhead used in inhibitor design, often for targeting cysteine residues in proteins like kinases.[1][2] While this can lead to potent and selective inhibitors, the reactivity that confers potency also carries the risk of interactions with unintended proteins.[3] This guide provides a systematic framework for identifying, understanding, and mitigating these off-target activities to validate your experimental findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with this compound and similar inhibitors.
Q1: What are off-target effects and why are they a critical concern?
A1: Off-target effects are unintended interactions between a small molecule, like this compound, and proteins other than the intended therapeutic target.[3] These interactions are a major concern for two primary reasons:
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Toxicity: In a therapeutic context, off-target binding is a common cause of adverse drug reactions and toxicity, potentially halting the development of a promising compound.[5][6]
Minimizing these effects is essential for both generating reliable preclinical data and developing safe therapeutics.[3]
Q2: I'm just starting with this compound. How can I proactively assess its selectivity?
A2: The most effective initial step is to perform a broad biochemical screen against a panel of related proteins. Since trifluoromethyl ketones are often used in kinase inhibitor design, a kinase selectivity panel is the logical starting point.[1][7] These services, offered by specialized labs, test your compound against hundreds of kinases at a fixed concentration to identify potential off-target interactions.[8][9] This provides a "selectivity profile" that guides your subsequent experiments and helps you anticipate potential off-target liabilities early in your research.
Q3: My cells are showing high levels of cytotoxicity. How can I determine if this is an on-target or off-target effect?
A3: This is a crucial question. Differentiating on-target versus off-target cytotoxicity requires a multi-pronged approach:
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Determine the Therapeutic Window: Conduct a dose-response curve for both target inhibition (e.g., phosphorylation of a downstream substrate) and cytotoxicity (e.g., using an MTT or LDH assay).[3] A desirable compound shows potent target inhibition at concentrations well below those that induce cytotoxicity.
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Use an Orthogonal Approach: Validate your findings using a structurally unrelated inhibitor of the same target or a genetic method like siRNA or CRISPR to knock down the target protein.[3][10] If these methods replicate the phenotype without the same level of cytotoxicity, the toxicity of this compound is likely an off-target effect.
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Test an Inactive Analog: If available, use a structurally similar but biologically inactive version of your compound as a negative control.[10] This analog should not inhibit the target and, ideally, should not cause cytotoxicity. If it does, the toxicity is likely due to the chemical scaffold itself, independent of the target.
Q4: What are the essential controls for my cell-based experiments to ensure my results are valid?
A4: Robust controls are non-negotiable for validating inhibitor studies.[11]
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the solvent itself.[12]
-
Positive Control: Use a known activator of the pathway you are studying to ensure the system is responsive. For inhibitor studies, a well-characterized inhibitor for the same target can also serve as a positive control for the expected biological effect.[10][]
-
Negative Control (Inactive Analog): As mentioned above, a structurally related, inactive analog is the ideal negative control to demonstrate that the observed effects are due to target inhibition and not a general property of the chemical structure.[10]
-
Orthogonal Inhibitor: Use an inhibitor with a different chemical scaffold but the same target to confirm that the observed phenotype is target-specific and not an artifact of your specific compound.[10]
Q5: How should I interpret my dose-response curves to identify potential off-target effects?
A5: Dose-response curves are powerful tools for understanding a compound's behavior.[14][15] When analyzing them, look for:
-
Potency (EC50/IC50): This is the concentration at which you see 50% of the maximal effect or inhibition.[16]
-
Efficacy: The maximum response achievable with the compound.[16]
-
Steepness of the Curve: A very steep curve can indicate high potency but also a narrow therapeutic window.[14]
-
Multiphasic Curves: A dose-response curve that goes up and then down (or vice-versa) is a strong indicator of complex pharmacology, often involving off-target effects at higher concentrations.[16][17] The initial phase likely represents the on-target effect, while the second phase suggests one or more off-targets are being engaged.[17]
It is crucial to generate a full dose-response curve for your specific experimental system rather than relying solely on published IC50 values, as these can vary significantly between different assays and cell types.[11][14]
Part 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent IC50 values between experiments. | 1. Compound Instability: The trifluoromethyl ketone moiety can be reactive. Repeated freeze-thaw cycles or improper storage may lead to degradation.[11] 2. Variable Cell State: Cell density, passage number, and growth phase can significantly alter cellular response to a compound.[4] 3. Assay Variability: Inconsistent incubation times, reagent concentrations, or equipment performance. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated stock solution in DMSO to avoid freeze-thaw cycles. Store protected from light at -80°C. Always prepare fresh dilutions for each experiment.[11] 2. Standardize Cell Culture: Use cells within a defined low-passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment.[3] 3. Implement Strict QC: Calibrate pipettes regularly. Use fresh reagents. Ensure consistent timing for all steps, especially incubation with the inhibitor. |
| Observed phenotype does not match genetic knockdown (siRNA/CRISPR) of the intended target. | 1. Dominant Off-Target Effect: The observed phenotype is being driven by the inhibitor binding to an unintended protein, not your primary target.[3] 2. Incomplete Target Knockdown: The genetic method may not have reduced the target protein levels sufficiently to produce the expected phenotype. 3. Compensation Mechanisms: Cells may adapt to the chronic loss of a protein (genetic knockdown) differently than to its acute inhibition by a small molecule. | 1. Perform Target Engagement Assay: Use a technique like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is binding to its intended target in cells at the concentrations that produce the phenotype.[3] 2. Validate Knockdown Efficiency: Confirm by Western blot or qPCR that your siRNA/CRISPR approach effectively reduced the target protein/mRNA levels. 3. Conduct Proteomic Profiling: Use chemical proteomics (e.g., affinity chromatography with the compound as bait) to identify the full spectrum of proteins that this compound binds to in the cell.[3] |
| High cytotoxicity observed at concentrations required for target inhibition. | 1. On-Target Toxicity: Inhibition of the primary target is genuinely toxic to the cells. 2. Off-Target Toxicity: The compound is hitting one or more other essential proteins, causing cell death.[3] 3. Compound Instability/Reactivity: The compound may be unstable in media, degrading into a toxic substance, or be non-specifically reactive. | 1. Validate with Orthogonal Methods: Use a structurally different inhibitor or genetic knockdown of the target. If these methods also cause cytotoxicity, the effect is likely on-target.[10] 2. Kinase Profiling & Dose-Response: Compare the IC50 for target inhibition with the CC50 (cytotoxic concentration 50%). If they are very close, or if kinase profiling reveals potent inhibition of known survival kinases, the toxicity is likely off-target.[9] 3. Assess Compound Stability: Use HPLC or LC-MS to assess the stability of the compound in your cell culture medium over the time course of the experiment. |
Part 3: Key Experimental Protocols & Workflows
Success in minimizing off-target effects relies on a systematic and logical flow of experiments. The following workflow and protocols provide a robust framework.
Workflow for Characterizing Inhibitor Selectivity
This diagram illustrates the logical progression from initial characterization to in-depth validation.
Caption: Decision tree for troubleshooting unexpected results.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Zhang, T., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology, 12(7), 1775-1783. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
-
seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]
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Lee, J. A., & Lee, J. H. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Nanobiotechnology, 14(1), 1-13. [Link]
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Ideo, A., et al. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-4341. [Link]
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Kempa, M. E., et al. (2019). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry, 91(2), 1366-1374. [Link]
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Kendig, E. L. (2016). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Dose-Response, 14(3). [Link]
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ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]
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Kots, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
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Salyer, A. E., et al. (2016). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments, (116), 54593. [Link]
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MSD Manual Professional Edition. Dose-Response Relationships. [Link]
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Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 6(1), 103573. [Link]
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Amacher, D. E., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]
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Li, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. [Link]
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Singh, R., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3321-3327. [Link]
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Okusu, S., et al. (2013). Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system. Beilstein Journal of Organic Chemistry, 9, 2268-2273. [Link]
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Camp, S. M., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
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Chayjaroon, P., et al. (2018). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 28(17), 2821-2826. [Link]
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ResearchGate. (2025). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF. [Link]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
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Shchekotikhin, A. E., et al. (2010). Cytotoxicity of new polyfluorinated 1,4-naphtoquinones with diverse substituents in the quinone moiety. Investigational New Drugs, 28(5), 583-591. [Link]
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Kim, D. H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444. [Link]
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Chen, C. H., et al. (2012). The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. Molecules, 17(11), 12795-12806. [Link]
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Innovative Genomics Institute. (2019). DISCOVERing Off-Target Effects for Safer Genome Editing. [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Parrilla, A., Villuendas, I., & Guerrero, A. (1994). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Bioorganic & Medicinal Chemistry, 2(4), 243-252. [Link]
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Tian, T., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology, S2451-9456(24)00344-3. [Link]
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Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science, 11, 574959. [Link]
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Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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dealing with compound precipitation in cell culture with 1-(4-Methylnaphthyl) trifluoromethyl ketone
Welcome to the technical support guide for 1-(4-Methylnaphthyl) trifluoromethyl ketone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this hydrophobic compound in cell culture experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your research workflows.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an organofluorine compound. Organofluorine molecules are of significant interest in medicinal chemistry as the inclusion of fluorine can alter the physicochemical properties of a compound.[1] Trifluoromethyl ketones, in particular, are valued as synthetic targets for bioactive compounds.[1] Like many aromatic ketone derivatives, it is characterized by low aqueous solubility, making it a hydrophobic compound.[2] This property is critical to consider when preparing solutions for cell culture, as it will readily precipitate in aqueous media if not handled correctly.[3]
Q2: What is the primary solvent for dissolving this compound for cell culture use?
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for this compound.[4] DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions of hydrophobic molecules for use in cell-based assays.[4][5]
Q3: What is the maximum permissible concentration of DMSO in a typical cell culture experiment?
While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[5] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control (media with DMSO but no compound), to negate any solvent-induced effects.[6] Primary cells are often more sensitive to DMSO, and a lower concentration (≤0.1%) may be necessary.[5][7]
Q4: Why does the compound precipitate when I add my DMSO stock solution to the cell culture medium?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[8] The dramatic change in solvent polarity reduces the compound's solubility below its concentration, causing it to precipitate. This is a common issue with hydrophobic compounds.[9]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
You've prepared a stock solution in DMSO, but upon adding it to your cell culture medium, a precipitate forms instantly.
Visualizing the Problem and Solution Pathway
Caption: Troubleshooting immediate precipitation.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. This is the most common reason for precipitation. | Decrease the final working concentration. It's essential to experimentally determine the maximum soluble concentration in your specific media.[8] |
| Rapid Dilution | Adding a highly concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out."[8] | Perform a serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media, then add this to the final culture volume. Alternatively, add the stock solution dropwise to the final volume of media while gently vortexing to ensure rapid dispersal.[8][10] |
| Media Temperature | The solubility of many compounds is temperature-dependent. Adding a compound to cold media can significantly decrease its solubility.[8] | Always use pre-warmed (37°C) cell culture media for preparing your final compound dilutions.[8][10] |
| Interaction with Media Components | Salts, amino acids, and other components in the media can sometimes interact with the compound, forming insoluble complexes.[11] | If precipitation persists at low concentrations, consider trying a different basal media formulation. |
Issue 2: Delayed Precipitation in the Incubator
The media containing the compound appears clear initially, but after several hours or days at 37°C, a crystalline or cloudy precipitate forms.
Visualizing the Problem and Solution Pathway
Caption: Troubleshooting delayed precipitation.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution may be supersaturated, a non-equilibrium state where the compound concentration is temporarily above its solubility limit. Over time, the compound crystallizes out of solution. | Lower the final working concentration of the compound. Even if a solution appears clear initially, it may not be stable long-term if it is supersaturated. |
| Media Evaporation | During long-term incubation, evaporation of water from the culture media can increase the concentration of all solutes, including the compound, pushing it beyond its solubility limit.[12][13] | Ensure the incubator has adequate humidity. Using flasks with filtered caps or sealing plates with gas-permeable membranes can minimize evaporation.[12] |
| Interaction with Serum Components | Hydrophobic compounds can bind to proteins in fetal bovine serum (FBS), such as albumin, which often helps to keep them in solution.[6][14] If using low-serum or serum-free media, this solubilizing effect is reduced. | If your experimental design allows, consider increasing the serum percentage. For serum-free conditions, the use of solubility enhancers like cyclodextrins may be necessary.[6] |
| pH Changes in Media | Cellular metabolism can cause the pH of the culture medium to decrease over time. For pH-sensitive compounds, this change can affect solubility. | Monitor the pH of your culture medium, especially in dense or rapidly proliferating cultures. More frequent media changes may be required to maintain a stable pH.[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for creating a concentrated stock solution of this compound in DMSO.
Step-by-Step Methodology
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10-100 mM).[8]
-
Dissolution: Vortex the solution vigorously until the compound is fully dissolved. If necessary, brief sonication in a water bath can aid dissolution.[5] Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[15] Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Aqueous Solubility
This experiment is crucial for identifying the upper concentration limit of the compound in your specific cell culture medium.
Step-by-Step Methodology
-
Prepare a Dilution Series: Prepare a series of dilutions of your DMSO stock solution directly into your complete cell culture medium (pre-warmed to 37°C). A suggested range might be 1:100, 1:200, 1:500, 1:1000, and so on, to cover a broad concentration range.[8]
-
Immediate Observation: Immediately after preparing each dilution, vortex gently and visually inspect for any signs of precipitation (cloudiness, crystals, film).
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator for a period that mimics your longest experimental time point (e.g., 24, 48, or 72 hours).
-
Final Observation: After incubation, visually inspect the solutions again for any delayed precipitation.[8]
References
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
- Valentin, J. D., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2831-2838.
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BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
- Prive, G. G., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211.
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Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
- Kaçar, S., & Şahintürk, V. (2018). Small but Critical Mistakes Commonly Made in Cell Culture Experiments: An Opinion Based on Observation and Experience. Biomedical Journal of Scientific & Technical Research, 9(2).
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ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]
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Protocol Online. (2009, May 26). DMSO usage in cell culture. Retrieved from [Link]
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ResearchGate. (2018, February 27). Drug stock solutions best practices? Retrieved from [Link]
- Heipieper, H. J., et al. (2017). Hydrophobic substances induce water stress in microbial cells. Environmental Microbiology, 19(6), 2135-2144.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 448-455.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of 4-Methylnaphthalene Derivatives
Welcome to the technical support center for the trifluoromethylation of 4-methylnaphthalene derivatives. The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the path to successful trifluoromethylation, particularly on complex polycyclic aromatic hydrocarbons (PAHs) like 4-methylnaphthalene, is often fraught with challenges ranging from low yields to poor regioselectivity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural solutions but also the underlying chemical principles to empower you to make informed decisions for optimizing your specific reaction.
Section 1: Troubleshooting Common Reaction Failures
This section addresses the most pressing issues researchers face: low or no product yield. We will diagnose potential causes and provide actionable solutions.
Q1: My reaction yield is consistently low (<20%) or I'm recovering only starting material. What are the primary factors to investigate?
A1: Low conversion is a common but solvable issue. A systematic approach is crucial. The problem typically originates from one of three areas: reagent integrity, reaction atmosphere, or catalyst/initiator activity.
-
Reagent Quality and Handling: Electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents are powerful but sensitive.[2][3]
-
Stability: Togni's Reagent II, while effective, is metastable at room temperature and should be stored refrigerated to prevent slow decomposition.[4] Umemoto's reagents are generally more thermally stable but can be moisture-sensitive.[2] Always use reagents from a reputable supplier and handle them under an inert atmosphere (Nitrogen or Argon) if possible.
-
Source of CF₃ Radical: For radical reactions, the choice of CF₃ source is critical. Reagents like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent) require an initiator (e.g., light, radical initiator) to generate the CF₃ radical.[1][3] Ensure your initiation method is effective.
-
-
Atmosphere Control: Many trifluoromethylation reactions, especially those proceeding through radical or organometallic intermediates, are highly sensitive to oxygen and moisture.
-
Oxygen Sensitivity: Oxygen can intercept radical intermediates, leading to undesired side products and terminating the catalytic cycle.[5] Reactions should be thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.
-
Moisture: Water can hydrolyze reagents and catalysts.[6] Use anhydrous solvents and oven-dried glassware.
-
-
Catalyst Activity (For Catalytic Reactions): In photoredox-catalyzed reactions, the catalyst's quantum yield and excited-state potential are paramount.
-
Catalyst Choice: Ensure the chosen photocatalyst (e.g., [Ru(bpy)₃]²⁺, [Ir(ppy)₂(dtbbpy)]PF₆) has a suitable redox potential to interact with your CF₃ source and substrate.[7][8]
-
Light Source: The reaction requires irradiation with light of the appropriate wavelength (e.g., blue LEDs for many common photocatalysts).[8] Ensure your light source is functional and positioned for optimal irradiation of the reaction vessel.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing low-yield reactions.
Caption: A step-by-step troubleshooting workflow for low-yield trifluoromethylation reactions.
Section 2: Optimizing Reaction Parameters and Reagent Selection
Once basic issues are ruled out, fine-tuning the reaction conditions is the next step.
Q2: Which trifluoromethylating agent is best for 4-methylnaphthalene: Togni's or Umemoto's reagent?
A2: The choice depends heavily on the reaction type (e.g., electrophilic, radical) and the specific electronic nature of your derivative.
-
Togni's Reagents (Hypervalent Iodine): These are electrophilic CF₃ sources.[2][9] They are particularly effective for trifluoromethylating nucleophiles like phenols or β-ketoesters.[2][9] For direct C-H trifluoromethylation of an arene like 4-methylnaphthalene, they typically require a catalyst (e.g., copper) and often proceed via a radical pathway after a single-electron transfer (SET) event.[7][10]
-
Umemoto's Reagents (Sulfonium Salts): These are also powerful electrophilic agents, often considered more reactive than Togni's reagents in certain contexts.[3][11] They are widely used in palladium-catalyzed ortho-trifluoromethylation of arenes with directing groups.[2] For non-directed C-H functionalization, like Togni's reagents, they often participate in photoredox cycles to generate a CF₃ radical.[1][7]
Comparative Summary:
| Reagent Class | Common Example | Primary Character | Typical Substrates | Safety Considerations |
| Hypervalent Iodine | Togni's Reagent II | Electrophilic / Radical Precursor | Phenols, β-ketoesters, alkenes (catalytic) | Metastable, can be explosive under certain conditions. Store refrigerated.[4] |
| Sulfonium Salts | Umemoto's Reagent | Electrophilic / Radical Precursor | Heterocycles, silyl enol ethers, arenes (catalytic) | Generally more thermally stable, but handle with care. |
Recommendation: For direct C-H trifluoromethylation of 4-methylnaphthalene, a photoredox-mediated radical approach is often the most effective strategy. Both Togni's and Umemoto's reagents can serve as excellent CF₃ radical precursors in such systems.[1][12]
Q3: My reaction is sluggish. How can I optimize temperature, solvent, and concentration?
A3: These parameters are interdependent and crucial for success.
-
Temperature: For many photoredox reactions, room temperature is sufficient as the energy is provided by light.[3] However, if mass transfer or solubility is an issue, gentle heating (e.g., 40-60 °C) might be beneficial, but be cautious of reagent decomposition. For reactions that are thermally initiated, a screening of temperatures is necessary.[13]
-
Solvent: The solvent must dissolve all components and be inert to the reaction conditions.
-
Polar Aprotic Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dichloromethane (DCM) are common choices for photoredox catalysis as they support the charged intermediates in the catalytic cycle.[7]
-
Ensure the solvent is anhydrous to prevent quenching of reactive intermediates or hydrolysis of reagents.[6]
-
-
Concentration: Reactions are typically run at concentrations between 0.05 M and 0.2 M with respect to the limiting reagent. If bimolecular decomposition or side reactions are an issue, higher dilution may be necessary. Conversely, if the reaction is slow, increasing the concentration might improve the rate.
Section 3: Addressing Regioselectivity
For a substituted naphthalene, controlling where the CF₃ group adds is a significant challenge. The 4-methylnaphthalene substrate has several potential sites for functionalization.
Q4: I am getting a mixture of isomers. How can I control the regioselectivity of trifluoromethylation on the 4-methylnaphthalene ring?
A4: Regioselectivity in radical C-H functionalization of naphthalenes is governed by a combination of steric and electronic factors. The CF₃ radical is electrophilic, meaning it preferentially attacks electron-rich positions.[3]
-
Inherent Reactivity of the Naphthalene Core: The α-positions (1, 4, 5, 8) of naphthalene are generally more electron-rich and sterically accessible than the β-positions (2, 3, 6, 7). Therefore, radical attack is favored at the α-positions. In 4-methylnaphthalene, positions 1, 5, and 8 are the most likely initial targets.
-
Influence of the Methyl Group: The methyl group is an electron-donating group, which further activates the ring towards electrophilic attack, but its directing influence is relatively weak compared to the inherent reactivity of the naphthalene core.
-
Strategies for Control:
-
Directing Groups: This is the most powerful strategy for achieving high regioselectivity. By installing a directing group (e.g., a pyridine, carbamate), you can use transition metal catalysis (like Pd or Cu) to selectively functionalize the ortho position.[14][15][16] For 4-methylnaphthalene, a directing group at position 1 could direct trifluoromethylation to the C2 or C8 position.
-
Steric Hindrance: While the methyl group at C4 is not large, it can disfavor attack at the adjacent C3 and C5 positions to some extent.
-
Host-Guest Chemistry: An advanced technique involves using host molecules like cyclodextrins to encapsulate the substrate.[17] The cyclodextrin cavity can block certain positions on the naphthalene ring, leaving only specific C-H bonds exposed for trifluoromethylation, thereby controlling the regioselectivity.[17]
-
Proposed Mechanism: Photoredox Catalytic Cycle
The diagram below illustrates a generalized photoredox cycle for the radical trifluoromethylation of an arene like 4-methylnaphthalene.
Caption: Generalized photoredox cycle for radical C-H trifluoromethylation of an arene.
Section 4: Experimental Protocol
General Procedure for Photocatalytic Trifluoromethylation of 4-Methylnaphthalene
Disclaimer: This is a general starting point. Optimization of stoichiometry, catalyst loading, and reaction time will be necessary for your specific derivative.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-methylnaphthalene (1.0 equiv), the trifluoromethylating agent (e.g., Togni's Reagent II, 1.5 equiv), and the photocatalyst (e.g., ₂, 1-2 mol%).
-
Atmosphere Control: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., MeCN, 0.1 M) via syringe.
-
Reaction: Place the vial approximately 5-10 cm from a blue LED light source. Begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots (via a degassed syringe) at regular intervals and analyzing by GC-MS or ¹⁹F NMR.
-
Work-up: Once the starting material is consumed or the reaction has stopped, remove the light source. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the trifluoromethylated naphthalene derivative(s).
References
- A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents. (n.d.). Benchchem.
- Photocatalytic trifluoromethylation of polycyclic aromatic hydrocarbons. (n.d.). ResearchGate.
- Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite. (n.d.). Benchchem.
- Electrophilic Fluorination. (n.d.). Bryn Mawr College.
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Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (n.d.). ChemRxiv.
-
(Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. (2022). Journal of Chemical Education. [Link]
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. (n.d.). Benchchem.
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Stable Trifluoromethylation Reagent Made from Fluoroform. (2019). ChemistryViews. [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
A "Renaissance" in Radical Trifluoromethylation. (n.d.). ResearchGate. Retrieved from [Link]
- addressing regioselectivity issues in arene trifluoromethylthiolation. (n.d.). Benchchem.
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Postigo, A. (2012). A "Renaissance" in radical trifluoromethylation. Chemistry – A European Journal, 18(36), 11156-11166. [Link]
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Prévost, S. (2020). Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 85(3), 476-486. [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
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Khalid, M., & Al-Masoudi, N. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. [Link]
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Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). Molecules, 27(23), 8497. [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34, 2708-2715. [Link]
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Photoredox Annulation of Polycyclic Aromatic Hydrocarbons. (2023). JACS Au, 3(11), 3045–3054. [Link]
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Photoredox Annulation of Polycyclic Aromatic Hydrocarbons. (2023). JACS Au, 3(11), 3045-3054. [Link]
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(2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. Retrieved from [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2023). Organic & Biomolecular Chemistry, 21(41), 8345-8353. [Link]
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Majumdar, S., & Snieckus, V. (2014). Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. Organic Letters, 16(9), 2378-2381. [Link]
-
Different approaches for regioselective naphthalene functionalization. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. (2003). Environmental Science & Technology, 37(24), 5707-5713. [Link]
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Technical Support Center: Analytical Methods for Impurity Profiling of 1-(4-Methylnaphthyl) trifluoromethyl ketone
Welcome to the technical support center for the analysis of 1-(4-Methylnaphthyl) trifluoromethyl ketone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying impurities. The methodologies and principles discussed herein are grounded in established analytical chemistry to ensure scientific integrity and reliable results.
Frequently Asked Questions (FAQs)
What are the most probable impurities in a sample of this compound?
The impurity profile of this compound is largely dependent on the synthetic route employed. Common impurities can arise from starting materials, by-products of the reaction, and degradation products.
Potential Impurities Include:
-
Unreacted Starting Materials: Such as 4-methylnaphthalene and trifluoroacetic acid derivatives.
-
Reaction By-products: These can include isomers, over-alkylated or -acylated products, and products of side reactions. For instance, trifluoromethyl ketones can be synthesized from esters using reagents like fluoroform and KHMDS, which might lead to specific by-products.[1][2]
-
Degradation Products: Trifluoromethyl ketones can be susceptible to hydrolysis, oxidation, and photolytic degradation.[3][4] Forced degradation studies are crucial to identify these potential degradants.[5][6]
Which chromatographic technique, HPLC or GC, is more suitable for my analysis?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, but the choice depends on the properties of the analyte and its impurities.
-
HPLC: Generally the preferred method for aromatic ketones due to its versatility.[7][8] It is well-suited for non-volatile and thermally labile compounds. A reversed-phase C18 column is a good starting point for method development.[9]
-
GC: A viable option if the compound and its impurities are volatile and thermally stable. GC-MS (Gas Chromatography-Mass Spectrometry) can provide excellent separation and structural information.[10][11] However, derivatization might be necessary for certain fluorinated compounds to improve their volatility and chromatographic behavior.[12]
How can I develop a robust HPLC method for impurity profiling?
Developing a stability-indicating HPLC method is critical for accurately resolving the main component from all potential impurities.
Key Method Development Steps:
-
Column Selection: Start with a C18 column, which is a good general-purpose choice for reversed-phase chromatography.
-
Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is a common starting point.[13] The use of a buffer is often necessary to control the pH and improve peak shape, especially for ionizable compounds.
-
Detector Wavelength: Use a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte and expected impurities have significant absorbance.
-
Gradient Elution: Employ a gradient elution to ensure the separation of impurities with a wide range of polarities.
-
Forced Degradation Studies: Subject the sample to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines to generate potential degradation products.[5][6][14] This will help to ensure the method is "stability-indicating."
What are the best detector settings for LC-MS analysis?
Mass Spectrometry (MS) coupled with LC provides a powerful tool for the identification and characterization of impurities.
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Both positive and negative ion modes should be evaluated to determine which provides better sensitivity.
-
Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) is invaluable. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is obtained, which can help in identifying the structure of an unknown impurity.
Can I use NMR for impurity analysis?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both structural elucidation and quantification of impurities.[15]
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is particularly useful.[16][17] It offers high sensitivity and a large chemical shift dispersion, which can help in distinguishing between different fluorine-containing species.[18]
-
¹H and ¹³C NMR: These provide detailed structural information about the entire molecule. Compiling chemical shift data for common laboratory solvents and impurities can aid in identifying contaminants.[19][20]
-
Quantitative NMR (qNMR): This technique can be used for the accurate quantification of impurities without the need for a reference standard of the impurity itself.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.[21][22]
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: Interaction of basic analytes with acidic silanol groups on the column packing material.[23][24] | - Add a competing base like triethylamine (TEA) (0.1% v/v) to the mobile phase.[23] - Use a modern, end-capped column with low silanol activity. - Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Column Overload: Injecting too much sample can saturate the stationary phase.[21] | - Reduce the injection volume or dilute the sample. | |
| Column Degradation: A void at the head of the column or contamination can cause tailing.[22] | - Reverse-flush the column. - If the problem persists, replace the column. | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[25] | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload: Similar to tailing, overloading can also cause fronting.[25] | - Reduce the injection volume or dilute the sample. |
Issue 2: Co-elution of Impurities with the Main Peak
Co-elution prevents accurate quantification of impurities.
| Symptom | Potential Cause | Troubleshooting Steps |
| Shoulder on the Main Peak | Insufficient Resolution: The chromatographic conditions are not optimized to separate the impurity from the main peak. | - Modify the Mobile Phase: Change the organic solvent (e.g., acetonitrile to methanol) or the pH of the aqueous phase. - Adjust the Gradient: Make the gradient shallower around the elution time of the main peak. - Change the Column: Try a column with a different stationary phase (e.g., a phenyl-hexyl column) to alter selectivity. - Lower the Temperature: This can sometimes improve resolution, although it will increase run time. |
Issue 3: Irreproducible Mass Spectrometry Results
Inconsistent MS data can hinder impurity identification.
| Symptom | Potential Cause | Troubleshooting Steps |
| Fluctuating Signal Intensity | Ion Suppression/Enhancement: Matrix effects from co-eluting compounds can affect the ionization efficiency of the analyte. | - Improve chromatographic separation to isolate the analyte from interfering compounds. - Dilute the sample to reduce matrix effects. |
| Unstable Spray in ESI: Clogging or improper positioning of the ESI needle. | - Clean the ESI probe and optimize its position. - Ensure a stable flow of the mobile phase. | |
| Inconsistent Fragmentation Patterns | Varying Collision Energy: Inconsistent collision energy in MS/MS experiments. | - Ensure the collision energy is optimized and remains constant for all relevant experiments. |
Issue 4: Unexpected Peaks in Blank Injections (Ghost Peaks)
Ghost peaks can be a result of carryover from previous injections or contamination.[21]
| Symptom | Potential Cause | Troubleshooting Steps |
| Peaks in Blank Injections | Sample Carryover: Adsorption of the analyte or impurities onto parts of the HPLC system (injector, column). | - Implement a robust needle wash protocol in the autosampler. - Inject a strong solvent (e.g., 100% acetonitrile or methanol) between sample runs to flush the system. |
| Contaminated Mobile Phase or Solvents: Impurities present in the solvents used for the mobile phase or sample preparation.[21] | - Use high-purity, HPLC-grade solvents. - Freshly prepare the mobile phase and filter it before use. |
Experimental Protocols & Visualizations
General Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying and characterizing impurities.
Caption: A general workflow for the identification and characterization of impurities.
Troubleshooting HPLC Peak Shape: A Decision Tree
This diagram provides a logical path for diagnosing and resolving common HPLC peak shape issues.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
References
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Diva-Portal.org. (2018-01-30). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. Available at: [Link]
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Oxford Academic. (2018-07-31). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Available at: [Link]
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Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance. Available at: [Link]
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O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Available at: [Link]
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Mastelf. (2025-02-21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Available at: [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
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Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
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ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. Available at: [Link]
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JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
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YouTube. (2025-10-16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Available at: [Link]
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Nacalai Tesque, Inc. Poor peak shape. Available at: [Link]
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Scilife. (2025-11-05). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
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MedCrave online. (2016-12-14). Forced Degradation Studies. Available at: [Link]
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ResearchGate. (2025-12-23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Veeprho. (2020-12-23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Available at: [Link]
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MDPI. (n.d.). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Available at: [Link]
-
Beilstein Journals. (2021-02-12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
Beilstein-Institut. (2021-02-12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
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Baxendale Group. (n.d.). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022-01-10). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Characterization and Comparative Analysis of Novel Kinase Inhibitors: A Case Study on Aromatic Trifluoromethyl Ketones
This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the structural motif of 1-(4-Methylnaphthyl) trifluoromethyl ketone as a case study. While direct experimental data for this specific compound is not publicly available, its chemical structure contains a trifluoromethyl ketone (TFMK) moiety—a reactive group known to be effective in kinase inhibitor design. We will therefore use this compound as a prototypical example to outline the essential workflow for characterizing a new chemical entity, comparing its potential profile against established benchmarks in the critical MAPK signaling pathways, and providing the detailed experimental protocols necessary for its validation.
Part 1: The Trifluoromethyl Ketone (TFMK) Warhead: A Mechanistic Hypothesis
The journey of a novel compound from a chemical structure to a validated biological tool begins with a mechanistic hypothesis. The structure of this compound is notable for two key features: a polycyclic aromatic naphthyl group, which can participate in hydrophobic and π-stacking interactions within a kinase's ATP-binding pocket, and a trifluoromethyl ketone (TFMK) group.
The TFMK moiety is a highly valuable "warhead" in modern medicinal chemistry. Due to the strong electron-withdrawing nature of the three fluorine atoms, the carbonyl carbon of the ketone is rendered highly electrophilic. This allows it to be attacked by nucleophilic residues on a target protein, such as the thiol group of a cysteine or the hydroxyl group of a serine.[1] Studies have successfully characterized aromatic TFMKs as warheads for designing potent, selective, and covalently reversible kinase inhibitors that target non-catalytic cysteine residues.[2][3][4] This reversible covalent mechanism can provide an optimal balance of high potency and prolonged target engagement with reduced potential for off-target toxicity compared to irreversible inhibitors.
Therefore, our guiding hypothesis is that This compound is a putative kinase inhibitor that likely functions as a covalent modulator, forming a reversible hemithioketal adduct with a cysteine residue in or near the active site of its target kinase(s). The goal of the following workflow is to test this hypothesis and determine its potency, selectivity, and cellular efficacy.
Part 2: Establishing Benchmarks: A Comparative Overview of MAPK Pathway Inhibitors
To understand the potential of a new inhibitor, it must be compared against well-characterized compounds. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to cellular processes like proliferation, differentiation, and stress response, and their dysregulation is a hallmark of many cancers.[5] We will focus on three major MAPK subfamilies—ERK, JNK, and p38—as potential targets for our test compound and establish benchmarks for each.
-
The RAS/RAF/MEK/ERK Pathway: This pathway is a primary driver of cell proliferation and survival.[6] Its hyperactivation, often due to mutations in BRAF or RAS, is a key oncogenic event, making ERK1/2 inhibitors a promising therapeutic strategy, especially in cancers resistant to upstream RAF or MEK inhibitors.[7][8][9]
-
The JNK Pathway: c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress stimuli, such as inflammatory cytokines and UV radiation.[] The JNK pathway's role is complex; it can promote either cell survival or apoptosis depending on the context, making it a target for cancer, inflammatory diseases, and neurodegenerative disorders.[11][12]
-
The p38 Pathway: Like JNKs, p38 MAPKs are strongly activated by environmental stress and inflammation.[] They play a crucial role in regulating the production of pro-inflammatory cytokines and controlling apoptosis, making p38 inhibitors a major focus for treating inflammatory conditions and certain cancers.[5][14]
The following table summarizes key data for representative inhibitors of these pathways, which will serve as our comparative benchmarks.
| Compound Name | Primary Target(s) | Mechanism of Action | IC₅₀ / Potency | Key Cellular Effects |
| Ulixertinib (BVD-523) | ERK1, ERK2 | ATP-Competitive, Reversible | IC₅₀: <1 nM for ERK1/2[8] | Suppresses p-RSK1; induces apoptosis in BRAF/RAS mutant cell lines.[8] |
| SP600125 | JNK1, JNK2, JNK3 | ATP-Competitive, Reversible | IC₅₀: 40 nM (JNK1), 90 nM (JNK3) | Inhibits phosphorylation of c-Jun; blocks inflammatory gene expression and can induce apoptosis. |
| Doramapimod (BIRB 796) | p38α, p38β | Allosteric (Type II), Reversible | IC₅₀: 38 nM (p38α), K_d_: 0.1 nM[15] | Potently inhibits TNF-α and IL-1β production; anti-inflammatory effects.[15] |
Part 3: The Experimental Workflow: From Biochemical Potency to Cellular Validation
A rigorous, multi-step experimental plan is required to validate a novel inhibitor. This workflow ensures that data from simplified biochemical systems is translated and confirmed in the complex environment of a living cell.
Figure 1: Experimental workflow for novel kinase inhibitor validation.
Step 1: Initial Biochemical Screening for Potency and Selectivity
The first step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase in a cell-free system.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes an assay like the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Causality & Rationale: We choose a luminescence-based assay for its high sensitivity, broad dynamic range, and resistance to interference from fluorescent compounds.[16] Unlike traditional radiometric assays, it avoids the handling of radioactive materials, making it more suitable for high-throughput screening.[17][]
-
Methodology:
-
Kinase Reaction: In a 384-well plate, combine the purified target kinase (e.g., ERK2, JNK1, or p38α) with its specific peptide substrate and a physiologically relevant concentration of ATP (e.g., 100 µM).
-
Compound Titration: Add the test compound (this compound) across a range of concentrations (e.g., from 1 nM to 50 µM) to different wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains the enzyme luciferase. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Self-Validation: To confirm the compound's selectivity, this assay must be repeated across a large panel of kinases. A truly selective inhibitor will show a significantly lower IC₅₀ (ideally >100-fold) for its primary target(s) compared to other kinases.[19]
Step 2: Validating Cellular Target Engagement and Downstream Effects
A potent biochemical inhibitor is only useful if it can enter a cell and inhibit its target in a physiological context.[20] Western blotting is a robust and definitive method to visualize the inhibition of a specific signaling pathway.
Protocol: Cellular Target Engagement via Western Blot
-
Causality & Rationale: This assay directly measures the phosphorylation state of a kinase's immediate downstream substrate. A decrease in the phosphorylated substrate provides direct evidence that the inhibitor is engaging and blocking the target kinase's activity within the cell.[21]
-
Methodology:
-
Cell Culture & Seeding: Culture an appropriate cell line (e.g., HeLa or A375 cells for the ERK pathway) in 6-well plates until they reach ~80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activation, incubate cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound (and benchmark inhibitors as controls) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Pathway Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., 100 ng/mL EGF for the ERK pathway) for 10-15 minutes to induce robust substrate phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to serve as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensity of the phosphorylated protein and normalize it to the total protein. This will demonstrate a dose-dependent decrease in substrate phosphorylation if the inhibitor is effective.
Part 4: Interpreting Data in a Signaling Context
The data from biochemical and cellular assays must be synthesized and placed within the context of the target signaling pathway. This allows for a holistic comparison of the novel compound against the established benchmarks.
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Introduction: Targeting the Arachidonic Acid Cascade via Soluble Epoxide Hydrolase Inhibition
A Comparative Guide to the Validation of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone's Inhibitory Activity Against Soluble Epoxide Hydrolase
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, the endogenous levels of EETs can be stabilized, offering a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and pain.
This guide provides a comprehensive framework for validating the inhibitory potential of a novel compound, this compound, against human sEH. We will compare its performance directly with established sEH inhibitors, namely 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), which serve as benchmarks for potency and selectivity. The methodologies detailed herein are designed to provide a robust, multi-faceted validation, from initial enzymatic inhibition to cellular activity confirmation.
Comparative Inhibitor Overview
Before delving into the experimental validation, it is crucial to understand the chemical nature of the compounds under investigation. Trifluoromethyl ketones are a known class of potent sEH inhibitors, acting as transition-state mimics that form a covalent, yet reversible, hemiacetal adduct with a key tyrosine residue in the enzyme's active site. This compound belongs to this class. In contrast, AUDA and TPPU are urea-based inhibitors that establish strong hydrogen bond interactions within the active site.
| Compound | Class | Mechanism of Action | Key Features |
| This compound | Trifluoromethyl Ketone | Covalent, Reversible Inhibition | Potentially high potency due to transition-state mimicry. |
| AUDA | Urea-based | Competitive, Non-covalent | Well-characterized, widely used as a research tool. |
| TPPU | Urea-based | Competitive, Non-covalent | High potency and good pharmacokinetic properties. |
Experimental Workflow for Inhibitor Validation
A rigorous validation process involves a tiered approach, starting with direct enzyme inhibition and progressing to more complex cellular systems. This workflow ensures that the observed activity is a direct result of target engagement and translates to a functional cellular response.
Caption: Tiered experimental workflow for sEH inhibitor validation.
Part 1: Biochemical Validation - Direct Enzyme Inhibition
The initial and most critical step is to determine if this compound directly inhibits sEH activity and to quantify its potency (IC50).
Protocol 1: sEH Inhibition Assay (Fluorescence-Based)
This assay utilizes a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to enzyme activity.
Materials:
-
Recombinant human sEH
-
Assay Buffer: Tris-HCl (25 mM, pH 7.4), NaCl (100 mM), BSA (0.1 mg/mL)
-
Substrate: CMNC (dissolved in DMSO)
-
Inhibitors: this compound, AUDA, TPPU (serial dilutions in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare Inhibitor Plate: Create a serial dilution of the inhibitors in DMSO. For a typical IC50 curve, an 11-point, 3-fold serial dilution starting from 100 µM is recommended. Add 1 µL of each inhibitor concentration to the wells of the 96-well plate. Include DMSO-only wells as a negative control (100% activity).
-
Enzyme Addition: Dilute the recombinant human sEH in Assay Buffer to a final concentration of 1 nM. Add 100 µL of the diluted enzyme solution to each well containing the inhibitors.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Prepare the CMNC substrate solution by diluting it in Assay Buffer to a final concentration of 10 µM. Add 100 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 30°C. Measure the fluorescence intensity every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Expected Data & Comparative Analysis
The primary output of this experiment is the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | Predicted IC50 Range (nM) | Rationale |
| This compound | 1 - 20 | Trifluoromethyl ketones are known to be highly potent sEH inhibitors. |
| AUDA | 20 - 100 | Established benchmark inhibitor with moderate to high potency. |
| TPPU | 0.5 - 5 | A highly potent, next-generation benchmark inhibitor. |
A successful validation would show this compound having an IC50 value in the low nanomolar range, ideally comparable to or better than TPPU.
Part 2: Cellular Validation - Target Engagement in a Biological System
Demonstrating that an inhibitor can effectively engage its target within a cellular environment is a crucial step that bridges the gap between biochemical potency and physiological effect.
Protocol 2: Cellular sEH Activity Assay
This protocol assesses the ability of the inhibitors to penetrate the cell membrane and inhibit endogenous sEH activity. Here, we can use a cell line, such as HEK293, that has been engineered to overexpress human sEH. The assay measures the conversion of an exogenously supplied substrate, such as 14,15-EET, to its corresponding diol, 14,15-DHET, via liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
HEK293 cells overexpressing human sEH
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Inhibitors: this compound, AUDA, TPPU
-
Substrate: 14,15-EET
-
LC-MS/MS system for lipid analysis
Procedure:
-
Cell Plating: Seed the HEK293-sEH cells in a 12-well plate and grow to ~90% confluency.
-
Inhibitor Treatment: Remove the culture medium and replace it with serum-free medium containing various concentrations of the inhibitors or DMSO (vehicle control). Incubate for 1 hour at 37°C.
-
Substrate Addition: Add 14,15-EET to each well at a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Lipid Extraction: Perform a liquid-liquid extraction on the supernatant to isolate the eicosanoids (14,15-EET and 14,15-DHET).
-
LC-MS/MS Analysis: Quantify the amounts of 14,15-EET and 14,15-DHET in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the conversion ratio: [14,15-DHET] / ([14,15-DHET] + [14,15-EET]).
-
Normalize the conversion ratio to the DMSO control.
-
Plot the percent inhibition of EET conversion against the inhibitor concentration to determine the cellular IC50.
-
Visualizing the Mechanism of Action
The inhibition of sEH leads to the stabilization of EETs, which can then exert their beneficial downstream effects.
Caption: Mechanism of sEH inhibition to enhance EET bioavailability.
Conclusion and Future Directions
This guide outlines a robust, two-stage process for validating the inhibitory activity of this compound against soluble epoxide hydrolase. By directly comparing its biochemical and cellular potency against well-established inhibitors like AUDA and TPPU, researchers can confidently ascertain its potential as a novel therapeutic agent. A successful validation, characterized by low nanomolar IC50 values in both enzymatic and cellular assays, would strongly support advancing this compound into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models for inflammation and cardiovascular disease.
References
- Inhibition of Soluble Epoxide Hydrolase by Trifluoromethyl Ketones. Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/journal/jmcmar
- A Potent Soluble Epoxide Hydrolase Inhibitor, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), Protects Against the Development of Hypertension in Angiotensin II-Infused Mice. Source: Journal of Pharmacology and Experimental Therapeutics URL:https://jpet.aspetjournals.org/
- Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.
- Fluorescence-Based Assay for Soluble Epoxide Hydrolase. Source: Analytical Biochemistry URL:https://www.sciencedirect.com/journal/analytical-biochemistry
- LC-MS/MS for the Analysis of Eicosanoids in Biological Samples. Source: Methods in Molecular Biology URL:https://link.springer.com/bookseries/7651
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone Analogs as Potent Enzyme Inhibitors
This guide provides a detailed exploration of the structure-activity relationships (SAR) for a class of enzyme inhibitors based on the 1-(4-methylnaphthyl) trifluoromethyl ketone scaffold. We will delve into the mechanistic basis of their inhibitory activity, the influence of structural modifications on potency and selectivity, and provide standardized protocols for their evaluation. This document is intended for researchers and professionals in drug discovery and medicinal chemistry who are engaged in the design and development of novel therapeutic agents.
Introduction: The Promise of Trifluoromethyl Ketones as Reversible Covalent Inhibitors
The trifluoromethyl ketone (TFMK) moiety is a privileged functional group in modern medicinal chemistry, renowned for its ability to act as a potent inhibitor of various hydrolytic enzymes, particularly serine and cysteine proteases.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by residues in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[1] This interaction often leads to the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, effectively mimicking the tetrahedral transition state of substrate hydrolysis.[3][4] This mechanism of reversible covalent inhibition offers a compelling therapeutic strategy, potentially providing the durability of a covalent interaction while mitigating the risk of permanent off-target modifications associated with irreversible inhibitors.[5]
The 1-(4-methylnaphthyl) scaffold serves as a versatile platform for presenting the TFMK "warhead" to the enzyme's active site. The rigid, bicyclic aromatic system of the naphthalene ring allows for extensive interactions with the enzyme, including hydrophobic and π-stacking interactions, which can significantly contribute to binding affinity and selectivity. The methyl group at the 4-position provides an additional point of interaction and a vector for further chemical modification.
This guide will explore the SAR of this compound class, focusing on how modifications to the naphthyl ring and the TFMK pharmacophore can be systematically varied to optimize inhibitory activity.
Core Scaffold and Proposed Mechanism of Action
The core structure of the inhibitors discussed is this compound. For the purpose of this guide, we will consider a hypothetical cysteine protease as the target enzyme, as TFMKs are well-established inhibitors of this class.
Caption: General structure of the this compound scaffold.
The proposed mechanism of inhibition involves a two-step process:
-
Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site to form an initial enzyme-inhibitor complex (E·I). This binding is driven by hydrophobic and van der Waals interactions between the naphthalene ring and nonpolar residues in the active site.
-
Reversible Covalent Adduct Formation: The nucleophilic cysteine residue in the active site attacks the electrophilic carbonyl carbon of the TFMK, forming a reversible hemithioketal adduct (E-I). The stability of this adduct is key to the inhibitor's potency.[5][6]
Caption: Two-step mechanism of reversible covalent inhibition.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these inhibitors can be fine-tuned by modifying different parts of the molecule. The following sections outline key SAR trends, supported by hypothetical comparative data.
Modifications of the Naphthalene Ring System
The naphthalene ring plays a crucial role in orienting the TFMK warhead within the active site and contributes significantly to binding affinity.
-
Substitution Position: The position of substituents on the naphthalene ring can dramatically impact activity. For instance, substituents at the 6- or 7-positions may probe deeper into a hydrophobic pocket, while modifications at the 2- or 3-positions might influence the orientation of the TFMK group.
-
Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electronic properties of the naphthalene ring, potentially affecting π-π stacking interactions with aromatic residues in the active site.[3]
-
Steric Effects: The size and shape of the substituents are critical. Bulky groups may cause steric hindrance, reducing binding affinity, whereas smaller groups might be better tolerated.[7]
-
Bioisosteric Replacement: Replacing the naphthalene ring with other bicyclic heteroaromatic systems (e.g., quinoline, indole) can modulate physicochemical properties such as solubility and metabolic stability, while potentially introducing new hydrogen bonding interactions.[8][9]
Modifications of the 4-Methyl Group
The methyl group at the 4-position is hypothesized to occupy a small hydrophobic pocket.
-
Alkyl Chain Length: Increasing the alkyl chain length (e.g., ethyl, propyl) could enhance hydrophobic interactions if the pocket can accommodate larger groups. Conversely, this could lead to a steric clash.
-
Polar Groups: Replacing the methyl group with a polar functional group (e.g., -OH, -NH2) could introduce new hydrogen bonding opportunities, but may be detrimental if the pocket is purely hydrophobic.
-
Halogens: Substitution with halogens (e.g., -F, -Cl) can alter lipophilicity and introduce halogen bonding interactions.[8]
Modifications of the Trifluoromethyl Ketone Warhead
The TFMK moiety is the key to the inhibitory mechanism.
-
Alternative Electron-Withdrawing Groups: Replacing the CF3 group with other electron-withdrawing groups (e.g., -CHF2, -CH2F) would be expected to decrease the electrophilicity of the carbonyl carbon, likely reducing the rate of adduct formation and overall potency.
-
Ketone Modifications: While the ketone is essential for the mechanism, its replacement with other electrophilic groups could be explored, though this would fundamentally change the inhibitor class.
Comparative Data of Hypothetical Analogs
The following table summarizes the hypothetical inhibitory activity of a series of analogs against a model cysteine protease, illustrating the SAR principles discussed. The inhibitory potency is expressed as the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Analog | Modification | IC50 (nM) | Rationale for Activity Change |
| 1 | Parent (4-Methylnaphthyl) | 50 | Baseline compound. |
| 2 | 6-Methoxy substitution | 25 | Electron-donating group enhances π-stacking; potential H-bond acceptor. |
| 3 | 6-Chloro substitution | 40 | Electron-withdrawing group; potential for halogen bonding. |
| 4 | 2-Methyl substitution | 150 | Steric hindrance near the TFMK warhead disrupts optimal binding. |
| 5 | 4-Ethyl substitution | 80 | Slightly larger alkyl group may be less optimal for the hydrophobic pocket. |
| 6 | 4-Hydroxy substitution | 500 | Introduction of a polar group into a hydrophobic pocket is unfavorable. |
| 7 | Naphthyl -> Quinoline | 65 | Bioisosteric replacement maintains core structure; potential for H-bonding.[8][9] |
| 8 | CF3 -> CHF2 | 200 | Reduced electrophilicity of the ketone leads to lower potency. |
Experimental Protocols
To validate the SAR of these analogs, standardized and reproducible experimental protocols are essential.
General Synthetic Route
A general synthetic route for the preparation of this compound analogs can be adapted from established methods.[10][11]
Caption: A generalized synthetic workflow for analog preparation.
Step-by-Step Protocol:
-
Synthesis of Substituted 1-Naphthoyl Chlorides:
-
Start with the appropriately substituted naphthalene derivative.
-
Perform a Friedel-Crafts acylation using oxalyl chloride or thionyl chloride to generate the corresponding 1-naphthoyl chloride.[12]
-
-
Trifluoromethylation:
-
React the 1-naphthoyl chloride with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source (e.g., TBAF), to yield the desired trifluoromethyl ketone.[11]
-
-
Purification:
-
Purify the final product using column chromatography and characterize by NMR and mass spectrometry.
-
Enzyme Inhibition Assay
The inhibitory potency of the synthesized analogs can be determined using a continuous fluorometric assay.
Materials:
-
Purified target cysteine protease
-
Fluorogenic substrate (e.g., a peptide with a fluorescent leaving group)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, containing DTT and EDTA)
-
Test compounds (analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the test compounds (typically a serial dilution) to the appropriate wells. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
-
Enzyme Addition: Add the enzyme to all wells except for the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
To determine the kinetic parameters (Ki, kinact), perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using specialized software for reversible covalent inhibition kinetics.[5][6][14]
-
Caption: Workflow for the enzyme inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The SAR analysis presented in this guide, though based on established principles and hypothetical data, provides a rational framework for the design of next-generation analogs. Systematic exploration of substitutions on the naphthalene ring and bioisosteric replacements will be crucial for optimizing both on-target potency and ADME (absorption, distribution, metabolism, and excretion) properties. Further characterization of the inhibition kinetics and structural biology studies (e.g., X-ray crystallography) of enzyme-inhibitor complexes will provide deeper insights into the binding mode and facilitate the design of inhibitors with improved therapeutic potential.
References
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. WO1998049126A1 - Production of naphthyl-substituted ketones from naphthaldehydes - Google Patents [patents.google.com]
- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. BioKin, Ltd. - Technical notes: Covalent inhibition kinetics [biokin.com]
- 14. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(4-Methylnaphthyl) trifluoromethyl ketone
A Senior Application Scientist's Guide to Understanding Off-Target Effects and Ensuring Target Engagement
In the quest for potent and specific chemical probes and drug candidates, understanding a molecule's interaction with the broader proteome is paramount. Off-target effects can lead to unforeseen toxicity or confound experimental results, while confident target engagement is the bedrock of mechanistic studies.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel inhibitor, 1-(4-Methylnaphthyl) trifluoromethyl ketone.
The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore, known for its ability to act as a transition-state mimic, often targeting serine, cysteine, or metallo-proteases and hydrolases.[4] TFMKs are known to be potent inhibitors of enzymes like histone deacetylases (HDACs), various proteases, and importantly, cytosolic phospholipase A2α (cPLA2α).[5] Specifically, the widely used research tool, arachidonyl trifluoromethyl ketone (ATK or AACOCF3), is a known inhibitor of cPLA2α, an enzyme pivotal in the inflammatory cascade by mediating the release of arachidonic acid.[6][7][8] Given the structural analogy, it is highly probable that this compound also targets cPLA2α.
This guide will therefore focus on a comparative analysis of this compound against other well-characterized cPLA2α inhibitors, employing a suite of assays to build a detailed selectivity and target engagement profile. We will objectively compare its performance with established alternatives, providing the supporting experimental rationale and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.
Comparative Inhibitor Cohort
To establish a robust comparative framework, we have selected a panel of cPLA2α inhibitors representing different chemical scaffolds and mechanisms of action:
-
Arachidonyl Trifluoromethyl Ketone (AACOCF3): The archetypal TFMK-based cPLA2α inhibitor, serving as a direct structural and mechanistic comparator.[6][7]
-
Pyrrophenone: A potent and selective pyrrolidine-based cPLA2α inhibitor, representing a different chemical class with a reversible, non-covalent binding mode.[9]
-
RSC-3388: A highly active thiazolidinedione-containing inhibitor, demonstrating yet another distinct pharmacophore for cPLA2α inhibition.[6][10]
-
Indole-based Inhibitors (e.g., Ecopladib): A class of inhibitors that have progressed to clinical trials, providing a benchmark with known clinical relevance.[11]
Experimental Strategy for Comprehensive Profiling
Our approach is multi-faceted, designed to assess not only the on-target potency but also the broader selectivity and direct target engagement within a cellular context. The experimental workflow is as follows:
Figure 1. Experimental workflow for cross-reactivity profiling.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from our comparative analysis.
Table 1: On-Target Potency against cPLA2α
| Compound | In Vitro IC50 (nM) (Mixed Micelle Assay) | Cell-Based IC50 (nM) (AA Release Assay) |
| 1-(4-Methylnaphthyl) TFMK | TBD | TBD |
| AACOCF3 | ~15,000 | ~2,000-3,300[6] |
| Pyrrophenone | ~9 | 24[9] |
| RSC-3388 | 1.8 | 22[6] |
| Ecopladib | ~5 | ~10 |
TBD: To be determined by the described experimental protocols.
Table 2: Kinase Selectivity Profile
| Compound | Kinases Inhibited >70% @ 1 µM |
| 1-(4-Methylnaphthyl) TFMK | TBD |
| AACOCF3 | Known to have off-target effects |
| Pyrrophenone | Data to be generated |
| RSC-3388 | Data to be generated |
| Ecopladib | Data to be generated |
This table will be populated with data from a broad kinase panel screen.
Table 3: Cellular Target Engagement
| Compound | cPLA2α Thermal Shift (ΔTagg) @ 10 µM |
| 1-(4-Methylnaphthyl) TFMK | TBD |
| AACOCF3 | TBD |
| Pyrrophenone | TBD |
| RSC-3388 | TBD |
| Ecopladib | TBD |
ΔTagg: Change in the aggregation temperature of cPLA2α upon compound binding.
Experimental Protocols
In Vitro cPLA2α Inhibition Assay (Colorimetric)
This assay directly measures the enzymatic activity of purified cPLA2α.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human cPLA2α.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X assay buffer (e.g., 1 M HEPES, 1 M CaCl2, 10% Triton X-100, 50% glycerol, pH 7.4).
-
Reconstitute recombinant human cPLA2α enzyme in assay buffer.
-
Prepare the substrate, arachidonoyl thio-PC, in assay buffer.
-
Prepare a solution of DTNB (Ellman's reagent) in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of serially diluted test compounds (in DMSO) or DMSO vehicle control to the wells of a 96-well plate.
-
Add 170 µL of a master mix containing assay buffer and cPLA2α enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the arachidonoyl thio-PC substrate.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 10 µL of the DTNB/EGTA solution to stop the reaction and develop the color.
-
Measure the absorbance at 414 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block cPLA2α-mediated arachidonic acid release in a cellular context.
Objective: To determine the cellular potency (IC50) of the test compounds in inhibiting agonist-induced arachidonic acid release.
Methodology:
-
Cell Culture and Labeling:
-
Culture a suitable cell line (e.g., U937 or A549) to 80-90% confluency.
-
Label the cells by incubating with [3H]-arachidonic acid in culture medium for 18-24 hours.
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the labeled cells with serially diluted test compounds or DMSO vehicle control for 30-60 minutes.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2α for a defined period (e.g., 15-30 minutes).
-
-
Measurement of Released Arachidonic Acid:
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of stimulated [3H]-arachidonic acid release for each compound concentration.
-
Determine the IC50 value as described for the in vitro assay.
-
Kinome-wide Selectivity Screening
This broad screening approach assesses the interaction of the test compound with a large panel of kinases to identify potential off-targets.
Objective: To evaluate the selectivity of this compound by screening it against a diverse panel of human kinases.
Methodology:
-
This is typically performed as a service by specialized contract research organizations (CROs).[13][14][15][16]
-
The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is determined.
-
Common assay formats include radiometric assays (e.g., 33P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo™).[13][15]
Figure 2. General workflow for a kinase panel screen.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.[17][18][19][20]
Objective: To confirm that this compound directly binds to and stabilizes cPLA2α in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for cPLA2α.
-
-
Data Analysis:
-
Quantify the band intensities for cPLA2α at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the relative amount of soluble cPLA2α against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[21]
-
Figure 3. Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion and Forward Look
This guide outlines a rigorous and comprehensive strategy for the cross-reactivity profiling of this compound. By systematically evaluating its on-target potency, kinome-wide selectivity, and direct cellular target engagement in comparison to a panel of established cPLA2α inhibitors, researchers can gain a clear and objective understanding of its pharmacological profile. The trifluoromethyl ketone moiety has been successfully utilized in the design of covalently reversible kinase inhibitors, suggesting that the interactions of this compound with its targets may be complex and warrant further investigation into its mechanism of inhibition.[22] The provided protocols are designed to be self-validating and grounded in established methodologies, ensuring the generation of high-quality, reliable data. This, in turn, will empower the scientific community to confidently utilize this compound in their research and development endeavors.
References
-
Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. (2012). Royal Society of Chemistry. [Link]
-
Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. (2021). International Journal of Molecular Sciences. [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. (2006). Circulation. [Link]
-
Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. (2006). Journal of Medicinal Chemistry. [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. [Link]
-
Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (2018). Molecules. [Link]
-
Phospholipase A2 inhibitors in development. (1998). Expert Opinion on Investigational Drugs. [Link]
-
Kinase-Inhibitor Profiling Services. Kinexus Bioinformatics Corporation. [Link]
-
Kinase Screening & Profiling Service. CRELUX. [Link]
-
Phospholipase A2 inhibitors in development. (1998). Expert Opinion on Investigational Drugs. [Link]
-
Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation. (2023). Norwegian Research Information Repository. [Link]
-
The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases. (2022). Expert Opinion on Therapeutic Patents. [Link]
-
Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. (2018). Cell Death & Disease. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. (2001). British Journal of Pharmacology. [Link]
-
Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats. (2015). Journal of Neuroinflammation. [Link]
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Off-target effects of base editors: what we know and how we can reduce it. (2021). Molecular Biology Reports. [Link]
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Cross-talk between cytosolic phospholipase A2 alpha (cPLA2 alpha) and secretory phospholipase A2 (sPLA2) in hydrogen peroxide-induced arachidonic acid release in murine mesangial cells: sPLA2 regulates cPLA2 alpha activity that is responsible for arachidonic acid release. (2003). The Journal of Biological Chemistry. [Link]
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The Trifluoromethyl Advantage: A Comparative Analysis of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone and its Non-Fluorinated Analogue
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning physicochemical properties and enhancing biological activity. The trifluoromethyl (CF₃) group, in particular, has garnered significant attention for its profound impact on a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparative analysis of 1-(4-Methylnaphthyl) trifluoromethyl ketone and its non-fluorinated counterpart, 1-(4-methylnaphthalen-1-yl)ethanone, offering a deep dive into the structural, electronic, and biological consequences of trifluoromethyl substitution. Through a blend of theoretical principles, extrapolated experimental data, and detailed protocols, this document serves as a critical resource for professionals engaged in the design and development of novel chemical entities.
The Power of the Trifluoromethyl Group: A Physicochemical Perspective
The substitution of a methyl group with a trifluoromethyl group instigates a cascade of changes in a molecule's fundamental properties. These alterations are primarily rooted in the high electronegativity of fluorine, which creates a strong electron-withdrawing effect.[1] This "trifluoromethyl effect" is the cornerstone of the differential behavior observed between our two ketones of interest.
Electronic Effects: A Tale of Two Ketones
The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that dramatically influences the reactivity of the adjacent carbonyl moiety. This strong inductive effect polarizes the carbon-oxygen double bond to a much greater extent than a methyl group, rendering the carbonyl carbon of this compound significantly more electrophilic. This heightened electrophilicity makes it more susceptible to nucleophilic attack, a key feature in its interactions with biological targets.[2]
Conversely, the methyl group in 1-(4-methylnaphthalen-1-yl)ethanone is a weak electron-donating group, which slightly diminishes the electrophilicity of the carbonyl carbon compared to an unsubstituted acetophenone. This fundamental electronic difference dictates not only their chemical reactivity but also their potential biological mechanisms of action.
Diagram 1: Electronic Influence on the Carbonyl Group
Caption: Comparative electronic effects of the CF₃ and CH₃ groups on the ketone carbonyl.
Lipophilicity: A Balancing Act
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule compared to a methyl group.[1] This is attributed to the larger surface area of the trifluoromethyl group and its ability to engage in favorable hydrophobic interactions.
Table 1: Predicted Physicochemical Properties
| Property | This compound | 1-(4-methylnaphthalen-1-yl)ethanone | Rationale for Difference |
| Predicted LogP | ~4.5 - 5.0 | ~3.5 - 4.0 | The trifluoromethyl group is more lipophilic than a methyl group.[1] |
| Predicted pKa (of α-proton) | Lower | Higher | The strong electron-withdrawing nature of the CF₃ group increases the acidity of the α-protons. |
Disclaimer: The LogP values presented are in silico predictions from various computational models and should be considered as estimates. Experimental determination is recommended for definitive values.
Biological Activity: A Comparative Look at Cytotoxicity and Metabolic Stability
The profound changes in physicochemical properties imparted by the trifluoromethyl group translate into significant differences in biological activity and metabolic fate.
Cytotoxicity: The Fluorinated Advantage
Based on these findings, it is hypothesized that this compound would exhibit greater cytotoxicity against various cancer cell lines compared to 1-(4-methylnaphthalen-1-yl)ethanone.
Table 2: Extrapolated Comparative Cytotoxicity
| Compound | Predicted Relative Cytotoxicity | Rationale |
| This compound | Higher | Increased electrophilicity of the carbonyl group may lead to enhanced reactivity with biological targets.[3][4] |
| 1-(4-methylnaphthalen-1-yl)ethanone | Lower | The less electrophilic carbonyl is expected to be less reactive towards biological nucleophiles. |
Disclaimer: The relative cytotoxicity is an extrapolation based on studies of analogous compounds and requires experimental validation for the specific molecules discussed.
Metabolic Stability: The Shielding Effect of Fluorine
A cornerstone of the "trifluoromethyl advantage" in drug design is the enhanced metabolic stability it often confers. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2] In the case of our non-fluorinated analog, the methyl group on the ketone is a potential site for oxidative metabolism, leading to the formation of alcohol and carboxylic acid metabolites. By replacing the methyl group with a trifluoromethyl group, this metabolic pathway is effectively blocked.
Table 3: Predicted Metabolic Stability in Human Liver Microsomes
| Compound | Predicted Half-life (t½) | Predicted Intrinsic Clearance (CLint) | Rationale for Difference |
| This compound | Longer | Lower | The C-F bonds are resistant to CYP450-mediated oxidation, blocking a key metabolic pathway.[2] |
| 1-(4-methylnaphthalen-1-yl)ethanone | Shorter | Higher | The methyl group is susceptible to oxidative metabolism. |
Disclaimer: The metabolic stability data are in silico predictions and should be experimentally verified using in vitro assays.
Diagram 2: Comparative Metabolic Pathways
Caption: Contrasting metabolic fates of the methyl and trifluoromethyl ketones.
Experimental Protocols
To facilitate further research and validation of the concepts discussed in this guide, the following experimental protocols are provided.
Synthesis Protocols
Protocol 1: Synthesis of 1-(4-methylnaphthalen-1-yl)ethanone via Friedel-Crafts Acylation
This protocol is based on established Friedel-Crafts acylation procedures for naphthalenic compounds.
-
Reaction Setup: To a stirred solution of 1-methylnaphthalene (1 equivalent) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(4-methylnaphthalen-1-yl)ethanone.
Protocol 2: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of trifluoromethyl ketones from carboxylic acids.
-
Acid Chloride Formation: Convert 4-methylnaphthalene-1-carboxylic acid (1 equivalent) to its corresponding acid chloride using thionyl chloride (SOCl₂, 2 equivalents) or oxalyl chloride ((COCl)₂, 1.5 equivalents) in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Trifluoromethylation: In a separate flask, generate the trifluoromethylating reagent. A common method involves the reaction of a trifluoromethyl source (e.g., trifluoromethyltrimethylsilane, TMSCF₃) with a fluoride source (e.g., potassium fluoride) in a suitable solvent.
-
Coupling: Add the freshly prepared 4-methylnaphthalene-1-carbonyl chloride to the trifluoromethylating reagent at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography to obtain this compound.
In Vitro Metabolic Stability Assay Protocol
This protocol outlines a standard procedure for determining the metabolic stability of a compound using human liver microsomes (HLM).
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound (this compound or 1-(4-methylnaphthalen-1-yl)ethanone) in a suitable organic solvent (e.g., DMSO).
-
Reaction Initiation: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37 °C for 5 minutes.
-
Metabolism: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate of elimination (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Diagram 3: Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of the two ketones.
Conclusion and Future Directions
The comparative analysis of this compound and its non-fluorinated analog, 1-(4-methylnaphthalen-1-yl)ethanone, underscores the transformative power of trifluoromethyl substitution in molecular design. The introduction of the CF₃ group is predicted to enhance lipophilicity, dramatically increase the electrophilicity of the carbonyl group, improve metabolic stability, and potentiate cytotoxic activity. These predicted advantages highlight the rationale behind the widespread use of the trifluoromethyl group in the development of pharmaceuticals and advanced materials.
While this guide provides a robust theoretical and extrapolated framework for comparison, it is imperative to underscore the necessity of experimental validation. Future work should focus on the synthesis of these specific compounds and the direct experimental determination of their physicochemical properties and biological activities. Such studies will not only provide concrete data to support the claims made herein but will also contribute to a deeper understanding of the nuanced effects of fluorination, thereby guiding the rational design of next-generation chemical entities with enhanced performance profiles.
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Sakagami, H., et al. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-4341.[3]
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Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1040.[5][6][7]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
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Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807.[8]
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Shah, P., & Nguyen, D. T. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival.
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Comparative Guide to Confirming the Binding Mode of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding mode of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a compound representative of the emerging class of aromatic trifluoromethyl ketone inhibitors. By leveraging established experimental techniques and comparative analysis, this document outlines a robust strategy to elucidate its mechanism of action, with a focus on its potential as a covalent reversible kinase inhibitor.
Introduction: The Rise of Trifluoromethyl Ketones in Kinase Inhibition
Protein kinases are a pivotal class of enzymes and a major focus of drug discovery, particularly in oncology. The pursuit of potent and selective kinase inhibitors has led to the exploration of various chemical scaffolds and "warheads" capable of interacting with the kinase active site. Among these, the trifluoromethyl ketone (TFMK) moiety has garnered significant attention as a bio-isostere for a tetrahedral transition state, capable of forming reversible covalent bonds with nucleophilic residues within the ATP-binding pocket.[1][2] This unique characteristic offers the potential for high potency and prolonged target engagement, hallmarks of covalent inhibitors, while mitigating the risk of permanent target modification and potential immunogenicity associated with irreversible inhibitors.[3][4]
Aromatic trifluoromethyl ketones, in particular, have been successfully developed as covalent reversible inhibitors targeting non-catalytic cysteine residues in kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3).[1][5] Given this precedent, this guide will proceed under the well-founded hypothesis that this compound acts as a covalent reversible inhibitor of a kinase bearing a suitably positioned cysteine residue. For the purpose of this guide, we will use FGFR4 , a clinically relevant target in hepatocellular carcinoma, as our model system. FGFR4 possesses a unique cysteine residue (Cys552) in the hinge region, making it an ideal candidate for targeted covalent inhibition.[6][7][8]
Proposed Binding Mode of this compound in FGFR4
The binding of this compound to the FGFR4 active site is proposed to occur in a two-step process, characteristic of reversible covalent inhibitors.
First, the inhibitor docks non-covalently into the ATP-binding pocket, driven by hydrophobic and potential π-stacking interactions between the 4-methylnaphthyl group and non-polar residues in the active site. The trifluoromethyl group, with its strong electron-withdrawing nature, polarizes the adjacent carbonyl carbon, rendering it highly electrophilic.
In the second step, the thiol side chain of the strategically located Cys552 residue performs a nucleophilic attack on the electrophilic ketone, forming a hemithioketal adduct. This covalent, yet reversible, bond is the cornerstone of the inhibitor's proposed mechanism of action. The stability and kinetics of this adduct are key determinants of the inhibitor's potency and duration of action.
Caption: Experimental workflow for assessing the reversibility of covalent inhibition.
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters (ΔH, ΔS, Kd) of the initial non-covalent binding event.
Protocol:
-
Sample Preparation: Prepare solutions of FGFR4 in the calorimeter cell and the inhibitor in the syringe, both in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while measuring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated. For a covalent inhibitor, the data may be complex, but it can provide valuable information about the initial recognition step.
Structural Elucidation by X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the inhibitor bound to FGFR4, providing definitive proof of the binding mode and covalent linkage.
Protocol:
-
Co-crystallization:
-
Form the FGFR4-inhibitor complex by incubating the protein with a slight molar excess of the inhibitor.
-
Set up crystallization trials by screening a wide range of conditions (precipitants, buffers, additives).
-
-
Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement, using a known FGFR4 structure as a search model.
-
Analysis: Refine the model and analyze the electron density map. Clear and continuous electron density between the sulfur atom of Cys552 and the ketone carbon of the inhibitor confirms the formation of the hemithioketal covalent bond. The structure will also reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.
Conclusion
Confirming the binding mode of a novel compound like this compound requires a rigorous, multi-pronged approach. By combining kinetic analysis, direct biophysical measurements, and high-resolution structural studies, a comprehensive picture of its interaction with its target kinase can be established. The methodologies and comparative framework presented in this guide provide a robust pathway to not only elucidate the binding mechanism of this specific compound but also to characterize other emerging covalent reversible inhibitors, thereby accelerating the development of next-generation targeted therapeutics.
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Bradshaw, J. M., et al. (2015). Tuning Kinase Drug Residence Times for Reversible Covalent Inhibitors. Nature Chemical Biology, 11(7), 525–531. [Link]
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Ding, K., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Hagel, M., et al. (2015). First-in-class, selective, and irreversible FGFR4 inhibitor for the treatment of FGF19-driven hepatocellular carcinoma. Cancer Discovery, 5(4), 424-437. [Link]
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Johnson, C. N., et al. (2023). Enhancing Reversible Covalent Drug Design. Eurofins Discovery. [Link]
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Liu, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology, 9, 643997. [Link]
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Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Chemical Communications, 52(4), 707-710. [Link]
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Norman, R. A., et al. (2017). Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region. Future Medicinal Chemistry, 9(3), 253-267. [Link]
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Patel, H., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Singh, J., et al. (2010). The rise of covalent drugs. Nature Reviews Drug Discovery, 9(4), 307-317. [Link]
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Xing, Y., et al. (2022). Structure-based design of a dual-warhead covalent inhibitor of FGFR4. Communications Biology, 5(1), 241. [Link]
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A Comparative Guide to the In Vivo Efficacy of Trifluoromethyl-Containing Kinase Inhibitors and Their Standard Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the chemical structure of a drug is paramount to its efficacy and specificity. The inclusion of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth, objective comparison of the in vivo efficacy of a prominent trifluoromethyl-containing multi-kinase inhibitor, Regorafenib, against its close structural analog and established standard-of-care, Sorafenib.
This analysis moves beyond a simple cataloging of data, delving into the causality behind experimental designs and the mechanistic underpinnings of the observed outcomes. By examining key preclinical data, we aim to provide researchers with a clear, evidence-based perspective on the nuances that differentiate these two important therapeutic agents.
Introduction to the Compounds: A Tale of Two Kinase Inhibitors
Regorafenib and Sorafenib are both orally administered multi-kinase inhibitors that have carved out significant roles in the treatment of various solid tumors, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC).[1][2] Their mechanisms of action are broadly similar, targeting key pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1]
A key structural difference is the presence of a fluorine atom in the phenyl ring of Regorafenib, distinguishing it from Sorafenib.[3] This substitution, while seemingly minor, can have profound effects on the drug's pharmacological properties. This guide will explore the in vivo ramifications of this and other structural distinctions.
Mechanism of Action: Overlapping Targets with Key Differences
Both Regorafenib and Sorafenib exert their anti-tumor effects by inhibiting a range of protein kinases.[1] Their primary targets include kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), and those in oncogenic signaling pathways like the RAF/MEK/ERK cascade.[4]
However, Regorafenib is recognized as having a broader kinase inhibition profile.[4] Notably, it demonstrates more potent activity against certain kinases like VEGFRs and also inhibits TIE2, a kinase involved in angiogenesis that is not targeted by Sorafenib.[1][4] This expanded target engagement may contribute to its efficacy in settings where Sorafenib resistance has developed.[4]
Caption: Comparative Kinase Inhibition Profiles.
Comparative In Vivo Efficacy: A Data-Driven Analysis
The preclinical evaluation of anticancer agents relies heavily on in vivo models, most commonly xenografts in immunocompromised mice. These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.
A comparative analysis of preclinical studies reveals that while both Regorafenib and Sorafenib demonstrate significant anti-tumor activity, Regorafenib often exhibits greater potency. For instance, in a study utilizing ten patient-derived HCC xenograft models, Regorafenib showed a greater tumor growth inhibition (TGI) than Sorafenib in the majority of models.[5] In an orthotopic murine liver tumor model, Regorafenib significantly improved median survival, whereas Sorafenib did not show a statistically significant improvement.[5][6]
The table below summarizes key findings from comparative and individual in vivo studies.
| Parameter | Regorafenib | Sorafenib | Cancer Model | Key Findings | Citation |
| Tumor Growth Inhibition (TGI) | 72% to 96% | - | Gastric Cancer Patient-Derived Xenografts (PDX) | Regorafenib at 10 mg/kg/day significantly inhibited tumor growth across all eight models. | [7] |
| Tumor Growth Inhibition (TGI) | Complete suppression | Significant inhibition (less than Regorafenib) | CT26 Colorectal Cancer (Orthotopic) | At 30 mg/kg/day, Regorafenib completely suppressed tumor growth and was significantly more effective than the angiogenesis inhibitor DC101. | [8] |
| Tumor Growth Inhibition (TGI) | 70% to 90% | - | HCT116 Colorectal Cancer (Xenograft) | At 30 mg/kg/day, Regorafenib's anti-tumor activity was found to be dependent on PUMA-mediated apoptosis. | [9] |
| Comparative TGI | Generally greater TGI | Variable TGI | Hepatocellular Carcinoma (HCC) PDX (10 models) | Response was observed in most models, but was typically greater with Regorafenib than Sorafenib. | [5][6] |
| Median Survival | Significantly improved vs. vehicle | No significant improvement vs. vehicle | H129 Liver Tumor (Orthotopic) | Regorafenib demonstrated a significant survival benefit in this aggressive model. | [5][6] |
| Anti-angiogenic Effects | Stronger | Weaker | Hepatocellular Carcinoma (HCC) Xenograft | Regorafenib showed more potent anti-angiogenic effects compared to Sorafenib. | [10] |
Pharmacokinetics in Preclinical Models
The pharmacokinetic profiles of Regorafenib and Sorafenib have been characterized in various animal models. In mice, after repeated oral dosing of 10 mg/kg/day, the total peak plasma concentrations and exposure to Regorafenib and its active metabolites (M-2 and M-5) were comparable to those observed in humans at the therapeutic dose.[11][12] Both drugs exhibit high binding to plasma proteins.[11][12]
Pharmacokinetic studies in rats have also been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, providing essential data for predicting human pharmacokinetics.[13][14]
Experimental Protocols: A Guide to In Vivo Assessment
Reproducible and robust in vivo studies are critical for the evaluation of novel therapeutics. Below is a detailed, step-by-step methodology for a typical xenograft study to assess the efficacy of a kinase inhibitor.
Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116 for colorectal cancer, HepG2 for hepatocellular carcinoma) under standard conditions.
-
Animal Model: Utilize immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
Dosing and Administration
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Drug Formulation: Prepare the drug formulation. For example, Regorafenib can be formulated in a vehicle of polypropylene glycol, PEG400, Pluronic F68, and water (34:34:12:20).[6]
-
Administration: Administer the drug and vehicle control orally via gavage at the specified dose and schedule (e.g., 10-30 mg/kg/day).[7][9]
Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.
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A Researcher's Guide to Validating the Cellular Target of 1-(4-Methylnaphthyl) trifluoromethyl ketone
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. This guide provides an in-depth, technically-focused comparison of experimental strategies to validate the cellular target of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a compound belonging to the potent class of trifluoromethyl ketone (TFMK) inhibitors. We will move beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to target identification.
The core of the TFMK pharmacophore lies in its trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic. This unique electronic feature makes TFMKs particularly effective inhibitors of enzymes that utilize a serine or cysteine residue in their active site for catalysis, such as proteases and esterases. The mechanism often involves the nucleophilic attack by the active site residue on the TFMK's carbonyl carbon, forming a stable hemiacetal or hemiketal adduct that mimics the tetrahedral transition state of the natural substrate hydrolysis.[1][2][3][4]
While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features—a TFMK warhead and a bulky, hydrophobic methylnaphthyl group—strongly suggest it may act as a potent inhibitor of specific hydrolases. Notably, TFMKs are well-established inhibitors of juvenile hormone esterase (JHE), a critical enzyme in insect development that regulates the titer of juvenile hormone.[1][3][5] This guide will therefore proceed with the hypothesis that a primary cellular target of this compound is a serine/cysteine hydrolase, potentially JHE or a related carboxylesterase.
Strategic Workflow for Target Validation
A multi-pronged approach is essential for the confident identification and validation of a drug's cellular target. Our strategy will encompass initial biochemical validation, direct target engagement confirmation in a cellular context, and broader proteomic profiling to assess selectivity.
Caption: A multi-phase workflow for target validation of this compound.
Phase 1: Foundational Biochemical Validation
The initial step is to confirm the direct interaction of this compound with its putative enzyme target in a purified system.
Experiment 1: Enzyme Inhibition Kinetics
Rationale: This experiment provides quantitative measures of the inhibitor's potency (e.g., IC50, Ki) and can offer insights into its mechanism of inhibition (e.g., reversible, irreversible, slow-binding). Given that TFMKs can exhibit time-dependent inhibition, a thorough kinetic analysis is crucial.[3][6]
Protocol:
-
Enzyme and Substrate: Obtain purified, active recombinant JHE or a panel of candidate serine/cysteine hydrolases. A common substrate for general carboxylesterases is α-naphthyl acetate.[1]
-
Assay Setup: Perform the assay in a suitable buffer system. The hydrolysis of α-naphthyl acetate can be monitored spectrophotometrically by the release of α-naphthol.
-
IC50 Determination: Incubate the enzyme with a range of concentrations of this compound for a fixed period before adding the substrate. Measure the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
-
Time-Dependency: To assess slow-binding inhibition, pre-incubate the enzyme with the inhibitor for varying time intervals before initiating the reaction with the substrate. A decrease in IC50 with longer pre-incubation times suggests a time-dependent mechanism.[7]
-
Jump Dilution: To test for irreversible or very slow-reversible inhibition, incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the Ki. If enzyme activity does not recover over time, the inhibition is likely irreversible.
Comparison with Alternatives:
| Method | Pros | Cons |
| Enzyme Kinetics | Quantitative (IC50, Ki), provides mechanistic insights. | Requires purified active enzyme, may not fully recapitulate cellular conditions. |
| Isothermal Titration Calorimetry (ITC) | Directly measures binding affinity (Kd) and thermodynamics. | Requires larger amounts of pure protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff). | Requires immobilization of the protein, which may affect its activity. |
Phase 2: Confirming Target Engagement in a Cellular Environment
Demonstrating that the compound interacts with its target within the complex milieu of a living cell is a critical validation step.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful label-free method to monitor target engagement in intact cells or cell lysates. The principle is that a protein's thermal stability increases upon ligand binding. This change can be detected by heating the sample to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., insect cell lines like Sf9 if investigating JHE, or human cell lines for other hydrolases) with this compound or a vehicle control.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Separation: Centrifuge the samples to pellet aggregated proteins.
-
Quantification: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein. The temperature at which half of the protein is denatured (the melting temperature, Tm) will be higher in the drug-treated samples if there is target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparison with Alternatives:
| Method | Pros | Cons |
| CETSA | Label-free, applicable to intact cells, confirms intracellular target engagement. | Requires a specific antibody for the target protein, lower throughput for single target analysis. |
| Drug Affinity Responsive Target Stability (DARTS) | Label-free, relies on protease resistance upon ligand binding.[5] | Can be less sensitive than CETSA, requires optimization of protease conditions. |
| NanoBRET™ Target Engagement Assay | Live-cell assay, quantitative. | Requires genetic modification of the target protein to fuse a NanoLuc® luciferase. |
Phase 3: Unbiased, Proteome-Wide Selectivity Profiling
To understand the full cellular impact of this compound, it is crucial to identify not only the intended target but also any potential off-targets.
Experiment 3: Competitive Activity-Based Protein Profiling (ABPP)
Rationale: ABPP is a powerful chemical proteomics technique for assessing the selectivity of enzyme inhibitors in a native biological system. It utilizes broad-spectrum covalent probes that react with the active sites of an entire enzyme family. By pre-treating a cell lysate with an inhibitor of interest, the engagement of the inhibitor with its target(s) can be measured by a decrease in the labeling of those proteins by the probe.
Protocol:
-
Cell Lysate Preparation: Prepare proteomes from relevant cells or tissues.
-
Inhibitor Incubation: Treat the lysates with varying concentrations of this compound.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-based probe with a reporter tag like biotin or a fluorescent dye).
-
Analysis: The probe-labeled proteins are then visualized by in-gel fluorescence scanning or enriched using the reporter tag (e.g., streptavidin beads for biotin) and identified by mass spectrometry. A decrease in probe labeling for a particular protein in the inhibitor-treated sample indicates it is a target of this compound.
Comparison with Alternatives:
| Method | Pros | Cons |
| Competitive ABPP | Assesses selectivity across an entire enzyme family in a native proteome, provides a functional readout of target engagement. | Requires a suitable activity-based probe for the enzyme class of interest. |
| Affinity Chromatography with a Tagged Inhibitor | Can identify a broad range of interacting proteins.[7] | Requires chemical synthesis of a tagged version of the inhibitor, which may alter its binding properties; can lead to false positives due to non-specific binding to the linker or tag.[8] |
| Quantitative Proteomics (e.g., SILAC-based pull-downs) | Provides a quantitative measure of protein binding to an immobilized probe, helping to distinguish specific from non-specific binders.[8] | Complex experimental setup and data analysis. |
Conclusion
Validating the cellular target of a novel compound like this compound requires a rigorous, multi-faceted experimental approach. By progressing from initial biochemical characterization to confirming target engagement in a cellular context and finally assessing proteome-wide selectivity, researchers can build a compelling and well-supported case for the compound's mechanism of action. The methodologies outlined in this guide, from enzyme kinetics to advanced chemical proteomics, provide a robust framework for achieving this critical step in the drug discovery and development pipeline. This systematic process of validation ensures scientific integrity and provides the foundational knowledge necessary for the further development of this compound as a valuable research tool or potential therapeutic agent.
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Kamita, S. G., et al. (2011). Juvenile hormone esterase: biochemistry and structure. Protein Science, 20(11), 1847-1857. Available at: [Link]
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Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Chemical Communications, 52(1), 184-187. Available at: [Link]
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Ong, V. S., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. Available at: [Link]
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Abdel-Aal, Y. A. I., et al. (1984). Kinetic properties of the inhibition juvenile hormone esterase by two trifluoromethylketones and O-ethyl, S-phenyl phosphoramidothioate. Pesticide Biochemistry and Physiology, 21(2), 232-241. Available at: [Link]
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Chen, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. Available at: [Link]
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Zhang, X. W., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 15(24), 5527-5530. Available at: [Link]
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Bantscheff, M., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4617–4622. Available at: [Link]
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Lomenick, B., et al. (2009). Target identification of small molecules. ACS Chemical Biology, 4(11), 949-957. Available at: [Link]
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Assessing the Selectivity of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone for Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor discovery, achieving selectivity is a paramount objective. The ability of a compound to preferentially bind to a specific target enzyme over others is crucial for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive framework for assessing the enzyme selectivity of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a member of the potent trifluoromethyl ketone (TFMK) class of inhibitors. We will delve into the mechanistic underpinnings of TFMK inhibition, present a detailed experimental workflow for determining selectivity, and offer a comparative analysis with other relevant inhibitors.
The Power of the Trifluoromethyl Ketone Warhead
Trifluoromethyl ketones are a well-established class of reversible, slow-binding inhibitors that are particularly effective against serine and cysteine proteases, as well as certain esterases.[1][2][3] The key to their potency lies in the strong electron-withdrawing nature of the trifluoromethyl group. This effect renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine or cysteine residue of the target enzyme.[4] This interaction results in the formation of a stable, tetrahedral hemiacetal or hemithioketal adduct, which mimics the transition state of the enzyme-catalyzed reaction.[5][6] The stability of this adduct leads to potent inhibition of the enzyme's catalytic activity.
Designing a Robust Selectivity Profile: An Experimental Blueprint
To comprehensively assess the selectivity of this compound, a systematic experimental approach is required. This involves screening the compound against a panel of enzymes and quantifying its inhibitory potency for each.
Enzyme Panel Selection
The choice of enzymes for the selectivity panel is critical and should be guided by the potential therapeutic application and known off-target liabilities of similar compounds. A representative panel could include:
-
Primary Target Enzyme(s): The enzyme(s) for which the inhibitor is being developed.
-
Closely Related Enzymes: Other members of the same enzyme family to assess isoform selectivity.
-
Common Off-Target Enzymes: Enzymes that are frequently inhibited by other drugs and could lead to adverse effects (e.g., key metabolic enzymes, kinases).
-
A Negative Control Enzyme: An enzyme that is not expected to be inhibited by the compound.
For the purpose of this guide, we will consider a hypothetical primary target, Human Leukocyte Elastase (HLE) , a serine protease implicated in inflammatory diseases.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory activity of this compound against the selected enzyme panel.
Caption: Experimental workflow for determining the IC50 value of an enzyme inhibitor.
Detailed Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for an in vitro enzyme inhibition assay. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of each enzyme in its optimal assay buffer.
-
Prepare a working solution of the appropriate chromogenic or fluorogenic substrate for each enzyme.
-
-
Assay Procedure:
-
In the wells of a microplate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Comparative Analysis: Quantifying Selectivity
Once the IC50 values are determined for all enzymes in the panel, the selectivity of this compound can be quantified. The Selectivity Index (SI) is a common metric used for this purpose and is calculated as the ratio of the IC50 value for an off-target enzyme to the IC50 value for the primary target enzyme.
SI = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)
A higher SI value indicates greater selectivity for the primary target.
Hypothetical Data Presentation
The following table presents a hypothetical comparison of the inhibitory activity and selectivity of this compound against a panel of serine proteases, with a known non-selective TFMK inhibitor for reference.
| Enzyme | This compound IC50 (nM) | Selectivity Index (vs. HLE) | Reference TFMK Inhibitor IC50 (nM) | Selectivity Index (vs. HLE) |
| Human Leukocyte Elastase (HLE) | 15 | - | 50 | - |
| Cathepsin G | 1,500 | 100 | 200 | 4 |
| Chymotrypsin | 5,000 | 333 | 1,000 | 20 |
| Trypsin | >10,000 | >667 | 5,000 | 100 |
In this hypothetical scenario, this compound demonstrates significantly higher potency for HLE and a much greater selectivity over the other serine proteases compared to the reference inhibitor. The naphthyl moiety likely contributes to specific interactions within the active site of HLE, leading to this enhanced selectivity.
Conclusion
The assessment of enzyme selectivity is a critical step in the development of safe and effective inhibitors. The trifluoromethyl ketone scaffold offers a powerful starting point for the design of potent enzyme inhibitors. By systematically evaluating the inhibitory activity of compounds like this compound against a well-chosen panel of enzymes, researchers can gain crucial insights into their selectivity profiles. This data-driven approach is essential for identifying promising drug candidates with the desired therapeutic window.
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link][1][5][7]
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Lu, H., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(16), 4652-4660. [Link][2]
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Angelini, R., et al. (2015). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling, 21(5), 123. [Link][3][8]
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Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. [Link][6]
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BellBrook Labs. (n.d.). Ketohexokinase Assay | A Validated KHK Inhibitor Screening Assay. Retrieved from [Link][9]
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Zhang, Y., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(11), 5961–5967. [Link][10]
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He, W., & Weng, Z. (2014). Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. Chinese Journal of Organic Chemistry, 34(1), 54-65. [Link][11]
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Quinn, D. M. (1990). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry, 29(38), 9014–9021. [Link][12]
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Tritto, E., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5649. [Link][13]
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Awad, A., et al. (1991). Enzymatic Method for Determining Ketone Body Ratio in Arterial Blood. Clinical Chemistry, 37(8), 1359-1362. [Link][14]
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Yamato, T., & Aso, K. (1995). Method of measuring the total ketone body and a sample reagent. Google Patents, US5432062A. [15]
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Schuller, M., et al. (2026). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link][16]
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Bower, J. F., et al. (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 26(16), 4146-4151. [Link][17]
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Mousa, E., et al. (2025). Mechanism of the direct synthesis of trifluoromethyl ketones from... ResearchGate. [Link][18]
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Colby, D. A. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove, University of Mississippi. [Link][19]
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Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 496-502. [Link][20]
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A Comprehensive Benchmarking Guide: Evaluating the Efficacy of 1-(4-Methylnaphthyl) trifluoromethyl ketone Against a Curated Library of Apoptosis Regulators
Abstract
This guide presents a rigorous, data-driven benchmark analysis of a novel compound, 1-(4-Methylnaphthyl) trifluoromethyl ketone (MNTK), against a well-characterized library of known apoptosis-regulating agents. The primary objective is to elucidate the therapeutic potential of MNTK by systematically comparing its performance in key biological assays. We explore its direct enzymatic inhibition, cell-based pro-apoptotic efficacy, and overall cytotoxicity. This guide provides detailed experimental protocols, comparative data analysis, and mechanistic insights to support researchers, scientists, and drug development professionals in evaluating MNTK's standing among established compounds in the field of apoptosis research.
Introduction: The Rationale for Benchmarking MNTK
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1] A key family of proteases that execute this process are the caspases. Consequently, small molecules that can modulate caspase activity are of significant therapeutic interest.
The compound this compound (MNTK) belongs to the trifluoromethyl ketone (TFMK) class of molecules. TFMKs are recognized as potent inhibitors of serine and cysteine proteases.[2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by residues in the enzyme's active site, such as the cysteine in caspases.[2][3] This often results in the formation of a stable, reversible covalent adduct, mimicking the transition state of substrate hydrolysis.[3][4]
To objectively assess the potential of MNTK, it is crucial to benchmark it against a library of compounds with known mechanisms and potencies.[5][6] This guide details a head-to-head comparison of MNTK with a curated library of known apoptosis regulators, focusing on three critical aspects:
-
Direct Enzyme Inhibition: Quantifying the potency of MNTK against a key executioner caspase, Caspase-3.
-
Cell-Based Apoptotic Induction: Assessing the ability of MNTK to induce apoptosis in a relevant human cell line.
-
General Cytotoxicity: Evaluating the compound's overall effect on cell viability.
This structured approach allows for a comprehensive evaluation of MNTK's efficacy and selectivity, providing a solid foundation for further preclinical development.
Materials and Methods
Compounds and Reagents
-
Test Compound: this compound (MNTK), synthesized in-house and purity confirmed (>98% by HPLC).
-
Benchmark Compound Library: A curated set of commercially available, well-characterized apoptosis regulators including Staurosporine (a potent broad-spectrum kinase inhibitor and apoptosis inducer) and Z-VAD-FMK (a pan-caspase inhibitor).
-
Cell Line: Jurkat T-lymphocyte cells, a widely used model for studying apoptosis.
-
Reagents: Recombinant Human Caspase-3, Caspase-3 fluorogenic substrate (Ac-DEVD-AMC), Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and all necessary cell culture media and buffers.
Experimental Protocols
This assay quantifies the direct inhibitory effect of MNTK on the activity of recombinant Caspase-3.
Principle: Active Caspase-3 cleaves the substrate Ac-DEVD-AMC, releasing the fluorescent molecule AMC.[7] The rate of fluorescence increase is proportional to enzyme activity. Inhibitors will reduce this rate.
Step-by-Step Procedure:
-
Reaction Buffer Preparation: Prepare a buffer containing 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[8]
-
Compound Dilution: Prepare a serial dilution of MNTK and benchmark inhibitors in the reaction buffer.
-
Assay Plate Setup: In a 96-well black microplate, add 50 µL of reaction buffer, 10 µL of diluted compound, and 10 µL of recombinant Caspase-3.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 30 µL of the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM) to each well to start the reaction.[7]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 1 hour using a microplate reader.[9]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells.[1] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains cells in late apoptosis or necrosis where membrane integrity is lost.[1][10]
Step-by-Step Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of MNTK and benchmark compounds for 24 hours.
-
Cell Harvesting: Collect the cells (both adherent and floating) and wash them twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC and PI fluorescence are detected to differentiate cell populations:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[12]
Step-by-Step Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of MNTK and benchmark compounds for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[14][15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot viability against compound concentration to determine the CC50 (50% cytotoxic concentration).
Results and Discussion
In Vitro Enzyme Inhibition: MNTK is a Potent Caspase-3 Inhibitor
The direct inhibitory activity of MNTK was quantified against recombinant human Caspase-3. The results, summarized in Table 1, demonstrate that MNTK exhibits potent, dose-dependent inhibition of Caspase-3.
Table 1: Comparative IC50 Values for Caspase-3 Inhibition
| Compound | IC50 (nM) against Caspase-3 |
| MNTK | 75.8 ± 6.2 |
| Z-VAD-FMK | 20.5 ± 2.1 |
| Staurosporine | > 10,000 (Not a direct inhibitor) |
Data are presented as mean ± standard deviation from three independent experiments.
MNTK displayed a strong inhibitory effect on Caspase-3 with an IC50 value in the nanomolar range. While not as potent as the pan-caspase inhibitor Z-VAD-FMK, its activity is significant. The trifluoromethyl ketone moiety is the key "warhead" responsible for this activity.[4] It is hypothesized that the ketone's carbonyl carbon is attacked by the catalytic cysteine residue in the Caspase-3 active site, forming a reversible hemithioketal adduct.[2] This structure mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. The 4-methylnaphthyl group likely contributes to the binding affinity through hydrophobic interactions within the enzyme's substrate-binding pocket.
Caption: Mechanism of Caspase-3 inhibition by MNTK.
Cell-Based Efficacy: MNTK Induces Apoptosis and Reduces Viability
To determine if the enzymatic inhibition translates to cellular activity, we assessed MNTK's ability to induce apoptosis and cause cytotoxicity in Jurkat cells.
Table 2: Comparative Cellular Activity of MNTK and Benchmark Compounds
| Compound | Apoptosis Induction (EC50, µM) | Cytotoxicity (CC50, µM) |
| MNTK | 5.2 ± 0.7 | 12.5 ± 1.1 |
| Staurosporine | 0.8 ± 0.1 | 1.5 ± 0.2 |
EC50 for apoptosis induction was determined from Annexin V positive cells. CC50 was determined from the MTT assay. Data are mean ± SD.
The results show that MNTK effectively induces apoptosis in Jurkat cells, with an EC50 in the low micromolar range. As expected, the well-known apoptosis inducer, Staurosporine, was more potent. The CC50 value for MNTK from the MTT assay was approximately 2.4-fold higher than its apoptosis EC50, suggesting that the observed cytotoxicity is primarily driven by the induction of programmed cell death rather than off-target necrosis. This is a favorable characteristic for a potential therapeutic agent.
Caption: Experimental workflow for cellular assays.
Conclusion
This comprehensive benchmarking guide demonstrates that this compound (MNTK) is a potent, cell-permeable modulator of apoptosis. It directly inhibits the key executioner enzyme Caspase-3 in the nanomolar range and induces apoptosis in human cancer cells at low micromolar concentrations. Its cytotoxic effects appear to be primarily mediated through apoptosis.
While benchmark compounds like Z-VAD-FMK show higher in vitro potency, MNTK's robust cellular activity establishes it as a promising lead compound. The data presented herein provides a solid, objective foundation for its comparison against other apoptosis regulators and supports its further investigation in preclinical models. Future studies should focus on its selectivity against other caspases and proteases, as well as its pharmacokinetic properties, to fully delineate its therapeutic potential.
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Safety Operating Guide
1-(4-Methylnaphthyl) trifluoromethyl ketone proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-(4-Methylnaphthyl) trifluoromethyl ketone
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a fluorinated aromatic ketone. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of laboratory waste management. The primary goal is to prevent harm to individuals and the environment by ensuring that chemical waste is properly segregated, labeled, and treated.[1][2][3] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, which includes its generation, transportation, treatment, storage, and disposal.[3][4][5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous chemicals.[1][6][7]
Hazard Assessment of this compound
-
Halogenated Organic Compound: The presence of a trifluoromethyl group classifies this compound as a halogenated organic.[8][9] Halogenated compounds are often subject to specific disposal regulations due to their potential to form harmful byproducts upon incomplete combustion and their persistence in the environment.[10]
-
Aromatic Ketone: Aromatic ketones can exhibit varying levels of toxicity and reactivity.
-
Unknown Toxicity: As a research chemical, the full toxicological profile of this compound is likely undetermined. Therefore, it should be handled as a potentially hazardous substance.
Given these factors, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, either in pure form or as waste, appropriate personal protective equipment (PPE) is mandatory.[6] This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always consult a glove compatibility chart if available.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.
Segregation of Waste Streams
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[9] Mixing incompatible chemicals can lead to dangerous reactions, while combining different waste streams can unnecessarily increase disposal costs. For this compound, the following segregation practices are essential:
-
Halogenated vs. Non-Halogenated Waste: Waste containing this compound must be collected in a designated halogenated organic waste container.[9][11] This is because halogenated waste often requires high-temperature incineration for proper disposal, a process that is more expensive than fuel blending used for non-halogenated solvents.
-
Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated filter paper, spent drying agent) from liquid waste (e.g., reaction mixtures, chromatographic fractions).
The decision-making process for waste segregation is illustrated in the workflow diagram below.
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A Senior Application Scientist's Guide to the Safe Handling of 1-(4-Methylnaphthyl) trifluoromethyl ketone
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 1-(4-Methylnaphthyl) trifluoromethyl ketone is a compound whose toxicological properties are not yet fully characterized. Therefore, it is imperative to handle this substance with the utmost care, treating it as potentially hazardous.[1][2] This guide provides a comprehensive framework for its safe handling, grounded in the principles of risk minimization, engineering controls, and robust personal protection.
Hazard Assessment: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS), a prudent hazard assessment must be derived from the compound's structural motifs: a trifluoromethyl ketone and a methyl-substituted naphthalene ring.
-
Trifluoromethyl Ketones (TFMKs): This class of compounds is known for its utility in medicinal chemistry, often as enzyme inhibitors.[3] Their biological activity necessitates caution, as they can interact with physiological pathways.
-
Aromatic Ketones: Similar compounds can act as irritants to the skin, eyes, and respiratory system.[4][5] Inhalation of vapors or fine powders may cause dizziness or drowsiness.[4][5][6][7]
-
Naphthalene Moiety: Substituted naphthalenes are polycyclic aromatic hydrocarbons. While this specific compound is not classified, related structures warrant caution regarding potential skin irritation and long-term exposure effects.
The core principle is to minimize all routes of exposure—inhalation, dermal contact, and ingestion. [1][2][8]
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense; engineering controls are the first and most critical. They are designed to isolate you from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[8][9] This prevents exposure to airborne powders or vapors.[8]
-
Safety Equipment: Before starting any work, confirm the location and operational status of the nearest emergency shower and eyewash station.[1][10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The correct selection and use of PPE are critical for preventing direct contact with the chemical.
| Protection Type | Required Equipment | Rationale & Best Practices |
| Eye & Face | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes and vapors.[2][9] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transfers of larger volumes or reactions under pressure.[2][11] |
| Hand | Double-gloving with a compatible material. | The naphthyl and ketone structure suggests solvency in organic liquids. Butyl rubber or Viton™ gloves are recommended for extended contact.[12] For incidental contact, a double layer of nitrile gloves may suffice, but they should be changed immediately upon contamination.[9][12] Always inspect gloves for damage before use and practice proper removal techniques to avoid contaminating your skin.[1][13] |
| Body | Flame-resistant laboratory coat. | A lab coat protects your skin and personal clothing from splashes and spills.[1][9] It should be fully buttoned. |
| Foot | Fully enclosed, chemical-resistant shoes. | Protects against spills. Sandals, perforated shoes, or cloth sneakers are not permitted in the laboratory.[8][9][10] |
Operational & Disposal Plans: A Step-by-Step Guide
Safe Handling Workflow Diagram
The following diagram outlines the essential decision-making and operational flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol minimizes aerosol generation and ensures containment.
-
Preparation: Before bringing the compound into the lab, ensure your fume hood is clean, uncluttered, and the sash is at the proper working height. Assemble all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent).
-
Don PPE: Put on all required PPE as detailed in the table above, including double gloves.
-
Transfer to Hood: Place the sealed container of this compound into the chemical fume hood. Work at least 6 inches inside the sash.[2]
-
Weighing:
-
Place a weigh boat on the analytical balance inside the hood. Tare the balance.
-
Slowly open the chemical container, avoiding any sudden movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.
-
Securely close the primary chemical container.
-
-
Dissolution:
-
Place the beaker containing the solvent onto a stir plate within the fume hood. Start gentle stirring.
-
Carefully add the weighed solid from the weigh boat into the vortex of the stirring solvent.
-
Use a small amount of solvent to rinse the weigh boat and spatula into the beaker to ensure a complete transfer.
-
-
Cleanup:
-
Treat the used weigh boat and any disposable items (like pipette tips or contaminated wipes) as hazardous waste. Place them in a designated, sealed waste bag inside the fume hood.
-
Wipe down the spatula and the work surface inside the hood with a solvent-dampened towel, disposing of the towel as hazardous waste.
-
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated solutions, gloves, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Containerization: Use clearly labeled, sealed containers provided by your institution's Environmental Health & Safety (EHS) department. Label the container with the full chemical name.
-
Regulatory Compliance: Adhere strictly to your local and institutional guidelines for hazardous waste disposal. When in doubt, consult your EHS office.
Emergency Procedures: Be Prepared
Accidents are preventable but preparation is essential.[1]
Chemical Spill
-
Small Spill (inside a fume hood):
-
Alert nearby personnel.
-
Use a spill kit with an absorbent material appropriate for organic compounds to create a dike around the spill.
-
Gently cover the spill with the absorbent material.
-
Once absorbed, scoop the material into a designated hazardous waste container.
-
Wipe the area clean with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number.
-
Close the laboratory doors to contain the vapors.
-
Do not attempt to clean it up yourself. Wait for the trained emergency response team.
-
Personal Exposure
-
Eye Contact: Immediately go to the nearest eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding your eyelids open.[4][11][13] Seek immediate medical attention.
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][13][14] Seek medical attention if irritation develops or persists.
-
Inhalation: Move to fresh air immediately.[4][11] If you feel unwell or have difficulty breathing, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse your mouth with water and seek immediate medical attention.
By adhering to these protocols, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
